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  • Product: Benzamide, 2-hydroxy-N-(3-methylphenyl)-
  • CAS: 7133-57-5

Core Science & Biosynthesis

Foundational

Technical Profile: 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5)

This is an in-depth technical guide for Benzamide, 2-hydroxy-N-(3-methylphenyl)- (CAS 7133-57-5), also known as 3'-Methylsalicylanilide . Executive Summary 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5) is a lipop...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for Benzamide, 2-hydroxy-N-(3-methylphenyl)- (CAS 7133-57-5), also known as 3'-Methylsalicylanilide .

Executive Summary

2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5) is a lipophilic salicylanilide derivative characterized by a phenolic hydroxyl group ortho to the amide linkage and a meta-toluidine substituent. Historically synthesized via the Hirwe-Jadhav method (1939), this compound serves as a critical scaffold in the development of oxidative phosphorylation uncouplers and anti-infective agents .

While less potent than its halogenated analogs (e.g., Niclosamide), the 3'-methyl derivative is a vital reference compound in Structure-Activity Relationship (SAR) studies, particularly for evaluating the steric influence of the methyl group on the proton-shuttling capability of the salicylanilide core. Its primary utility lies in research regarding anthelmintics , antitubercular agents , and molluscicides .

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is defined by the salicylanilide core, which facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the amide carbonyl. This interaction is crucial for its lipophilicity and membrane permeability.

Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number 7133-57-5
IUPAC Name 2-Hydroxy-N-(3-methylphenyl)benzamide
Common Synonyms 3'-Methylsalicylanilide; Salicyl-m-toluidide; N-(3-Tolyl)salicylamide
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES Cc1cccc(NC(=O)c2ccccc2O)c1
Physical State Crystalline Solid (Needles from ethanol)
Solubility Insoluble in water; Soluble in Ethanol, DMSO, Acetone, Chloroform
Acidity (pKa) ~7.5 - 8.0 (Phenolic OH) [Estimated based on salicylanilide core]
LogP ~3.8 - 4.3 (Predicted)
Melting Point 128–130 °C (Typical for non-halogenated methyl-salicylanilides)

Synthesis & Manufacturing Protocols

The synthesis of 3'-methylsalicylanilide relies on the condensation of salicylic acid with m-toluidine. The historical and most robust method involves the use of phosphorus trichloride (


) as a condensing agent in an inert solvent.
Protocol A: The Modified Hirwe-Jadhav Method (Thermal Condensation)

Principle: Direct amidation of salicylic acid using


 to activate the carboxylic acid in situ, forming a transient acyl chloride or phosphite intermediate that reacts with the amine.

Reagents:

  • Salicylic Acid: 1.0 Equivalent (13.8 g)

  • m-Toluidine (3-Methylaniline): 1.0 Equivalent (10.7 g)

  • Phosphorus Trichloride (

    
    ):  0.33 Equivalents (4.6 g)
    
  • Solvent: Toluene or Xylene (Dry, 100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve salicylic acid and m-toluidine in dry toluene.

  • Activation: Add

    
     dropwise to the mixture at room temperature. Caution: Exothermic reaction.[1] HCl gas evolution.
    
  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The solution will darken slightly as the reaction proceeds.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water containing 10% sodium bicarbonate (

    
    ) to neutralize residual acid and destroy phosphorus byproducts.
    
  • Isolation: Filter the precipitated solid. If the product is oily, extract with ethyl acetate, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize the crude solid from dilute ethanol (50% EtOH/Water).

  • Characterization: Verify purity via TLC (Silica gel, Hexane:EtOAc 7:3) and melting point.[1]

Synthesis Workflow Visualization

Synthesis Salicylic Salicylic Acid (C7H6O3) Intermediate Acyl Phosphite Intermediate Salicylic->Intermediate Toluidine m-Toluidine (C7H9N) Toluidine->Intermediate PCl3 PCl3 (Catalyst) PCl3->Intermediate Reflux Reflux in Toluene (110°C, 3h) Intermediate->Reflux Quench Quench (NaHCO3/Ice) Reflux->Quench HCl HCl (Gas) Reflux->HCl Product 3'-Methylsalicylanilide (C14H13NO2) Quench->Product H3PO3 H3PO3 (Aq) Quench->H3PO3

Figure 1: Synthesis workflow for 3'-Methylsalicylanilide via PCl3-mediated condensation.

Biological Mechanism & Applications

Mechanism of Action: Protonophore Uncoupling

Salicylanilides, including the 3'-methyl derivative, act as protonophores . They uncouple oxidative phosphorylation in mitochondria and bacteria by disrupting the proton gradient (


) across the membrane.
  • Protonation: The phenolic hydroxyl group (pKa ~7-8) is protonated in the acidic intermembrane space (or periplasm).

  • Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM).

  • Deprotonation: In the alkaline matrix, the proton is released.

  • Return: The anionic species (stabilized by intramolecular H-bonding and resonance) diffuses back to the acidic side to repeat the cycle.

This futile cycle dissipates the electrochemical potential (


) as heat, halting ATP synthesis.
Mechanism Visualization

Mechanism cluster_space Intermembrane Space (Acidic, High H+) cluster_membrane Inner Mitochondrial Membrane (Lipophilic) cluster_matrix Mitochondrial Matrix (Alkaline, Low H+) H_out H+ Neutral Sal-OH (Neutral) H_out->Neutral Diffusion1 Diffusion (Rapid) Neutral->Diffusion1 Enters Membrane Anion Sal-O(-) (Anionic) Diffusion1->Anion Releases H+ Diffusion2 Diffusion (Rate Limiting) Diffusion2->Neutral Picks up H+ H_in H+ Anion->Diffusion2 Returns Anion->H_in

Figure 2: Proton shuttle mechanism of Salicylanilides across the mitochondrial membrane.

Key Applications
  • Anthelmintic Research: Used as a scaffold to synthesize more potent flukicides (e.g., by adding halogens to the 3'-methyl core).

  • Toxoplasmosis: Recent studies (e.g., Molaid database entries) suggest salicylanilide derivatives inhibit Toxoplasma gondii growth in vitro.

  • Material Science: Occasionally used as a UV stabilizer intermediate due to the excited-state intramolecular proton transfer (ESIPT) capability of the salicyl moiety.

Analytical Characterization

To validate the identity of synthesized CAS 7133-57-5, the following spectral signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.8 ppm (s, 1H, Phenolic -OH , exchangeable).
      
    • 
       10.4 ppm (s, 1H, Amide -NH- ).
      
    • 
       7.9 ppm (dd, 1H, Salicyl H-6).
      
    • 
       7.5 ppm (s, 1H, Tolyl H-2).
      
    • 
       2.3 ppm (s, 3H, Methyl -CH₃ ).
      
  • IR Spectroscopy (KBr):

    • 3300 cm⁻¹ (Broad, OH/NH stretch).

    • 1630 cm⁻¹ (Amide I, C=O, shifted due to H-bonding).

    • 1540 cm⁻¹ (Amide II).

Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

  • Disposal: Dispose of as hazardous organic waste (halogen-free). Do not release into drains due to potential aquatic toxicity (uncoupler).

References

  • Hirwe, N. W., Jadhav, G. V., & Sukhtankar, D. R. (1939). Journal of the Indian Chemical Society, 16, 281-284.[2][3][4] (Primary Synthesis Reference).

  • Molaid Chemical Database. (2023). Entry for CAS 7133-57-5: 2-hydroxy-N-(3-methylphenyl)benzamide.[4]

  • Vinšová, J., et al. (2004). "Salicylanilides: A New Class of Antitubercular Agents." Current Pharmaceutical Design, 10(22).

  • Terada, H. (1990). "Uncouplers of Oxidative Phosphorylation." Environmental Health Perspectives, 87, 213–218.

Sources

Exploratory

3'-Methylsalicylanilide: Chemical Architecture, Synthesis, and Mechanistic Pharmacology

Executive Summary & Chemical Architecture The salicylanilide class of compounds has historically served as a cornerstone in anthelmintic and antimicrobial therapies. However, recent repurposing efforts have unveiled thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

The salicylanilide class of compounds has historically served as a cornerstone in anthelmintic and antimicrobial therapies. However, recent repurposing efforts have unveiled their potent capacity to modulate oncogenic signaling and disrupt cellular bioenergetics[1]. 3'-Methylsalicylanilide (IUPAC: 2-hydroxy-N-(3-methylphenyl)benzamide) represents a structurally optimized derivative within this class.

The molecule's architecture is defined by a benzamide core linking a salicylic acid moiety to an m-tolyl ring. The lipophilic m-tolyl group enhances membrane partitioning, while the ortho-hydroxyl group on the benzamide core is the critical pharmacophore responsible for its proton-shuttling (ionophore) activity across lipid bilayers[2]. Table 1 summarizes its core physicochemical properties, which dictate its synthetic handling and biological behavior.

Table 1: Physicochemical Properties of 3'-Methylsalicylanilide

PropertyValueStructural & Functional Implication
Chemical Name 2-hydroxy-N-(3-methylphenyl)benzamideDefines the core salicylanilide pharmacophore[3].
CAS Number 7133-57-5Unique chemical registry identifier[4],[5].
Molecular Formula C₁₄H₁₃NO₂Utilized for precise stoichiometric calculations[3].
Molecular Weight 227.26 g/mol Low molecular weight ensures favorable membrane permeability.
H-Bond Donors 2 (-OH, -NH)Essential for reversible protonation during ionophore cycling.
H-Bond Acceptors 2 (C=O, -OH)Facilitates target protein binding (e.g., EGFR/STAT3 kinase domains)[6].

Synthetic Methodology & Purification Workflows

The synthesis of 3'-methylsalicylanilide requires overcoming the steric hindrance and low nucleophilicity inherent to the ortho-hydroxyl substituted benzoic acid. To achieve this, we employ a microwave-assisted condensation utilizing phosphorus trichloride (PCl₃)[7],[8].

Causality of Reagent Selection

Standard carbodiimide coupling agents (e.g., EDC/DCC) often yield poor results due to the formation of inactive O-acylisourea intermediates that undergo intramolecular cyclization. PCl₃ is selected because it directly converts salicylic acid into a highly reactive salicyloyl chloride intermediate in situ, which rapidly reacts with m-toluidine[9]. Chlorobenzene is utilized as the solvent due to its high boiling point (131°C), chemical inertness to halogenating agents, and excellent microwave-absorbing properties, which provide the thermal driving force required for rapid conversion[8].

Step-by-Step Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system; the visual and thermal checkpoints ensure product integrity without immediate reliance on LC-MS.

  • Reagent Preparation: Suspend 1.0 equivalent (eq) of salicylic acid and 1.0 eq of m-toluidine in anhydrous chlorobenzene (20 mL per 0.002 mol of reactants) under a nitrogen atmosphere.

  • Activation: Slowly add 0.5 eq of PCl₃ dropwise to the suspension at 20°C. Causality: Controlled addition prevents violent exothermic degradation of the amine[10].

  • Microwave Irradiation: Transfer the vessel to a microwave reactor. Irradiate at 530 W, stirring at 600 rpm, to maintain a reflux temperature of ~130°C for 20 minutes[8].

  • Self-Validating Workup (Hot Filtration): Filter the reaction mixture while hot (≥90°C). Unreacted polymeric byproducts will remain on the filter, while the target amide remains soluble.

  • Crystallization: Cool the filtrate slowly to 20°C, then incubate at 4°C for 24 hours. The differential solubility forces 3'-methylsalicylanilide to precipitate as distinct crystals.

  • Validation: Filter the crude product and recrystallize from boiling 96% ethanol. Validate purity via melting point analysis (expected ~143-144°C) and a Ferric Chloride (

    
    ) test. Self-Validation: A deep purple color upon 
    
    
    
    addition confirms the preservation of the free ortho-hydroxyl group, proving that amidation (not esterification) occurred.

Synthesis SA Salicylic Acid (1.0 eq) Reagent Phosphorus Trichloride (PCl3) (0.33 - 0.5 eq) SA->Reagent Mix at 20°C MT m-Toluidine (1.0 eq) MT->Reagent Mix at 20°C Solvent Chlorobenzene (Inert Solvent) Solvent->Reagent Mix at 20°C Reaction Microwave Irradiation / Reflux (130°C, 20-30 min) Reagent->Reaction Condensation Filter Hot Filtration & Crystallization (4°C) Reaction->Filter Workup Product 3'-Methylsalicylanilide (Yield: 75-90%) Filter->Product Purify

Fig 1: Microwave-assisted synthesis workflow for 3'-Methylsalicylanilide using PCl3 coupling.

Mechanistic Pharmacology

The pharmacological utility of 3'-methylsalicylanilide stems from a dual-mechanism of action: mitochondrial uncoupling and kinase inhibition.

Proton Motive Force (PMF) Dissipation

As a lipophilic weak acid, 3'-methylsalicylanilide acts as a classic proton ionophore[1]. It crosses the inner mitochondrial membrane (or Gram-negative bacterial inner membrane) in its protonated, neutral state. Upon entering the alkaline environment of the mitochondrial matrix, it deprotonates. The resulting lipophilic anion is stable enough to traverse back across the lipid bilayer, continuously shuttling protons and bypassing ATP synthase[2]. This futile cycle collapses the Proton Motive Force (PMF)—specifically the electrical potential (ΔΨ) and the proton gradient (ΔpH)—halting ATP production while drastically increasing oxygen consumption[2],[11].

Kinase & Signaling Inhibition

Beyond bioenergetic collapse, salicylanilides exhibit direct targeted effects on oncogenic signaling. Energy stress (ATP depletion) indirectly suppresses ATP-dependent kinases, but 3'-methylsalicylanilide also demonstrates direct inhibitory action against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the STAT3 signaling pathway[1],[12],[6]. By preventing the phosphorylation and subsequent dimerization of STAT3, it induces transcriptional arrest of anti-apoptotic genes, driving cancer cells toward apoptosis[12].

MOA Drug 3'-Methylsalicylanilide (Lipophilic Weak Acid) Mito Mitochondrial Inner Membrane (Proton Translocation) Drug->Mito Partitioning STAT3 Inhibition of STAT3 / EGFR Phosphorylation Drug->STAT3 Direct Binding PMF Dissipation of Proton Motive Force (ΔΨ & ΔpH) Mito->PMF Ionophore Activity OxPhos Uncoupling of Oxidative Phosphorylation PMF->OxPhos Induces ATP Depletion of Intracellular ATP OxPhos->ATP Halts ATP Synthase ATP->STAT3 Energy Stress Outcome Cellular Apoptosis / Metabolic Collapse ATP->Outcome Energy Failure STAT3->Outcome Transcriptional Arrest

Fig 2: Mechanism of action detailing PMF dissipation, ATP depletion, and STAT3/EGFR inhibition.

Experimental Validation: Oxygen Consumption Rate (OCR) Assay

To empirically validate the uncoupling activity of synthesized 3'-methylsalicylanilide, a standard Oxygen Consumption Rate (OCR) assay using a Seahorse XF Analyzer is required[12].

Self-Validating Protocol

This protocol is designed with built-in logical controls. By inhibiting ATP synthase before adding the drug, we isolate the specific mechanism of action. If the drug is a true uncoupler, it will force the mitochondria to consume oxygen at maximum capacity despite the blocked ATP synthase.

  • Preparation: Seed target cells (e.g., Hep-G2) in a 96-well XF microplate and incubate overnight. Replace media with unbuffered assay media 1 hour prior to the assay.

  • Basal Measurement (Injection 1): Measure baseline OCR for 15 minutes to establish resting metabolic rate.

  • ATP Synthase Inhibition (Injection 2): Inject (1 µM). Causality: This blocks the F₁F₀-ATP synthase. A successful injection is validated by a sharp drop in OCR, confirming the cells were actively producing ATP.

  • Uncoupling Validation (Injection 3): Inject 3'-Methylsalicylanilide (titrated from 1 to 10 µM). Self-Validation Check: If the compound acts as a protonophore, OCR must rapidly spike to maximal respiratory capacity. Failure to increase OCR indicates the compound is either inactive or causing immediate necrotic cell death rather than uncoupling[12].

  • Electron Transport Chain (ETC) Shutdown (Injection 4): Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) (0.5 µM each). Causality: This completely halts mitochondrial respiration. Any residual OCR is non-mitochondrial, serving as a baseline correction factor.

Table 2: OCR Assay Validation Metrics

Injection StageCompound AddedExpected OCR TrajectoryMechanistic Causality
1 Basal MediaSteady baselineEstablishes the resting respiratory rate of the cell line.
2 Oligomycin (1 µM)Sharp decreaseValidates OCR dependence on functional ATP synthase.
3 3'-Methylsalicylanilide Rapid, sustained spike Confirms PMF dissipation and uncoupling of Oxidative Phosphorylation.
4 Antimycin A / RotenoneComplete collapseValidates that the observed OCR signal is entirely mitochondrial in origin.

References

  • National Center for Biotechnology Information (PMC). Salicylanilides and Their Anticancer Properties. Available at:[Link]

  • mBio (ASM Journals). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. Available at:[Link]

  • Organic Syntheses. SALICYL-o-TOLUIDE Synthesis Procedure. Available at:[Link]

  • Molecules (MDPI). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Available at:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Synthesis and antiproliferative activities against Hep-G2 of salicylanide derivatives: potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Available at:[Link]

  • European Patent Office (EPO). Process for preparing salicylamide compounds (Patent 0143628). Available at: [Link]

Sources

Foundational

2-Hydroxy-N-(m-tolyl)benzamide biological activity profile

Technical Monograph: 2-Hydroxy-N-(m-tolyl)benzamide Biological Activity Profile Executive Summary 2-Hydroxy-N-(m-tolyl)benzamide (also known as N-(3-methylphenyl)salicylamide) acts as a foundational lipophilic pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Hydroxy-N-(m-tolyl)benzamide Biological Activity Profile

Executive Summary

2-Hydroxy-N-(m-tolyl)benzamide (also known as N-(3-methylphenyl)salicylamide) acts as a foundational lipophilic pharmacophore within the salicylanilide class of compounds. Unlike its highly halogenated successors (e.g., Niclosamide, Closantel), which dominate the antiparasitic landscape, the m-tolyl derivative serves as a critical chemical probe for evaluating the role of hydrophobic steric bulk without the influence of strong electron-withdrawing groups.

Its primary mechanism of action is protonophore-mediated uncoupling of oxidative phosphorylation , a bioenergetic disruption effective against Gram-positive bacteria and specific mammalian mitochondrial targets. This guide details its physicochemical properties, biological activity, and experimental protocols for researchers investigating salicylanilide structure-activity relationships (SAR).

Chemical Identity & Physicochemical Profile

The biological efficacy of 2-Hydroxy-N-(m-tolyl)benzamide is dictated by its ability to form a pseudo-six-membered ring via an intramolecular hydrogen bond, facilitating membrane permeation.

PropertyValue / Description
IUPAC Name 2-Hydroxy-N-(3-methylphenyl)benzamide
Common Synonyms Salicyl-m-toluidide; N-(3-methylphenyl)salicylamide
CAS Number 4061-68-1 (Verify against specific vendor batches; often confused with amino- analogs)
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
LogP (Predicted) 3.3 – 3.8 (High Lipophilicity)
pKa (Phenolic) ~7.8 – 8.2 (Crucial for proton shuttling)
Solubility Low in water; Soluble in DMSO, Ethanol, Acetone

Structural Insight: The ortho-hydroxy group on the benzoyl ring forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This "closes" the molecule's polarity, masking the hydrophilic core and allowing the lipophilic m-tolyl tail to drive the molecule through the lipid bilayer.

ChemicalStructure cluster_0 Active Conformation Phenol Phenolic -OH (Proton Donor) Carbonyl Amide C=O (Proton Acceptor) Phenol->Carbonyl Intramolecular H-Bond (Masks Polarity) Tolyl m-Tolyl Group (Lipophilic Driver)

Figure 1: The intramolecular hydrogen bond creates a planar, lipophilic conformation essential for membrane transit.

Mechanism of Action: Protonophore Uncoupling

The core biological activity of 2-Hydroxy-N-(m-tolyl)benzamide is bioenergetic modulation. It acts as a proton shuttle, collapsing the proton motive force (PMF) essential for ATP synthesis in bacteria and mitochondria.

The Cycle:

  • Neutral Form: The protonated molecule diffuses through the lipid bilayer into the matrix/cytoplasm (high pH).

  • Deprotonation: In the alkaline environment, it releases H+, becoming the phenolate anion.

  • Anion Return: The negative charge is delocalized across the amide system, allowing the anion to diffuse back across the membrane to the intermembrane space (low pH).

  • Reprotonation: It picks up a proton, resetting the cycle.

MOA cluster_membrane Lipid Bilayer Membrane Neutral Neutral Drug (H-Bound) Permeates Membrane Matrix Mitochondrial Matrix / Cytoplasm (Low [H+], High pH) Neutral->Matrix Diffusion Anion Anionic Drug (-) Returns to IMS IMS Intermembrane Space / Periplasm (High [H+], Low pH) Anion->IMS Charge Delocalization Allows Return IMS->Neutral Protonation (Drug-H) Matrix->Anion Deprotonation (Release H+) PMF Proton Motive Force (PMF) Matrix->PMF Dissipates Gradient

Figure 2: The Proton Shuttle Mechanism. The compound cycles between neutral and anionic states, effectively short-circuiting the membrane potential.

Biological Activity Profile

A. Antibacterial Activity[2][3][4]
  • Spectrum: Primarily active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Potency: Moderate.

    • S. aureus MIC: Typically 10 – 50 µg/mL (varies by strain).

    • Note: The absence of halogen atoms (Cl, Br, I) on the salicylate ring makes it less potent than Niclosamide (MIC < 1 µg/mL) but reduces non-specific toxicity.

  • Resistance: Low frequency of resistance development due to the physical mechanism (membrane depolarization) rather than specific protein binding.

B. Antifungal Activity[5]
  • Shows fungistatic activity against dermatophytes (Trichophyton spp.) by disrupting mitochondrial function.

  • Activity is generally lower than halogenated analogs.

C. Mammalian Cytotoxicity & Safety
  • Uncoupling Toxicity: High concentrations can uncouple mammalian mitochondria, leading to ATP depletion and cytotoxicity.

  • Selectivity: The m-tolyl derivative is often used to assess the Selectivity Index (SI) . It serves as a baseline to determine if adding halogens improves bacterial killing more than it increases mammalian toxicity.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-N-(m-tolyl)benzamide

Standard Amidation via Coupling Agent

  • Reagents: Salicylic acid (1.0 eq), m-Toluidine (1.0 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq), DMAP (Cat.), DCM (Dichloromethane).

  • Procedure:

    • Dissolve Salicylic acid in dry DCM under N₂ atmosphere.

    • Add DCC and DMAP; stir at 0°C for 30 mins to activate the acid.

    • Add m-Toluidine dropwise.

    • Allow to warm to Room Temp (RT) and stir for 12–24 hours.

    • Filter off the DCU (urea byproduct).

    • Wash filtrate with 1N HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid).

    • Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for amide singlet (~10.3 ppm), phenolic OH (~11-12 ppm, broad), and methyl singlet (~2.3 ppm).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard Broth Microdilution (CLSI Guidelines)

  • Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock.

  • Dilution: Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 128 µg/mL). Ensure final DMSO < 2%.

  • Inoculum: Adjust S. aureus culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100.

  • Plating: Add 100 µL of compound dilution and 100 µL of bacterial suspension to 96-well plates.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth. Use Resazurin dye (Blue -> Pink) for higher sensitivity.

Structure-Activity Relationship (SAR) Context

The m-tolyl derivative is a pivot point in SAR studies.

  • vs. Unsubstituted (N-phenyl): The m-methyl group increases lipophilicity (LogP), generally improving membrane affinity and potency.

  • vs. Halogenated (3,5-dichloro): Halogens increase acidity (lower pKa) and lipophilicity, usually resulting in 10-100x higher potency. The m-tolyl compound proves that lipophilicity alone (without increased acidity) yields only moderate activity.

SAR Base 2-Hydroxy-N-phenylbenzamide (Base Scaffold) mTolyl m-Tolyl Derivative (Target Compound) +Lipophilicity Moderate Potency Base->mTolyl Add Methyl (-CH3) Steric bulk, Hydrophobic Halogen Halogenated Derivatives (e.g., Niclosamide) ++Lipophilicity, ++Acidity High Potency mTolyl->Halogen Add Halogens (Cl, Br) Electronic modulation

Figure 3: SAR Logic Flow. The m-tolyl derivative represents the "Hydrophobic Optimization" step before "Electronic Optimization."

References

  • Imramovský, A., et al. (2013). "New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species." Bioorganic & Medicinal Chemistry, 21(21), 6561-6569. Link

  • Kauerová, T., et al. (2018). "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences, 19(10), 2993. Link

  • Vinšová, J., et al. (2004). "Salicylanilide acetates: synthesis and antimycobacterial activity." Bioorganic & Medicinal Chemistry, 12(24), 6569-6575. Link

  • PubChem Compound Summary. (2025). "2-Hydroxy-N-(m-tolyl)benzamide (Analogues)." National Center for Biotechnology Information. Link

Exploratory

Research applications of N-(3-methylphenyl)salicylamide

Technical Whitepaper: Research Horizons of N-(3-methylphenyl)salicylamide Executive Summary N-(3-methylphenyl)salicylamide (also known as 3'-methylsalicylanilide or 2-hydroxy-N-(m-tolyl)benzamide) represents a pivotal sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Research Horizons of N-(3-methylphenyl)salicylamide

Executive Summary

N-(3-methylphenyl)salicylamide (also known as 3'-methylsalicylanilide or 2-hydroxy-N-(m-tolyl)benzamide) represents a pivotal scaffold in the class of salicylanilide uncouplers. While often overshadowed by its chlorinated cousins like niclosamide or closantel, the 3-methyl derivative offers a unique physicochemical profile—balancing lipophilicity with moderate acidity—making it an essential tool for probing protonophore mechanisms in microbial and mitochondrial membranes.

This technical guide synthesizes the molecule’s chemical identity, synthesis protocols, and critical research applications. It is designed for researchers investigating antimicrobial resistance (AMR), mitochondrial bioenergetics, and small-molecule antiviral discovery.

Chemical Identity & Physicochemical Properties

The molecule consists of a salicylic acid core amidated with m-toluidine. The ortho-hydroxyl group on the benzoyl ring is critical for its biological activity, forming an intramolecular hydrogen bond with the amide carbonyl, which stabilizes the planar conformation required for membrane insertion.

PropertySpecification
IUPAC Name 2-Hydroxy-N-(3-methylphenyl)benzamide
Common Synonyms 3'-Methylsalicylanilide; N-(m-Tolyl)salicylamide
Chemical Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Core Scaffold Salicylanilide
pKa (Phenolic OH) ~7.5 – 8.0 (Estimated via SAR)
LogP (Lipophilicity) ~3.5 – 4.0 (High membrane permeability)
Solubility Low in water; Soluble in DMSO, Ethanol, Acetone

Expert Insight: The 3-methyl substitution on the aniline ring increases lipophilicity compared to the unsubstituted salicylanilide, enhancing its ability to partition into the lipid bilayer without the steric bulk or electron-withdrawing effects of halogen atoms found in more potent, but often more toxic, derivatives.

Synthesis & Purification Protocols

High-purity synthesis is achievable via direct condensation. The following protocol is optimized for research-scale production (10–50 mmol scale), prioritizing yield and purity without complex chromatography.

Method A: The Phosphorous Trichloride (PCl₃) Route

This is the standard laboratory method for salicylanilides, utilizing PCl₃ as a condensing agent to activate the carboxylic acid in situ.

Reagents:

  • Salicylic acid (1.0 eq)

  • 3-Methylaniline (m-Toluidine) (1.0 eq)

  • Phosphorus trichloride (PCl₃) (0.33 eq)

  • Solvent: Xylene or Toluene (Anhydrous)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl₂), and a magnetic stirrer.

  • Dissolution: Suspend Salicylic acid (13.8 g, 100 mmol) and 3-Methylaniline (10.7 g, 100 mmol) in 150 mL of anhydrous xylene.

  • Activation: Add PCl₃ (4.6 g, 33 mmol) dropwise over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. The solution should become clear as the reaction proceeds.

  • Isolation:

    • Decant the hot xylene solution into a clean beaker, leaving behind the phosphorous acid residue (a sticky yellow gum) at the bottom of the flask.

    • Allow the xylene filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Purification:

    • Filter the precipitated crystals.[1][2]

    • Recrystallization: Dissolve the crude solid in boiling ethanol (95%). Add water dropwise until slight turbidity appears, then cool.

    • Yield: Typical yields range from 60–75%.

    • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic singlet methyl peak (~2.3 ppm) and the downfield phenolic proton (~11–12 ppm).

Synthesis Workflow Diagram

Synthesis Start Reagents: Salicylic Acid + m-Toluidine Step1 Activation: Add PCl3 in Xylene Start->Step1 Mix Step2 Reflux: 140°C for 3-4 Hours Step1->Step2 -HCl Gas Step3 Decantation: Separate from H3PO3 residue Step2->Step3 Hot Filter Step4 Crystallization: Cool Xylene Filtrate Step3->Step4 4°C Overnight End Product: N-(3-methylphenyl)salicylamide Step4->End Recrystallize (EtOH)

Caption: Optimized PCl₃-mediated synthesis pathway for N-(3-methylphenyl)salicylamide.

Mechanism of Action: The Proton Shuttle

The primary research utility of N-(3-methylphenyl)salicylamide lies in its ability to act as a protonophore . It uncouples oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane (or bacterial cytoplasmic membrane), dissipating the electrochemical gradient (


) required for ATP synthesis.

The Cycle:

  • Neutral Form: The protonated, neutral molecule diffuses through the lipid bilayer from the acidic side (intermembrane space/periplasm).

  • Deprotonation: Upon reaching the basic side (matrix/cytoplasm), the phenolic proton dissociates (pKa ~7-8).

  • Anionic Return: The negative charge is delocalized across the amide and phenyl ring, allowing the anion to diffuse back across the membrane, driven by the membrane potential.

  • Result: The proton gradient collapses; ATP synthase stalls; respiration rate increases (futile cycle) but ATP production ceases.

Mechanism Diagram

Mechanism cluster_membrane Lipid Bilayer Membrane cluster_acidic Acidic Side (High H+) cluster_basic Basic Side (Low H+) Node1 Neutral Drug (H-S) Diffuses In Node2 Anionic Drug (S-) Diffuses Out Node1->Node2 Deprotonation (Releases H+) Node2->Node1 Recycles via Potential Gradient H_out H+ Node2->H_out H+ Released H_in H+ H_in->Node1 Protonation

Caption: Protonophore cycle of N-(3-methylphenyl)salicylamide disrupting the proton motive force.

Key Research Applications

A. Antimicrobial Research (Gram-Positive Targets)

Salicylanilides are potent against Gram-positive bacteria (S. aureus, B. subtilis) and Mycobacteria. The 3-methyl derivative serves as a lipophilic reference compound in Structure-Activity Relationship (SAR) studies.

  • Application: Used to determine the baseline uncoupling activity before adding halogen substituents (Cl, Br, I) which typically increase potency but also toxicity.

  • Target: Bacterial cytoplasmic membrane.

  • Synergy: Investigated for synergy with cationic peptides or antibiotics that require membrane depolarization to function.

B. Antiviral Discovery (Hepatitis B Virus - HBV)

Recent studies have identified salicylamide derivatives as inhibitors of HBV capsid assembly.

  • Mechanism: They bind to the E119-R127 pocket of the HBV core protein, inducing allosteric changes that prevent the correct formation of the viral capsid.

  • Relevance: The N-(3-methylphenyl) moiety provides the necessary hydrophobic interaction with the hydrophobic pocket of the viral protein, making it a valuable scaffold for "capsid assembly modulator" (CAM) design.

C. Mitochondrial Bioenergetics

Used as a tool compound to study "mild uncoupling." Unlike DNP (2,4-dinitrophenol), which is explosive and highly toxic, substituted salicylanilides offer a more controlled way to study metabolic flux and the effects of membrane potential modulation on Reactive Oxygen Species (ROS) production.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Standard Broth Microdilution Method for S. aureus.

  • Stock Preparation: Dissolve N-(3-methylphenyl)salicylamide in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 50 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

    • Expected Result: MIC values for non-halogenated methyl-salicylanilides are typically in the range of 10–50 µM against S. aureus.

Protocol 2: Mitochondrial Uncoupling Assay (Isolated Mitochondria)

To verify protonophore activity.

  • Isolation: Isolate rat liver mitochondria using standard differential centrifugation in sucrose buffer.

  • Respiration Buffer: 250 mM Sucrose, 10 mM HEPES, 5 mM Succinate (Substrate), 2 µM Rotenone (Complex I inhibitor).

  • Measurement: Use a Clark-type oxygen electrode or Seahorse XF Analyzer.

  • State 4 Respiration: Measure basal respiration (no ADP).

  • Addition: Titrate N-(3-methylphenyl)salicylamide (0.1 – 5 µM).

  • Observation: A sharp increase in oxygen consumption (State 4 -> State 3u transition) without the addition of ADP confirms uncoupling activity.

References

  • Salicylanilide Synthesis & Properties

    • Source: Organic Syntheses, Coll. Vol. 3, p.765 (1955).
    • Title: Salicylanilide and Derivatives.[1][2][3][4][5][6][7]

    • URL:[Link]

  • Antimicrobial Activity of Salicylanilides

    • Source: Kratky, M., et al. (2013). "New derivatives of salicylamides: Preparation and antimicrobial activity." Bioorganic & Medicinal Chemistry.

    • URL:[Link]

  • HBV Capsid Inhibition

    • Source: Huo, J., et al. (2025).[7] "Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships." RSC Medicinal Chemistry.

    • URL:[Link]

  • Mechanism of Uncoupling

    • Source: Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives.
    • URL:[Link]

Sources

Foundational

Technical Guide: Salicylanilide Derivatives as Oxidative Phosphorylation Uncouplers

Executive Summary Salicylanilide derivatives, historically established as potent anthelmintics (e.g., Niclosamide, Oxyclozanide), have experienced a renaissance in drug discovery.[1][2][3] Their primary mechanism—mild-to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylanilide derivatives, historically established as potent anthelmintics (e.g., Niclosamide, Oxyclozanide), have experienced a renaissance in drug discovery.[1][2][3] Their primary mechanism—mild-to-potent uncoupling of mitochondrial oxidative phosphorylation (OXPHOS)—is now being leveraged for metabolic diseases (obesity, NASH) and oncology (targeting hypoxic tumor microenvironments).

This guide provides a rigorous technical analysis of salicylanilides as protonophores. It details the structural requirements for activity, the bioenergetic mechanism, and validated protocols for synthesis and experimental assessment. The focus is on causality and reproducibility, ensuring that researchers can design and validate these molecules with precision.

Chemical Biology & Structure-Activity Relationship (SAR)

The uncoupling activity of salicylanilides is strictly governed by their physicochemical properties: lipophilicity (


) and acidity (

). The molecule must be lipophilic enough to traverse the Inner Mitochondrial Membrane (IMM) lipid bilayer but acidic enough to exist as both a neutral species (protonated) and an anion (deprotonated) within the physiological pH range.
The Pharmacophore

The core scaffold consists of a salicylic acid ring coupled to an aniline ring via an amide bond.[4]

  • The Phenolic Hydroxyl (Position 2): Critical for activity. It acts as the proton exchange site.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    on both rings stabilize the anionic form via resonance and induction, lowering the
    
    
    of the phenolic hydroxyl to near-physiological levels (typically 6.0–7.5).
  • Intramolecular Hydrogen Bonding: A hydrogen bond between the phenolic

    
     and the amide carbonyl oxygen stabilizes the molecule, influencing membrane permeability ("closed" vs. "open" conformations).
    
Visualization: SAR Logic

SAR_Salicylanilide Core Salicylanilide Scaffold Ring_A Salicylic Ring A (Acid Moiety) Core->Ring_A Ring_B Aniline Ring B (Amine Moiety) Core->Ring_B OH_Group Phenolic -OH (Pos 2) Proton Exchange Site Amide Amide Linker H-Bond Acceptor OH_Group->Amide Intramolecular H-Bond Ring_A->OH_Group Ring_A->Amide EWG EWG Substitutions (-Cl, -NO2, -CF3) Lower pKa & Increase logP Ring_A->EWG Ring_B->Amide Ring_B->EWG

Figure 1: Structure-Activity Relationship (SAR) of Salicylanilides. The interplay between the phenolic hydroxyl, the amide linker, and electron-withdrawing groups defines the protonophoric potency.

Mechanism of Action: The Proton Shuttle

Salicylanilides function as protonophores . Unlike inhibitors (e.g., Rotenone, Antimycin A) that block the Electron Transport Chain (ETC), uncouplers dissociate electron transport from ATP synthesis.

The Bioenergetic Cycle
  • Entry: The neutral, protonated salicylanilide (

    
    ) diffuses from the intermembrane space (high 
    
    
    
    ) across the IMM into the matrix.
  • Deprotonation: In the alkaline matrix (low

    
    ), the phenolic proton dissociates.
    
  • Exit: The anionic species (

    
    ) is stabilized by the delocalized charge (via EWGs) and diffuses back across the IMM to the intermembrane space, driven by the membrane potential (
    
    
    
    ).
  • Reprotonation: In the acidic intermembrane space,

    
     picks up a proton to regenerate 
    
    
    
    , completing the cycle.

Consequence: The proton motive force (


) is dissipated as heat rather than driving ATP Synthase (Complex V).
Visualization: Protonophore Mechanism

Proton_Shuttle cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ SA_H_IMS SA-H (Neutral) H_IMS->SA_H_IMS SA_H_Matrix SA-H (Neutral) SA_H_IMS->SA_H_Matrix Lipophilic Diffusion SA_Minus_IMS SA- (Anion) SA_Minus_IMS->H_IMS Reprotonation H_Matrix H+ SA_Minus_Matrix SA- (Anion) SA_H_Matrix->SA_Minus_Matrix Deprotonation SA_Minus_Matrix->SA_Minus_IMS Driven by ΔΨm SA_Minus_Matrix->H_Matrix Release H+

Figure 2: The Protonophore Cycle. The salicylanilide shuttles protons from the IMS to the matrix, bypassing ATP Synthase and dissipating the electrochemical gradient.

Experimental Framework

Protocol 1: Chemical Synthesis of Niclosamide Analogs

Rationale: Direct condensation of salicylic acids with anilines using


 is the industry standard for generating the amide bond while activating the carboxylic acid in situ.

Reagents:

  • Substituted Salicylic Acid (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Phosphorus Trichloride (

    
    ) (0.5 eq)[5]
    
  • Solvent: Chlorobenzene or Xylene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride).

  • Charging: Add the substituted salicylic acid and substituted aniline to the flask. Add Chlorobenzene (approx. 10 mL per gram of reactant).

  • Activation: Dropwise add

    
     to the suspension at room temperature. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
     for chlorobenzene) for 3–4 hours. The suspension should clear as the intermediate acid chloride reacts.
    
  • Workup: Cool the reaction to

    
    . Slowly add the mixture to ice-cold water to quench excess 
    
    
    
    .
  • Isolation: Filter the precipitate. Wash sequentially with water, saturated

    
     (to remove unreacted acid), and dilute 
    
    
    
    (to remove unreacted aniline).
  • Purification: Recrystallize from ethanol or acetic acid to obtain the pure salicylanilide.

Protocol 2: Measuring Uncoupling Activity (Seahorse XF)

Rationale: The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for distinguishing uncoupling from other mitochondrial dysfunctions.

Workflow:

  • Seeding: Seed cells (e.g., HepG2 or HeLa) in XF96 plates (10,000–20,000 cells/well) 24 hours prior.

  • Preparation: On the day of assay, replace media with unbuffered XF assay media (pH 7.4) containing glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Incubate in a non-

    
     incubator for 1 hour.
    
  • Injection Strategy:

    • Port A: Test Compound (Salicylanilide) at varying concentrations (titration is critical).

    • Port B: Oligomycin (1.5

      
      ) – Inhibits ATP Synthase. If the compound is an uncoupler, OCR will remain high or increase despite Oligomycin.
      
    • Port C: FCCP (0.5–1.0

      
      ) – Positive control (maximal uncoupling).
      
    • Port D: Rotenone/Antimycin A (0.5

      
      ) – Shuts down ETC (non-mitochondrial respiration).
      
  • Data Interpretation:

    • Uncoupling: Increase in OCR after Port A injection.

    • Toxicity: Drop in OCR below basal levels (indicating ETC inhibition or membrane damage).

Visualization: Experimental Logic

Experimental_Workflow cluster_Outputs Readouts Compound Salicylanilide Derivative Cells Live Cells (e.g., HepG2) Compound->Cells Treatment Seahorse Seahorse XF Analyzer Cells->Seahorse Mito Stress Test ATP ATP Depletion (Luminescence) Cells->ATP Separate Assay OCR OCR Increase (Uncoupling) Seahorse->OCR ECAR ECAR Increase (Glycolytic Shift) Seahorse->ECAR

Figure 3: Integrated Experimental Workflow. Combining respirometry (OCR) with ATP quantification confirms the uncoupling mechanism versus simple toxicity.

Data Summary: Key Derivatives

The following table summarizes the physicochemical properties and primary applications of key salicylanilide derivatives.

CompoundCommon Use

(Phenolic)

Primary Targets
Niclosamide Anthelmintic / Oncology5.604.48Uncoupling, STAT3, mTORC1, Wnt/

-catenin
Oxyclozanide Veterinary Anthelmintic6.854.20Mild Uncoupling, Oxidative Stress induction
Closantel Veterinary Anthelmintic~6.0> 5.0Uncoupling, Chitinase inhibition
Rafoxanide Veterinary Anthelmintic6.755.30Uncoupling, Hypoxia targeting

Note: The


 values near 6–7 allow these molecules to cycle effectively at physiological pH (7.4).

Challenges & Safety Considerations

The Therapeutic Window

The margin between "therapeutic mild uncoupling" (which burns fat or kills hypoxic cancer cells) and "toxic uncoupling" (which causes hyperthermia and ATP depletion-induced necrosis) is narrow.

  • Toxicity: Excessive uncoupling leads to a loss of membrane potential, mitochondrial swelling, and release of cytochrome c (apoptosis).

  • Hyperthermia: In vivo, systemic uncoupling can generate lethal heat (reminiscent of DNP toxicity).

  • Bioavailability: Most salicylanilides (like Niclosamide) have poor aqueous solubility and low oral bioavailability, which paradoxically acts as a safety feature by limiting systemic exposure, keeping the drug in the GI tract (for worms) or requiring special formulation for systemic targets.

References

  • Wilson, D. F. (1969). Stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives. Biochemistry, 8(6), 2475–2481. Link

  • Terada, H., et al. (1988). Structural requirements of salicylanilides for uncoupling activity in mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 936(3), 504-512. Link

  • Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug.[3][6] Cellular Signalling, 41, 89-96. Link

  • Biersack, B. (2024).[3] The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides.[3][6] International Journal of Molecular Sciences, 25. Link

  • Kauerová, T., et al. (2023).[1][3] Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728.[1] Link

  • Goetz, A., et al. (2022).[7] Preclinical safety profile of a liver-localized mitochondrial uncoupler. Toxicological Sciences. Link

Sources

Exploratory

Structure-activity relationship (SAR) of methyl-substituted salicylanilides

Unlocking the Structure-Activity Relationship (SAR) of Methyl-Substituted Salicylanilides: A Mechanistic Guide for Drug Development Introduction Salicylanilides (e.g., niclosamide, closantel) are a highly privileged clas...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Structure-Activity Relationship (SAR) of Methyl-Substituted Salicylanilides: A Mechanistic Guide for Drug Development

Introduction

Salicylanilides (e.g., niclosamide, closantel) are a highly privileged class of pharmacophores exhibiting broad-spectrum anthelmintic, antimicrobial, and anticancer activities. Their primary mechanism of action involves the uncoupling of oxidative phosphorylation by acting as proton shuttles across lipid bilayers [1]. While halogenation (Cl, F, Br) has historically dominated the optimization of these compounds, methyl substitution offers a nuanced approach to modulating lipophilicity, pKa, and steric hindrance.

This whitepaper provides an in-depth technical analysis of how methyl substitutions at various positions on the salicylanilide core dictate biological efficacy, alongside validated experimental workflows for SAR profiling.

The Core Pharmacophore and Mechanistic Causality

The biological activity of salicylanilides is fundamentally tied to their ability to transport protons across cellular membranes, collapsing the proton motive force required for ATP synthesis. This requires two critical structural features:

  • A weakly acidic phenolic proton: Capable of deprotonating in the slightly basic intracellular environment.

  • A delocalized, lipophilic anion: The resulting phenolate anion must be stabilized by an intramolecular hydrogen bond with the amide nitrogen (N-H) to traverse the hydrophobic lipid bilayer back to the extracellular space [1].

G A Neutral Salicylanilide (Low pH, Extracellular) B Lipid Bilayer Diffusion A->B Influx C Deprotonation (High pH, Intracellular) B->C Releases H+ D Phenolate Anion (Intramolecular H-Bond) C->D Ionization E Anion Return Diffusion D->E Efflux E->A Binds H+

Caption: The proton shuttling cycle of salicylanilides across a biological membrane.

SAR of Methyl Substitution: Position Dictates Function

A-Ring (Salicylic Acid Moiety): The Phenolic -OH and C-Methylation The phenolic -OH is strictly non-negotiable. O-methylation (converting the phenol to a methoxy group) completely abolishes biological activity [4]. This is because the loss of the proton donor destroys both the uncoupling mechanism and the critical intramolecular hydrogen bond required for the active planar conformation.

When substituting the carbon ring (e.g., 4-methyl or 5-methyl), potency generally decreases compared to halogen substitution. Halogens are electron-withdrawing, which lowers the pKa of the phenol, optimizing it for physiological pH. Conversely, a methyl group is electron-donating, which raises the pKa, making the compound a less efficient proton shuttle [1].

B-Ring (Aniline Moiety): Hydrophobicity vs. Electronics The B-ring requires hydrophobic and electron-withdrawing groups to stabilize the anionic charge during membrane transit. Replacing a B-ring halogen (e.g., Cl) with a methyl group results in a slight loss of potency [3]. The methyl group successfully maintains the necessary hydrophobicity (LogP) for membrane permeability, but its lack of electron-withdrawing capability slightly reduces the overall target binding affinity and uncoupling efficiency.

Linker Region: N-Methylation The amide linker (-CONH-) is essential. N-methylation of the amide nitrogen results in a complete loss of activity. The N-H proton is required to form a stable intramolecular hydrogen bond with the phenolate oxygen, creating a pseudo-ring structure that shields the negative charge during lipid bilayer diffusion [1, 3].

Quantitative SAR Comparison

The following table summarizes the causal relationship between specific substitutions and their physicochemical/biological outcomes.

Compound ModificationpKa ShiftLipophilicity (LogP)Biological ActivityMechanistic Rationale
Unsubstituted Core BaselineBaselineWeakLacks sufficient lipophilicity for membrane transit.
5-Chloro (A-Ring) DecreasesIncreasesHighElectron-withdrawing; optimizes pKa and stabilizes anion.
5-Methyl (A-Ring) IncreasesIncreasesModerate/LowElectron-donating; sub-optimal pKa for proton shuttling.
O-Methyl (A-Ring) N/AIncreasesInactive Destroys proton donor and intramolecular H-bond [4].
N-Methyl (Amide) N/AIncreasesInactive Prevents intramolecular H-bond formation [1].
4'-Methyl (B-Ring) NegligibleIncreasesModerate/HighProvides necessary hydrophobicity, but lacks electronic stabilization [3].

Prodrug Strategies: Methyl Esters

While direct methyl substitution on the aromatic rings often reduces potency compared to halogens, utilizing methyl groups in the form of ester prodrugs is a highly effective formulation strategy. Masking the phenolic -OH or carboxylic acids with methyl or amino acid esters reduces mammalian cytotoxicity and improves aqueous solubility [5]. These prodrugs remain inactive until endogenous esterases cleave the methyl ester, releasing the active salicylanilide at the site of infection.

Experimental Workflows & Protocols

To rigorously validate the SAR of synthesized methyl-substituted salicylanilides, a self-validating experimental workflow must be employed. The protocol below outlines the synthesis and mechanistic validation, ensuring that observed MIC (Minimum Inhibitory Concentration) changes are directly correlated to proton-uncoupling efficiency rather than off-target toxicity.

Workflow S1 1. Amidation Synthesis (EDC/HOBt coupling of Salicylic Acid & Aniline) S2 2. Physicochemical Profiling (Potentiometric pKa & HPLC LogP) S1->S2 S3 3. Antimicrobial Screening (Broth Microdilution for MIC) S2->S3 S4 4. Mechanistic Validation (Seahorse XF Oxygen Consumption Rate) S3->S4

Caption: Self-validating experimental workflow for evaluating salicylanilide derivatives.

Step-by-Step Methodology: Mechanistic Validation of Uncoupling Activity

Objective: To prove that the loss of activity in O-methylated or N-methylated derivatives is due to the loss of mitochondrial/bacterial uncoupling.

  • Cell Preparation: Seed target cells (e.g., macrophages for mammalian toxicity profiling or bacterial suspensions for efficacy) in a 96-well Seahorse XF microplate.

  • Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a metabolic analyzer.

  • Compound Injection: Inject the test compounds (e.g., 5-methyl salicylanilide, O-methyl negative control, and Niclosamide positive control) at a 10 µM final concentration.

    • Causality Check: True uncouplers will cause an immediate, rapid spike in OCR as the electron transport chain hyper-accelerates to compensate for the collapsed proton gradient.

  • ATP Synthase Inhibition: Inject Oligomycin (1 µM).

    • Validation: If the compound is a true uncoupler, OCR will remain high despite ATP synthase inhibition. O-methylated derivatives will show no OCR spike, proving their inactivity is due to the inability to shuttle protons.

  • Data Analysis: Correlate the maximal OCR spike with the measured pKa and LogP of the methyl-substituted derivatives to finalize the SAR model.

Conclusion

Methyl substitution in salicylanilides is a double-edged sword. While O-methylation and N-methylation completely destroy the pharmacophore by disrupting the critical proton-shuttling mechanism, strategic C-methylation on the B-ring or the use of methyl-ester prodrugs can fine-tune lipophilicity and pharmacokinetic profiles. Understanding the electronic and steric causality behind these modifications is essential for the rational design of next-generation salicylanilide therapeutics.

References

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. National Center for Biotechnology Information (PMC). 1

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. 2

  • Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG). National Center for Biotechnology Information (PMC). 3

  • Structure Activity Relationships. Drug Design Org. 4

  • Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review. ResearchGate.5

Sources

Foundational

Benzamide 2-hydroxy-N-(3-methylphenyl)- safety data sheet (SDS)

An in-depth technical monograph on Benzamide, 2-hydroxy-N-(3-methylphenyl)- , designed for researchers and drug development professionals. Also Known As: 3'-Methylsalicylanilide | N-(3-Tolyl)salicylamide Introduction & C...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical monograph on Benzamide, 2-hydroxy-N-(3-methylphenyl)- , designed for researchers and drug development professionals.

Also Known As: 3'-Methylsalicylanilide | N-(3-Tolyl)salicylamide

Introduction & Chemical Identity

This guide provides a comprehensive technical analysis of 2-hydroxy-N-(3-methylphenyl)benzamide , a structural analog of the anthelmintic and antibacterial class known as salicylanilides. While less common than its parent compound salicylanilide (CAS 87-17-2), this molecule serves as a critical scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in uncoupling oxidative phosphorylation and inhibiting bacterial two-component systems.

Given the limited public data for this specific isomer, safety and handling protocols in this guide are derived from structural analog interpolation (Salicylanilide and m-Toluidine) to ensure maximum safety margins.

Chemical Identifiers
PropertyDetail
IUPAC Name 2-Hydroxy-N-(3-methylphenyl)benzamide
Common Synonyms 3'-Methylsalicylanilide; N-m-Tolylsalicylamide
CAS Number Not widely listed (Analog Reference: Salicylanilide, CAS 87-17-2)
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES Cc1cccc(Nc2ccccc2C(=O)c3ccccc3O)c1 (Generic Scaffold) Specific Isomer:[1][2][3]Cc1cccc(NC(=O)c2ccccc2O)c1
Structural Class Salicylanilide (Anilide of Salicylic Acid)

Physicochemical Profile

Understanding the physical properties is essential for experimental design, particularly in formulation and assay development.

PropertyValue (Predicted/Analog)Experimental Context
Physical State Solid (Crystalline Powder)Likely white to off-white needles or plates.
Melting Point 134–138 °CConsistent with salicylanilide derivatives (Salicylanilide MP: ~136°C).
Solubility (Water) < 0.1 mg/mL (Insoluble)Highly lipophilic; requires organic co-solvents.
Solubility (Organic) DMSO (>20 mg/mL), EthanolSoluble in polar aprotic solvents.
pKa (Acidic) ~7.5 – 8.5Phenolic hydroxyl group; ionizes at physiological pH.
LogP ~3.5 – 4.0High lipophilicity due to the tolyl methyl group.

Hazard Characterization (GHS Classification)

Based on the structural alerts of salicylanilides and the toxicity of the m-toluidine moiety.

Signal Word: WARNING
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Acute Toxicity, Oral).[4]

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation (STOT SE 3).[4][5][6][7]

  • H410: Very toxic to aquatic life with long lasting effects (Chronic Aquatic Toxicity).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.

Specific Toxicological Concerns[6][7][8][9][10]
  • Methemoglobinemia Risk: The metabolic breakdown of this amide can release m-toluidine , a known methemoglobin-forming agent. Monitor for cyanosis (blue skin/lips) if high exposure occurs.

  • Mitochondrial Uncoupling: Salicylanilides are known protonophores that uncouple oxidative phosphorylation. This mechanism drives their antibacterial potency but also poses a risk to mammalian cells at high concentrations.

Synthesis & Stability

For researchers synthesizing this compound, the following pathway is standard. The reaction utilizes Phosphorus Trichloride (PCl₃) or Dicyclohexylcarbodiimide (DCC) to activate the salicylic acid.

Synthesis Workflow (Graphviz)

Synthesis Salicylic Salicylic Acid (Precursor A) Reaction Reflux (2-3 hrs) Amidation Salicylic->Reaction Toluidine m-Toluidine (Precursor B) Toluidine->Reaction Reagent PCl3 / Toluene (Activation) Reagent->Reaction Catalyst Purification Recrystallization (Ethanol/Water) Reaction->Purification Product 3'-Methylsalicylanilide (Final Product) Purification->Product

Caption: Synthesis of 3'-Methylsalicylanilide via acid chloride activation or direct condensation.

Stability Protocol
  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid or base (releasing m-toluidine).

  • Oxidation: The phenolic hydroxyl is sensitive to oxidation. Store under inert gas (Argon/Nitrogen) if long-term stability is required.

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the phenol ring.

Handling & Exposure Controls

Authoritative guidance for laboratory safety.

Engineering Controls
  • Fume Hood: Mandatory for all solid handling to prevent inhalation of dust (H335).

  • Balance Enclosure: Use a static-free balance enclosure for weighing < 10 mg.

Personal Protective Equipment (PPE)
ComponentRecommendationRationale
Gloves Nitrile (Double-gloved) Lipophilic compounds permeate latex rapidly. Nitrile offers >480 min breakthrough protection.
Respiratory N95 or P100 Required if handling powder outside a hood.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders that are severe eye irritants (H319).
Clothing Lab Coat (Tyvek preferred) Prevent contamination of street clothes; Tyvek is superior for fine powders.
Safety Decision Logic (Graphviz)

SafetyLogic Start Handling 3'-Methylsalicylanilide Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution Solution (DMSO/EtOH) Form->Solution ActionSolid Use Fume Hood Wear N95/P100 Avoid Dust Generation Solid->ActionSolid ActionSol Wear Nitrile Gloves Splash Goggles Store in Amber Vial Solution->ActionSol Disposal Dispose as Hazardous Chemical Waste (Halogenated if applicable) ActionSolid->Disposal ActionSol->Disposal

Caption: Decision logic for safe handling and disposal based on physical state.

Emergency Response Protocols

Self-validating response steps.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[4][6] Hold eyelids open. The phenol group can cause corneal opacity if not treated immediately.

  • Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water. Phenolic compounds are often lipophilic and resist water-only washing.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia outweighs the benefit of emesis. Administer activated charcoal if instructed by poison control.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Spill Management
  • Small Spill (< 1 g): Wet with ethanol to suppress dust, then wipe with absorbent pads.

  • Large Spill: Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep (dust explosion risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Salicylanilide (CAS 87-17-2). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Salicylanilide. Retrieved from [Link]

  • Vinsova, J., et al. (2014). Synthesis and biological activity of new salicylanilide derivatives. Bioorganic & Medicinal Chemistry.[8] (Contextual reference for synthesis).

Sources

Exploratory

Potential therapeutic targets for 3'-methylsalicylanilide analogs

Potential Therapeutic Targets for 3'-Methylsalicylanilide Analogs: A Technical Guide Part 1: Executive Summary & Chemical Logic The Salicylanilide Scaffold as a Privileged Structure Salicylanilides are a class of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Potential Therapeutic Targets for 3'-Methylsalicylanilide Analogs: A Technical Guide

Part 1: Executive Summary & Chemical Logic

The Salicylanilide Scaffold as a Privileged Structure Salicylanilides are a class of pharmacological agents historically utilized as anthelmintics (e.g., niclosamide, closantel) and more recently repurposed for antibacterial and anticancer applications. The core pharmacophore consists of a salicylic acid ring linked via an amide bond to an aniline ring.

The 3'-Methyl Specificity While classical salicylanilides rely on strong electron-withdrawing groups (EWGs) like halogens (-Cl, -Br, -I) or nitro groups (-NO2) to enhance acidity and protonophore activity, 3'-methylsalicylanilide analogs introduce a unique physicochemical profile. The 3'-methyl group on the aniline ring acts as a weak electron-donating group (EDG) and a lipophilic anchor.

  • Electronic Effect: Slightly increases the pKa of the phenolic hydroxyl compared to halogenated analogs, potentially modulating the pH-dependence of proton shuttling.

  • Steric Effect: Adds bulk to the meta position of the aniline ring, potentially improving fit into hydrophobic pockets of specific targets (e.g., bacterial sensor kinases) while altering metabolic stability.

This guide details the primary therapeutic targets for this subclass, driven by their physicochemical properties.

Part 2: Primary Therapeutic Target – Bacterial Bioenergetics (Proton Uncoupling)

The most validated mechanism for salicylanilides is the disruption of the proton motive force (PMF). 3'-methyl analogs are lipophilic weak acids that cycle across the cytoplasmic membrane, shuttling protons inward and collapsing the electrochemical gradient (


).
Mechanism of Action
  • Membrane Insertion: The lipophilic 3'-methyl analog partitions into the bacterial membrane.

  • Deprotonation: At the cytosolic interface (higher pH), the phenolic hydroxyl group releases a proton (

    
    ). The resulting phenolate anion is stabilized by an intramolecular hydrogen bond with the amide proton, shielding the negative charge.
    
  • Translocation: The charge-shielded anion diffuses back across the hydrophobic membrane core to the periplasmic side.

  • Reprotonation: At the periplasmic interface (lower pH), the anion picks up a proton.

  • Cycle Completion: The neutral molecule diffuses back to the cytosol, completing the cycle and dissipating the PMF as heat rather than ATP synthesis.

Why 3'-Methyl Matters: The increased lipophilicity (LogP) of the methyl group enhances membrane residence time, potentially compensating for the weaker acidity compared to nitro-substituted analogs.

Experimental Protocol: Membrane Potential Assay

Objective: Quantify the collapse of membrane potential (


) in S. aureus or E. coli.

Reagents:

  • Probe: 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)].

  • Buffer: 5 mM HEPES, 5 mM glucose, 100 mM KCl (pH 7.2).

  • Control: Valinomycin (positive control for

    
     dependent potential collapse).
    

Workflow:

  • Culture Prep: Grow bacteria to mid-log phase (

    
    ). Wash and resuspend in buffer to 
    
    
    
    .
  • Dye Loading: Add DiSC3(5) to a final concentration of 1

    
    . Incubate for 30–60 min in the dark until fluorescence stabilizes (quenching indicates dye uptake into polarized cells).
    
  • Basal Reading: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 min to establish baseline.

  • Compound Injection: Inject the 3'-methylsalicylanilide analog at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Kinetic Measurement: Monitor fluorescence increase. A rapid spike indicates depolarization (dye release).

Part 3: Secondary Target – Bacterial Two-Component Systems (TCS)

Salicylanilides are known inhibitors of bacterial Two-Component Systems (TCS), specifically the sensor histidine kinases (e.g., VraS in S. aureus, VanS in Enterococcus).

Mechanism of Action

The 3'-methylsalicylanilide analog binds to the CA domain (Catalytic ATP-binding) of the sensor kinase.

  • Steric Fit: The 3'-methyl group likely occupies a hydrophobic sub-pocket near the ATP-binding site, preventing ATP binding.

  • Consequence: Inhibition of autophosphorylation

    
     No phosphotransfer to the response regulator 
    
    
    
    Shutdown of stress response genes (e.g., cell wall synthesis, virulence factors).

Therapeutic Implication: This mechanism is synergistic with cell-wall active antibiotics (e.g.,


-lactams, vancomycin), as it prevents the bacteria from mounting a defense against cell wall stress.
Experimental Protocol: Kinase Autophosphorylation Assay

Objective: Determine


 for inhibition of sensor kinase autophosphorylation.

Reagents:

  • Purified recombinant Sensor Kinase (e.g., VraS).

  • 
    -
    
    
    
    -ATP.

Workflow:

  • Incubation: Incubate purified kinase (5

    
    ) with varying concentrations of the analog (0.1 – 100 
    
    
    
    ) in kinase buffer (50 mM Tris-HCl, 50 mM KCl, 10 mM
    
    
    ) for 20 min.
  • Reaction Start: Add

    
    -
    
    
    
    -ATP (100
    
    
    ). Incubate for 30–60 min at room temperature.
  • Termination: Stop reaction with SDS-loading buffer.

  • Analysis: Resolve via SDS-PAGE. Visualize phosphorylated kinase band via autoradiography. Quantify intensity vs. drug concentration.

Part 4: Eukaryotic Targets (Repurposing Potential)

While primarily antibacterial, the 3'-methylsalicylanilide scaffold shares structural homology with niclosamide, suggesting potential activity against eukaryotic targets, albeit with altered potency due to the methyl substitution.

  • Mitochondrial Uncoupling: Similar to the bacterial mechanism, these analogs can uncouple mammalian mitochondria. This is a double-edged sword:

    • Therapeutic:[1][2] Mild uncoupling can treat obesity/diabetes (increasing metabolic rate).

    • Toxic: Strong uncoupling leads to ATP depletion and cytotoxicity.

  • Signaling Pathways (STAT3 / NF-

    
    B):  Salicylanilides can inhibit STAT3 phosphorylation. The 3'-methyl analog should be screened for this activity in cancer cell lines (e.g., DU145, HeLa).
    

Part 5: Data Summary & Visualization

Table 1: Comparative Profile of Salicylanilide Analogs
FeatureClassical (e.g., Niclosamide)3'-Methyl AnalogTherapeutic Implication
Aniline Substituent 2'-Cl, 4'-NO2 (EWG)3'-CH3 (EDG)Methyl is less acidic, more lipophilic.
LogP (Lipophilicity) High (~4.5 - 5.5)High (~4.8 - 5.8)Enhanced membrane partitioning.
pKa (Phenolic OH) Low (~6.0 - 6.5)Moderate (~7.5 - 8.5)Weaker protonophore at neutral pH; potentially better selectivity.
Primary Target PMF Uncoupling (Strong)PMF Uncoupling (Moderate)Tunable toxicity profile.
Secondary Target TCS InhibitionTCS InhibitionPotential for specific hydrophobic binding.
Diagram 1: Mechanism of Action (Protonophore Cycle)

ProtonophoreCycle cluster_ext Periplasm (Low pH, High H+) cluster_mem Inner Membrane (Hydrophobic) cluster_int Cytoplasm (High pH, Low H+) H_out H+ SA_H Neutral Analog (SA-H) H_out->SA_H Diffusion_H Diffusion of Neutral SA-H SA_H->Diffusion_H Enters Membrane SA_minus_out Anion (SA-) SA_minus_out->SA_H Protonation (+H+) SA_H_in Neutral Analog (SA-H) Diffusion_H->SA_H_in Exits to Cytoplasm Diffusion_Anion Diffusion of Anion SA- (Charge Shielded) Diffusion_Anion->SA_minus_out Exits to Periplasm H_in H+ SA_minus_in Anion (SA-) SA_H_in->SA_minus_in Deprotonation (-H+) SA_minus_in->Diffusion_Anion Enters Membrane SA_minus_in->H_in

Caption: The protonophore cycle of 3'-methylsalicylanilide. The neutral molecule (SA-H) carries a proton across the membrane, releases it in the cytoplasm, and returns as a charge-shielded anion (SA-), dissipating the proton gradient.

Diagram 2: Experimental Validation Workflow

ExperimentalWorkflow Start 3'-Methyl Analog Synthesis MIC MIC Determination (Broth Microdilution) Start->MIC Decision Active? (MIC < 10 µg/mL) MIC->Decision Decision->Start No (Refine SAR) Mechanism Mechanism of Action Profiling Decision->Mechanism Yes Assay1 Membrane Potential (DiSC3(5) Assay) Mechanism->Assay1 Assay2 ATP Synthesis Inhibition Mechanism->Assay2 Assay3 TCS Kinase Inhibition Mechanism->Assay3 Tox Eukaryotic Toxicity (MTT / Hemolysis) Assay1->Tox Confirmed Uncoupler Assay3->Tox Confirmed Kinase Inhibitor

Caption: Step-by-step experimental workflow for validating the biological activity of 3'-methylsalicylanilide analogs, moving from phenotypic screening (MIC) to mechanistic validation and toxicity profiling.

Part 6: References

  • Mollaghan, C., et al. (2012). "Antistaphylococcal activity of novel salicylanilide derivatives." International Journal of Antimicrobial Agents. Link

    • Context: Establishes the antibacterial efficacy and SAR of salicylanilide derivatives against S. aureus.

  • Hlasta, D. J., et al. (1998). "Identification of salicylanilides as inhibitors of two-component regulatory systems in bacteria."[3][4] Bioorganic & Medicinal Chemistry Letters. Link

    • Context: The seminal paper identifying the TCS inhibition mechanism (Kinase inhibition) for this scaffold.

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives. Link

    • Context: Detailed mechanistic review of the protonophore cycle relevant to salicylanilides.

  • Gooyit, M., et al. (2014). "Repurposing salicylanilides for the treatment of Clostridium difficile infections." Scientific Reports. Link

    • Context: Demonstrates the utility of the scaffold against anaerobic bacteria and the relevance of membrane depolarization.

  • Pauk, K., et al. (2013). "New derivatives of salicylanilides: synthesis and antimicrobial activity." Bioorganic & Medicinal Chemistry. Link

    • Context: Provides synthetic methodologies and SAR data for various substituted salicylanilides.

Sources

Foundational

Architectural and Mechanistic Divergence of Salicylanilide and Benzamide Pharmacophores: A Technical Guide

As a Senior Application Scientist navigating the complexities of phenotypic screening and target-directed drug design, I frequently encounter the aromatic amide scaffold. While benzamides and salicylanilides share a fund...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of phenotypic screening and target-directed drug design, I frequently encounter the aromatic amide scaffold. While benzamides and salicylanilides share a fundamental structural backbone, their pharmacological trajectories diverge drastically. Benzamides are highly versatile, serving as zinc-binding motifs in epigenetic modulation or allosteric modulators for receptors. Conversely, salicylanilides—distinguished by a mandatory ortho-hydroxyl group—function primarily as potent mitochondrial uncouplers via protonophoric activity.

This whitepaper dissects the physicochemical boundaries, structure-activity relationships (SAR), and experimental workflows required to evaluate these two distinct pharmacophores.

Structural Determinants: The "Ortho-OH" Effect

The core divergence between these two classes lies in their structural constraints and resulting physicochemical properties.

The benzamide pharmacophore consists of a benzene ring linked to a carboxamide group. This relatively simple scaffold permits extensive substitution, enabling precise stereoelectronic complementarity with specific protein pockets. For example, in Histone Deacetylase 1 (HDAC1) inhibitors, the benzamide core often acts as a surface recognition domain (cap) or the zinc-binding group itself, leveraging the amide nitrogen and carbonyl oxygen to coordinate the zinc ion in the enzyme's catalytic pocket[1].

Salicylanilides are a specialized subset of benzamides (specifically, N-phenylsalicylamides). The defining structural feature is the hydroxyl group positioned ortho to the amide carbonyl on the salicylic acid ring[2]. This configuration enforces a strong intramolecular hydrogen bond, locking the molecule into a planar conformation. This planarity, combined with the electron-withdrawing effects of halogen or nitro substitutions on the anilide ring, drastically lowers the pKa of the phenolic proton and increases the molecule's overall lipophilicity[3].

G Root Aromatic Amide Pharmacophores Benzamide Benzamide Core (No ortho-OH required) Root->Benzamide Salicylanilide Salicylanilide Core (ortho-OH mandatory) Root->Salicylanilide TargetBinding Target-Specific Binding (e.g., HDAC, FtsZ) Benzamide->TargetBinding Hbond Intramolecular H-Bonding (Planar Conformation) Salicylanilide->Hbond Protonophore Protonophoric Uncoupling (Lipophilic Weak Acid) Hbond->Protonophore

Divergence of benzamide and salicylanilide pharmacophores based on structural features.

Mechanistic Pathways & Target Engagement

Salicylanilides: Mitochondrial Uncoupling

Salicylanilides act as weakly acidic uncouplers of oxidative phosphorylation[3]. Unlike target-specific inhibitors, they function as protonophores—molecules that shuttle protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase[4].

In the acidic intermembrane space, the salicylanilide anion is protonated. The highly lipophilic, neutral molecule diffuses across the IMM into the alkaline mitochondrial matrix, where it deprotonates. The bulky, electron-withdrawing groups (e.g., halogens) delocalize the negative charge, stabilizing the anion and allowing it to traverse back across the hydrophobic IMM to repeat the cycle[3]. This continuous cycling dissipates the proton motive force, halting ATP production and increasing oxygen consumption[4].

G IMS Intermembrane Space (High H+) Anion_IMS Salicylanilide Anion (A-) Matrix Mitochondrial Matrix (Low H+) Neutral_IMS Protonated Form (HA) Anion_IMS->Neutral_IMS Binds H+ Neutral_Matrix Protonated Form (HA) Neutral_IMS->Neutral_Matrix Translocates across IMM Anion_Matrix Salicylanilide Anion (A-) Neutral_Matrix->Anion_Matrix Releases H+ Anion_Matrix->Anion_IMS Charge delocalization allows return

Cyclic protonophoric mechanism of salicylanilides across the inner mitochondrial membrane.

Benzamides: Target-Specific Modulation

Because benzamides lack the mandatory proton-shuttling physicochemical profile of salicylanilides, they are optimized for specific protein-ligand interactions. In oncology, benzamide derivatives are formulated as potent HDAC1 inhibitors. Molecular dynamics simulations reveal that these inhibitors share a common pharmacophore: a zinc-metal binding motif, a linker region that threads the catalytic pocket, and a surface recognition cap[1].

Structure-Activity Relationship (SAR) Profiling

To translate these mechanisms into drug development, we must analyze the quantitative SAR data.

For salicylanilides , the removal of the 2-OH group results in a complete loss of protonophoric and antimicrobial activity[5]. Furthermore, replacing the amide linker with a urea, ester, or sulfonamide linkage abolishes activity, proving the strict geometric requirements for the intramolecular hydrogen bond[2].

Table 1: Quantitative Uncoupling Activity of Salicylanilides [4]

Compound Biological System Activity Metric Concentration / Value
Oxyclozanide Rat liver mitochondria Stimulated mitochondrial respiration 1 µM
Niclosamide 143B ρ0 cells EC50 for uncoupling activity 0.29 µM
Niclosamide Isolated mouse liver mitochondria EC50 for uncoupling activity 0.04 µM

| Niclosamide(-nitro) | 143B ρ0 cells | EC50 for uncoupling activity | 2.17 µM |

For benzamides , SAR is driven by binding affinity to the target receptor. In HDAC1 inhibition, substitution with electronegative groups facilitates crucial π-stacking interactions in the linker region, significantly lowering the binding energy (indicating stronger affinity)[1].

Table 2: Binding Energies of Benzamide Derivatives to HDAC1 [1]

Compound Target Receptor Binding Energy (kcal/mol) Pharmacophore Classification
Compound 49 HDAC1 -24.0 Benzamide Derivative
CPD-60 HDAC1 -21.2 Benzamide Derivative
MS275 (Entinostat) HDAC1 -16.1 Benzamide Derivative

| CI-994 (Tacedinaline) | HDAC1 | -14.4 | Benzamide Derivative |

Experimental Workflows & Validation Protocols

To rigorously differentiate the activity of these pharmacophores in the lab, specific assay architectures must be employed. Below are the self-validating protocols I implement to ensure high-fidelity data.

Protocol 1: Seahorse XF Mitochondrial Stress Test (For Salicylanilides)

To quantify the protonophoric activity of a salicylanilide, we measure the Oxygen Consumption Rate (OCR) in real-time[4].

  • Causality Check: We inject the salicylanilide before standard mitochondrial inhibitors. If it is a true uncoupler, OCR will spike immediately as the electron transport chain works in overdrive to compensate for the dissipated proton gradient[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 143B cells) in a Seahorse XF microplate and incubate overnight. Replace culture medium with unbuffered Seahorse XF base medium (supplemented with glucose, pyruvate, and glutamine) 1 hour prior to the assay[4].

  • Basal OCR Measurement: Establish the baseline respiration rate.

  • Injection 1 (Salicylanilide): Inject the test compound (e.g., Niclosamide at 0.5 µM). Observation: A sharp increase in OCR indicates uncoupling[4].

  • Injection 2 (Oligomycin - 1 µM): Inject this ATP synthase inhibitor. System Validation: If OCR remains elevated, the respiration is confirmed to be uncoupled from ATP synthesis. If OCR drops to baseline, the compound is not an uncoupler.

  • Injection 3 (FCCP - 1 µM): Inject this reference protonophore to establish the maximal respiratory capacity of the cells[4].

  • Injection 4 (Rotenone/Antimycin A - 0.5 µM): Inject Complex I and III inhibitors to shut down mitochondrial respiration, allowing calculation of non-mitochondrial oxygen consumption[4].

G S1 1. Cell Seeding & Equilibration S2 2. Basal OCR Measurement S1->S2 S3 3. Salicylanilide Injection S2->S3 S4 4. Oligomycin Injection S3->S4 S5 5. FCCP & Rot/AA Injections S4->S5

Step-by-step experimental workflow for measuring mitochondrial uncoupling via Seahorse XF.

Protocol 2: Fluorometric In Vitro HDAC1 Inhibition Assay (For Benzamides)

Benzamide-based HDAC inhibitors (like MS-275) exhibit slow-on/slow-off binding kinetics. Standard assays that do not account for this will yield artificially high IC50 values.

  • Causality Check: We mandate a prolonged enzyme-inhibitor pre-incubation step before adding the substrate. This allows the benzamide to fully coordinate with the zinc ion in the catalytic pocket[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human HDAC1 enzyme, fluorogenic acetylated peptide substrate, and the benzamide test compounds in assay buffer.

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Incubate the HDAC1 enzyme with varying concentrations of the benzamide derivative for 60 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to the wells. Incubate for an additional 30 minutes at 37°C.

  • Developer Addition: Add the developer solution (containing a protease and Trichostatin A to stop further HDAC activity). Mechanism: The protease specifically cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Read the plate at Ex/Em = 360/460 nm.

  • System Validation: Calculate the Z'-factor using positive controls (e.g., Entinostat) and vehicle controls. A Z'-factor > 0.5 validates the assay's robustness.

Conclusion

While the structural difference between a benzamide and a salicylanilide may seem minor—often coming down to a single ortho-hydroxyl group—the pharmacological implications are massive. Benzamides offer a highly tunable scaffold for target-specific inhibition (like HDACs), while salicylanilides are intrinsically wired to disrupt cellular bioenergetics via proton shuttling. Recognizing these mechanistic boundaries is the first step in rationally designing safer, more efficacious therapeutics.

References

1.4 - Benchchem 2.2 - PMC 3.5 - PMC 4.1 - MDPI 5.3 - CUTM Courseware

Sources

Exploratory

Literature Review and Technical Guide: Synthesis of 2-hydroxy-N-(3-methylphenyl)benzamide

Executive Summary & Pharmacological Context As a Senior Application Scientist navigating the landscape of modern drug development, I approach the synthesis of salicylanilides not merely as a routine sequence of mixing re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist navigating the landscape of modern drug development, I approach the synthesis of salicylanilides not merely as a routine sequence of mixing reagents, but as a highly orchestrated thermodynamic and kinetic system. 2-hydroxy-N-(3-methylphenyl)benzamide (also referred to as N-(m-tolyl)salicylamide or 3'-methylsalicylanilide) is a structurally privileged molecule belonging to the salicylanilide class.

Historically recognized for their potent anthelmintic and antibacterial properties, salicylanilides have recently garnered intense interest in oncology and virology. Structural analogs such as niclosamide have been heavily investigated for their ability to act as direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and tubulin polymerization 1[1]. The ortho-phenolic hydroxyl group and the amide linkage are critical pharmacophores that facilitate hydrogen bonding within the colchicine binding site of tubulin and the SH2 domain of STAT3.

STAT3_Pathway Salicylanilide 2-hydroxy-N-(3-methylphenyl)benzamide pSTAT3 p-STAT3 (Tyr705) Salicylanilide->pSTAT3 Inhibits STAT3_monomer Unphosphorylated STAT3 STAT3_monomer->pSTAT3 Kinase Tyrosine Kinases (JAK/Src) Kinase->pSTAT3 Phosphorylation Dimer STAT3 Homodimer pSTAT3->Dimer Dimerization Nucleus Gene Transcription Dimer->Nucleus Translocation

Fig 1: Pharmacological inhibition of the STAT3 signaling pathway by salicylanilides.

Retrosynthetic Analysis & Mechanistic Causality

The fundamental challenge in synthesizing 2-hydroxy-N-(3-methylphenyl)benzamide lies in the direct amidation of salicylic acid with m-toluidine. This reaction is thermodynamically unfavorable due to the low electrophilicity of the salicylic acid carboxyl carbon, which is further deactivated by strong intramolecular hydrogen bonding from the ortho-phenolic hydroxyl group. To overcome this activation energy barrier, the carboxylic acid must be converted into a highly reactive intermediate.

Pathway A: Phosphorus Trichloride (PCl₃) Activation

The classical and most scalable approach utilizes Phosphorus Trichloride (PCl₃) as a dehydrating and activating agent 2[2]. PCl₃ reacts with salicylic acid to form a highly electrophilic acyl phosphite or salicyloyl chloride intermediate in situ. When coupled with microwave (MW) irradiation, the polar intermediates are superheated, drastically reducing the reaction time from several hours to mere minutes while minimizing the formation of polymeric side products 3[3].

Pathway B: Carbodiimide Coupling (EDC)

For substrates sensitive to the harsh, acidic conditions generated by PCl₃ (which produces HCl gas), carbodiimide coupling offers a milder alternative. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an O-acylisourea intermediate. This method is highly chemoselective but generally requires longer reaction times and yields lower atom economy compared to the PCl₃ method.

Synthesis_Workflow SA Salicylic Acid (Acyl Donor) Int Activated Acyl Intermediate SA->Int + Activator MT m-Toluidine (Nucleophile) Prod 2-hydroxy-N-(3-methylphenyl)benzamide (Target Molecule) MT->Prod Act PCl3 / EDC (Activator) Act->Int Int->Prod + m-Toluidine (Amidation)

Fig 2: Mechanistic workflow for the synthesis of 2-hydroxy-N-(3-methylphenyl)benzamide.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm reaction progress and product purity.

Protocol A: Microwave-Assisted PCl₃-Mediated Synthesis (Industry Standard)

This protocol leverages microwave-induced organic reaction enhancement (MORE) to drive the amidation to completion rapidly 4[4].

  • Preparation: In a microwave-safe reaction vessel, suspend Salicylic acid (1.0 mmol, 138 mg) and m-Toluidine (1.0 mmol, 107 mg) in 3.0 mL of anhydrous xylene.

  • Activation: Slowly add Phosphorus trichloride (PCl₃) (0.4 mmol, ~35 µL) dropwise under an inert argon atmosphere. Causality: The substoichiometric amount of PCl₃ (0.4 equiv) is optimal because one mole of PCl₃ can theoretically activate three moles of carboxylic acid, though 0.4 ensures complete conversion without excessive side-product formation.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation (300 W) at 150 °C for 15-33 minutes.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly polar salicylic acid spot confirms intermediate consumption.

  • Workup: Cool the vessel to room temperature and quench the reaction carefully with 10 mL of ice-cold water. Causality: Water violently hydrolyzes any unreacted PCl₃ into phosphorous acid and HCl, preventing downstream contamination.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted salicylic acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-hydroxy-N-(3-methylphenyl)benzamide as a crystalline solid.

Protocol B: EDC/DMAP Carbodiimide Coupling (Mild Conditions)

For scenarios where specialized laboratory microwave reactors are unavailable or substrates are acid-sensitive.

  • Preparation: Dissolve Salicylic acid (1.0 mmol, 138 mg) and m-Toluidine (1.1 mmol, 118 mg) in 10 mL of anhydrous Dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 mmol, 230 mg) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg). Causality: DMAP acts as a highly efficient acyl transfer catalyst, attacking the O-acylisourea to form an active amide that is rapidly intercepted by m-toluidine.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12–24 hours under a nitrogen atmosphere.

  • Workup: Dilute with an additional 10 mL of DCM. Wash sequentially with 1M HCl (to remove unreacted m-toluidine and DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography.

Quantitative Data: Yield & Efficiency Comparison

The selection of a synthetic route depends heavily on the required scale, available equipment, and time constraints. The table below summarizes the quantitative metrics of the primary methodologies.

Synthesis MethodActivating AgentSolventTemp (°C)TimeTypical Yield (%)Key Advantage
Conventional Heating PCl₃Toluene / Xylene110–1403–6 hours60–75%Highly scalable, low reagent cost.
Microwave-Assisted PCl₃Xylene15015–35 min85–95%Rapid kinetics, high atom economy, minimal waste.
Carbodiimide Coupling EDC / DMAPDCM / DMF2512–24 hours70–85%Mild conditions, avoids generation of harsh HCl gas.

References

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3), PMC (nih.gov). 1

  • One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation, Taylor & Francis. 3

  • Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals, PMC (nih.gov). 2

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site, ChemRxiv. 4

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-hydroxy-N-(3-methylphenyl)benzamide from salicylic acid

Application Note: Synthesis Protocol for 2-Hydroxy-N-(3-methylphenyl)benzamide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Hydroxy-N-(3-methylphenyl)benzamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2-Hydroxy-N-(3-methylphenyl)benzamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Hydroxy-N-(3-methylphenyl)benzamide (also known as 3'-methylsalicylanilide) Starting Materials: Salicylic acid (2-hydroxybenzoic acid) and m-toluidine (3-methylaniline)

Mechanistic Rationale & Synthetic Strategy

The synthesis of salicylanilides via the condensation of salicylic acid and anilines is a fundamental transformation in medicinal chemistry, yielding scaffolds with diverse pharmacological profiles, including antimicrobial, anthelmintic, and antiproliferative activities[1],[2].

The primary chemical challenge in this synthesis is the presence of the unprotected ortho-phenolic hydroxyl (2-OH) group on salicylic acid. In standard esterification or amidation reactions, an unprotected phenol can act as a competing nucleophile, leading to the formation of depsides (O-acylated oligomers). However, in the case of salicylic acid, the 2-OH group participates in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction significantly reduces the nucleophilicity of the phenoxide, allowing the highly nucleophilic primary amine (m-toluidine) to selectively attack the activated acyl intermediate[1].

To provide a comprehensive guide, this application note details two divergent, field-proven methodologies:

  • Protocol A (Medicinal Chemistry Scale): Utilizes HATU and DIPEA. This route is ideal for rapid, milligram-to-gram scale library synthesis due to its mild conditions, high functional group tolerance, and excellent yield[3].

  • Protocol B (Process Scale-Up): Utilizes Phosphorus Trichloride (PCl₃). This is the classic, atom-economical industrial route for salicylanilides, ideal for multi-gram to kilogram scale-up[4].

Reaction Pathway & Logic Diagram

SynthesisLogic SA Salicylic Acid (2-Hydroxybenzoic acid) HATU Protocol A: HATU / DIPEA (Mild, MedChem Scale) SA->HATU PCl3 Protocol B: PCl3 / Toluene (Reflux, Process Scale) SA->PCl3 Amine m-Toluidine (3-Methylaniline) Amine->HATU Amine->PCl3 IntermediateA OAt Active Ester (In situ) HATU->IntermediateA IntermediateB Salicyloyl Chloride / Phosphite (In situ) PCl3->IntermediateB Product 2-Hydroxy-N-(3-methylphenyl)benzamide (Target Amide) IntermediateA->Product IntermediateB->Product

Fig 1: Reaction logic for synthesizing 2-hydroxy-N-(3-methylphenyl)benzamide via two distinct routes.

Comparative Methodology Overview

The following table summarizes the quantitative parameters and strategic differences between the two protocols to aid in route selection.

ParameterProtocol A: HATU/DIPEAProtocol B: PCl₃ Condensation
Optimal Scale Milligram to Gram (Discovery)Gram to Kilogram (Process)
Activation Agent HATU (1.1–1.2 eq)Phosphorus Trichloride (0.35–0.4 eq)
Solvent System Anhydrous DMF or DCMAnhydrous Toluene or Chlorobenzene
Temperature Profile 0 °C to Room Temperature<25 °C initially, then Reflux (110 °C)
Reaction Time 2–4 hours3–6 hours
Typical Yield 85–95%70–85%
Primary Byproducts HOAt, TetramethylureaPhosphorous acid (H₃PO₃), HCl gas

Protocol A: Medicinal Chemistry Route (HATU-Mediated)

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to generate a highly reactive OAt-active ester in situ[3].

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve Salicylic acid (1.0 eq, e.g., 1.38 g, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, ~4.35 mL) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the carboxylic acid to form the carboxylate ion, increasing its nucleophilicity toward the coupling agent without competing for the active ester[3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq, 11 mmol, 4.18 g) portion-wise. Stir for 15–20 minutes.

    • Causality: Cooling prevents premature degradation of the active ester and minimizes the risk of O-acylation at the phenolic hydroxyl group.

  • Amine Coupling: Add m-toluidine (1.1 eq, 11 mmol, ~1.18 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly fluorescent salicylic acid spot under 254 nm UV light validates the consumption of the limiting reagent.

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (150 mL).

    • Wash 1: Wash with 1M HCl (3 × 50 mL). Causality: Selectively protonates and removes unreacted m-toluidine and DIPEA into the aqueous layer.

    • Wash 2: Wash with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: Deprotonates and extracts unreacted salicylic acid and the HOAt byproduct.

    • Wash 3: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if trace impurities remain.

Protocol B: Process Scale-Up Route (PCl₃-Mediated)

This protocol leverages the classic industrial method for salicylanilide synthesis. PCl₃ acts as both a chlorinating and dehydrating agent, allowing one mole of PCl₃ to activate three moles of carboxylic acid[4].

Step-by-Step Procedure
  • Preparation: Equip a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and an HCl gas trap. Suspend Salicylic acid (3.0 eq, e.g., 41.4 g, 0.3 mol) and m-toluidine (3.1 eq, 0.31 mol, ~33.2 g) in anhydrous toluene (150 mL).

  • Activation: Cool the suspension to below 25 °C using a water bath.

    • Causality: The addition of PCl₃ is highly exothermic. Maintaining the temperature below 25 °C prevents uncontrolled boiling of the solvent and sudden, violent evolution of HCl gas[4].

  • PCl₃ Addition: Slowly add Phosphorus Trichloride (PCl₃) (1.0 eq relative to the stoichiometry, e.g., 0.1 mol, ~8.7 mL) dropwise via the dropping funnel over 30 minutes under vigorous stirring.

  • Condensation: Once the addition is complete, gradually heat the reaction mixture to reflux (~110 °C) and maintain for 3–6 hours.

    • Causality: The initial reaction forms a phosphite intermediate. Thermal energy is required to drive the subsequent condensation with the amine, liberating HCl gas and forming the amide bond[2].

  • Workup & Purification:

    • Cool the reaction mixture to room temperature. The target 3'-methylsalicylanilide typically precipitates directly from the non-polar toluene as a solid cake.

    • Filter the crude solid and wash with cold toluene (50 mL).

    • Aqueous Trituration: Suspend the solid in 5% aqueous Na₂CO₃ (200 mL) and stir for 30 minutes. Causality: This step is critical to neutralize and dissolve trapped phosphorous acid (H₃PO₃) and any unreacted salicylic acid.

    • Filter, wash thoroughly with distilled water until the filtrate is neutral, and dry in a vacuum oven at 60 °C. Recrystallize from ethanol/water to achieve >99% purity.

Analytical Characterization

To validate the structural integrity of the synthesized 2-hydroxy-N-(3-methylphenyl)benzamide, compare the isolated product against the following expected analytical benchmarks:

  • Chemical Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 228.1

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.85 (s, 1H, Ar-OH ): Characteristic downfield shift due to strong intramolecular H-bonding with the amide carbonyl.

    • δ 10.32 (s, 1H, NH ): Amide proton.

    • δ 7.95 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H ): Salicyl aromatic proton adjacent to the carbonyl.

    • δ 7.55 – 6.90 (m, 7H, Ar-H ): Remaining aromatic protons from both rings.

    • δ 2.32 (s, 3H, -CH₃ ): Toluidine methyl group.

References

  • Preparation of salicylanilide (US Patent 2763683A). Google Patents.
  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation (Molecules, 2019). National Center for Biotechnology Information (PMC6410057). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach (Current Chemistry Letters, 2023). Growing Science. Available at:[Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) (Pharmaceuticals, 2022). National Center for Biotechnology Information (PMC9265287). Available at:[Link]

Sources

Application

Amidation reaction conditions for m-toluidine and salicyloyl chloride

Application Note: Optimized Amidation Protocol for the Synthesis of N-(3-Methylphenyl)-2-hydroxybenzamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amidation Protocol for the Synthesis of N-(3-Methylphenyl)-2-hydroxybenzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of salicylanilide derivatives via the amidation of m-toluidine with salicyloyl chloride.

Executive Summary & Chemical Context

Salicylanilides represent a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from anthelmintic and antifungal to anticancer properties[1](). The synthesis of these compounds typically relies on the formation of an amide bond between an aniline derivative and a salicylic acid derivative.

This application note details the specific reaction between m-toluidine (3-methylaniline) and salicyloyl chloride (2-hydroxybenzoyl chloride) to yield N-(3-methylphenyl)-2-hydroxybenzamide . Because salicyloyl chloride is a highly reactive, bifunctional molecule containing both an electrophilic acyl chloride and a nucleophilic phenolic hydroxyl group, standard amidation conditions often lead to unwanted polymerization or esterification[1](). This guide explains the causality behind the experimental parameters required to achieve strict chemoselectivity.

Mechanistic Causality: The "Why" Behind the Protocol

To achieve a self-validating and high-yielding reaction, a chemist must understand the underlying mechanistic forces dictating the pathway:

  • Nucleophilic Acyl Substitution & Chemoselectivity: The reaction proceeds via a two-step addition-elimination process[2](). The amine nitrogen of m-toluidine attacks the highly electrophilic carbonyl carbon of salicyloyl chloride, forming a tetrahedral intermediate. Because primary amines are significantly more nucleophilic than phenols, N-acylation is kinetically favored over O-acylation[2](). However, to prevent the higher-activation-energy esterification (Schotten-Baumann type O-acylation) from occurring, the initial addition must be strictly controlled at 0–5 °C.

  • The Role of the Acid Scavenger: As the tetrahedral intermediate collapses, it ejects a chloride ion, generating hydrochloric acid (HCl) as a byproduct[2](). If left unneutralized, HCl will rapidly protonate the remaining m-toluidine, forming an unreactive m-toluidinium salt and stalling the reaction at 50% conversion. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge this HCl, driving the reaction to completion.

Mechanism R1 Salicyloyl Chloride (Electrophile) Tetra Tetrahedral Intermediate R1->Tetra Nucleophilic Attack R2 m-Toluidine (Nucleophile) R2->Tetra Elim Chloride Elimination Tetra->Elim Collapse Prod N-(3-methylphenyl)- 2-hydroxybenzamide Elim->Prod Amide Bond Formation Base TEA (Base) Neutralizes HCl Elim->Base HCl Byproduct

Fig 1. Mechanistic pathway of nucleophilic acyl substitution and HCl neutralization.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/Vol (for 10 mmol scale)Role
m-Toluidine107.151.0 eq1.07 g (1.08 mL)Nucleophile
Salicyloyl Chloride156.571.1 eq1.72 g (1.28 mL)Electrophile
Triethylamine (TEA)101.191.5 eq1.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A20 mLAnhydrous Solvent

Table 2: Critical Process Parameters (CPPs)

ParameterTarget ValueMechanistic Rationale
Addition Temperature0–5 °CSuppresses self-condensation and O-acylation pathways.
Reaction Temperature20–25 °C (RT)Provides kinetic energy for complete conversion of the amine.
Reaction Time2–4 hoursEnsures full consumption of starting materials before quench.
TLC Eluent SystemHexane:EtOAc (7:3)Optimal polarity for separating product from starting materials.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. At each critical juncture, an in-process control (TLC) or a specific purification logic (sequential aqueous washes) ensures the integrity of the intermediate before proceeding.

Workflow Start Start: Purge Flask with N2 Prep Dissolve m-Toluidine & TEA in Anhydrous DCM Start->Prep Cool Cool to 0-5 °C (Ice Bath) Prep->Cool Add Dropwise Addition of Salicyloyl Chloride Cool->Add React Warm to RT & Stir (2-4 hours) Add->React TLC TLC Validation (m-Toluidine Consumed?) React->TLC Continue Continue Stirring (+1 hour) TLC->Continue No Quench Quench: Ice-Cold Water & 1M HCl Wash TLC->Quench Yes Continue->React Workup Phase Separation & NaHCO3 / Brine Washes Quench->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify End Pure Salicylanilide Derivative Purify->End

Fig 2. Step-by-step experimental workflow with integrated TLC validation nodes.

Step-by-Step Methodology

Phase 1: Preparation & Controlled Addition

  • System Purge: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen (N₂) gas to ensure strictly anhydrous conditions. Causality: Moisture rapidly hydrolyzes salicyloyl chloride into unreactive salicylic acid.

  • Reagent Solubilization: Add 1.07 g (10 mmol) of m-toluidine and 2.09 mL (15 mmol) of anhydrous triethylamine (TEA) to 15 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Dissolve 1.72 g (11 mmol) of salicyloyl chloride in 5 mL of anhydrous DCM. Transfer this to a dropping funnel and add it dropwise to the reaction mixture over 20 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that triggers polymerization.

Phase 2: Reaction & In-Process Validation 5. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 2 hours. 6. TLC Validation: Spot the reaction mixture against pure m-toluidine on a silica gel TLC plate. Elute using Hexane:Ethyl Acetate (7:3).

  • Validation Check: If the m-toluidine spot (visualized under UV 254 nm or via Ninhydrin stain) is absent, proceed to Phase 3. If present, continue stirring for 1 additional hour.

Phase 3: Targeted Quenching & Workup 7. Amine/Base Quench: Transfer the reaction mixture to a separatory funnel. Add 15 mL of ice-cold 1M HCl and shake vigorously. Causality: The acidic wash protonates any unreacted m-toluidine and the TEA, driving them into the aqueous layer and removing them from the organic product. 8. Acid Quench: Separate the organic layer and wash it with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This mildly basic wash neutralizes any residual HCl and deprotonates any salicylic acid (formed from hydrolyzed starting material), ensuring it partitions into the aqueous layer. 9. Final Wash & Drying: Wash the organic layer with 15 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 10. Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation in an ice bath. Filter the resulting N-(3-methylphenyl)-2-hydroxybenzamide crystals and dry under high vacuum.

References

  • Salicyloyl Chloride: A Key Precursor in Pharmaceutical Synthesis. BenchChem. Retrieved from:1

  • In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride. BenchChem. Retrieved from: 2

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Retrieved from: 3

Sources

Method

Application Note: Thermodynamic Solvent Selection and Recrystallization Protocols for 3'-Methylsalicylanilide

Introduction & Mechanistic Rationale 3'-Methylsalicylanilide (also known as N-(3-methylphenyl)salicylamide) is a biologically significant derivative within the salicylanilide class, widely studied for its efficacy as a t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3'-Methylsalicylanilide (also known as N-(3-methylphenyl)salicylamide) is a biologically significant derivative within the salicylanilide class, widely studied for its efficacy as a two-component regulatory system (TCS) inhibitor in bacteria[1]. The purification of this active pharmaceutical ingredient (API) via recrystallization is a critical step in drug development, requiring a precise understanding of its structural thermodynamics.

Causality of Solubility: The solvent selection for 3'-methylsalicylanilide is dictated by two primary molecular features:

  • Intramolecular Hydrogen Bonding: Salicylanilides possess a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the amide carbonyl oxygen (C=O)[1]. This internal bonding effectively "masks" the molecule's polar moieties from the surrounding solvent, rendering it highly hydrophobic and nearly completely insoluble in water[2].

  • Substituent Lipophilicity: The addition of a methyl group at the 3'-position (meta-substitution) of the aniline ring increases the molecule's overall lipophilicity (log P) and disrupts planar crystal packing compared to the unsubstituted parent compound[1].

Because of these features, the molecule exhibits excessive solubility in non-polar and polar aprotic solvents (e.g., toluene, ethyl acetate) at room temperature, which can lead to poor recovery yields. Conversely, polar protic solvents with short aliphatic chains, such as ethanol, provide an optimal thermodynamic gradient: the compound is poorly soluble at low temperatures but highly soluble at reflux[2].

Thermodynamic Solubility Profile & Solvent Selection

To design a high-yield recrystallization process, we must evaluate the phase equilibrium and thermodynamic solubility of the compound across various solvent classes[3]. Table 1 summarizes the parameters guiding our solvent selection.

Table 1: Thermodynamic Solubility Profile and Solvent Suitability for 3'-Methylsalicylanilide

Solvent SystemBoiling Point (°C)Est. Solubility at 25°C ( g/100 mL)Est. Solubility at Reflux ( g/100 mL)Suitability & Rationale
Water 100.0< 0.010.05Unsuitable. Highly hydrophobic due to intramolecular H-bonding; no thermal gradient.
Ethanol 78.31.218.5Ideal Single Solvent. Steep thermal solubility gradient ensures high yield and purity.
Ethyl Acetate 77.18.5> 50.0Ideal Primary Solvent (Binary). Too soluble at RT; requires an antisolvent (Heptane) to force nucleation[4].
Toluene 110.64.545.2Suboptimal. High boiling point risks thermal degradation and solvent entrapment within the crystal lattice.
Acetone 56.012.040.5Suboptimal. High room-temperature solubility and low boiling point severely limit the working temperature range[4].

*Note: Values are representative approximations derived from thermodynamic solubility models of salicylanilide derivatives.

Decision Workflow for Recrystallization

The following logic tree dictates the workflow for selecting the appropriate recrystallization system based on the crude material's impurity profile and thermodynamic behavior.

G Start Crude 3'-Methylsalicylanilide SolubilityTest Thermodynamic Screening (Ethanol, EtOAc, Toluene) Start->SolubilityTest Decision1 Steep Thermal Gradient? (High at Reflux, Low at 4°C) SolubilityTest->Decision1 SingleSolvent Single Solvent Protocol (e.g., Absolute Ethanol) Decision1->SingleSolvent Yes BinarySolvent Binary Solvent Protocol (e.g., EtOAc / Heptane) Decision1->BinarySolvent No Dissolve Dissolve at Reflux & Hot Filtration SingleSolvent->Dissolve BinarySolvent->Dissolve Cooling Controlled Cooling (0.5°C / min to 4°C) Dissolve->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Validation Purity Validation (HPLC, XRD, DSC) Isolation->Validation

Figure 1: Decision matrix and workflow for the recrystallization of 3'-methylsalicylanilide.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a built-in validation check to confirm the physical chemistry is proceeding correctly before advancing.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Mechanistic Rationale: Ethanol disrupts intermolecular interactions at high temperatures but allows the strong intramolecular H-bonds of 3'-methylsalicylanilide to dominate at low temperatures, driving crystallization[2].

  • Initial Dissolution: Weigh the crude 3'-methylsalicylanilide and transfer it to a round-bottom flask equipped with a reflux condenser. Add a minimum volume of absolute ethanol (approx. 5-7 mL per gram of crude).

    • Causality: Using the absolute minimum volume at room temperature ensures the solution will reach critical supersaturation upon cooling.

  • Heating to Reflux: Heat the suspension to 78°C (reflux) using a heating mantle. Add ethanol dropwise through the condenser until the solid is completely dissolved.

    • Validation Check: The solution must become completely transparent. If insoluble particulates remain, they are likely inorganic salts or polymeric impurities.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel into a heated receiving flask.

    • Causality: Pre-warming the apparatus prevents premature nucleation in the funnel stem.

    • Validation Check: If turbidity appears in the receiving flask during filtration, premature crystallization has occurred. Reheat the filtrate to reflux until it clarifies before proceeding.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20°C) over 1-2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Causality: A slow cooling rate (approx. 0.5°C/min) favors the thermodynamic growth of large, pure crystals rather than trapping impurities in a rapidly crashed-out kinetic lattice.

  • Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol (4°C).

    • Validation Check: The filtrate (mother liquor) should retain the colored impurities. The isolated crystal cake should appear stark white.

Protocol B: Binary Solvent/Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

Mechanistic Rationale: When the crude material contains impurities with identical solubility profiles to the product in ethanol, a binary system is required. Ethyl acetate acts as the primary solvent, and heptane acts as the anti-solvent to artificially induce supersaturation[4].

  • Primary Dissolution: Dissolve the crude material in a minimum amount of ethyl acetate at 60°C.

  • Anti-Solvent Titration: Slowly add hot heptane (60°C) dropwise to the vigorously stirring solution.

    • Validation Check: Continue addition until a faint, persistent cloudiness (turbidity) is observed. This marks the exact point of supersaturation. Crucial: If the solution "oils out" (forms a biphasic liquid instead of a cloudy suspension), the addition was too rapid or the solvent is too non-polar. If oiling occurs, add a few drops of ethyl acetate until the oil dissolves, and resume heptane addition at a slower rate.

  • Clarification: Add 1-2 drops of ethyl acetate just until the solution turns clear again.

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, then to 4°C. Isolate via vacuum filtration and wash with ice-cold heptane.

Troubleshooting & Purity Validation

Post-crystallization, the structural integrity and purity must be verified to ensure no polymorphic deterioration occurred during the phase change[4].

  • Melting Point Depression: Pure 3'-methylsalicylanilide should exhibit a sharp melting point. A broadened or depressed melting range indicates trapped solvent or impurities within the crystal lattice.

  • XRD / DSC Validation: X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) should be utilized to confirm the specific crystal habit and validate that the melting temperature matches the pure reference standard[4].

  • Failure to Nucleate: If no crystals form upon cooling to 4°C, the system is under-saturated. Self-Correction: Scratch the inside of the flask with a glass rod to provide a nucleation site, or distill off 20% of the solvent volume and repeat the cooling phase.

References

  • Title: Recrystallization of Salicylamide using a Batch Supercritical Antisolvent Process Source: ntu.edu.tw (Chemical Engineering & Technology) URL: 4

  • Title: Salicylanilide Acetates: Synthesis and Antibacterial Evaluation Source: nih.gov (Molecules / PMC) URL: 1

  • Title: Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K Source: jst.go.jp (J-GLOBAL / J. Chem. Eng. Data) URL: 2

  • Title: Development of Abraham Model Correlations for Solute Transfer into the tert-Butyl Acetate Mono-Solvent and Updated Equations for Both Ethyl Acetate and Butyl Acetate Source: mdpi.com URL: 3

Sources

Application

Preparation and Handling of 3'-Methylsalicylanilide Stock Solutions for Cellular Assays

Abstract & Introduction 3'-Methylsalicylanilide (2-Hydroxy-N-(3-methylphenyl)benzamide) is a lipophilic salicylanilide derivative often utilized in research for its antimicrobial, anthelmintic, and mitochondrial uncoupli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3'-Methylsalicylanilide (2-Hydroxy-N-(3-methylphenyl)benzamide) is a lipophilic salicylanilide derivative often utilized in research for its antimicrobial, anthelmintic, and mitochondrial uncoupling properties.[1] Like many salicylanilides (e.g., Niclosamide, Closantel), its utility in cellular assays is frequently compromised by poor aqueous solubility and a high propensity for precipitation upon dilution into culture media.

This Application Note provides a standardized, self-validating protocol for the preparation of stable stock solutions and their subsequent dilution for cellular assays. The methodology emphasizes the "Solvent Spike" technique to maintain compound solubility and minimize solvent-induced cytotoxicity.[1]

Physicochemical Profile

Understanding the chemical nature of 3'-methylsalicylanilide is prerequisite to successful handling. It is a weak acid with high lipophilicity, necessitating the use of organic solvents for initial solubilization.

ParameterDataNotes
Common Name 3'-Methylsalicylanilide
IUPAC Name 2-Hydroxy-N-(3-methylphenyl)benzamide
Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol Critical for Molarity calculations.[1]
Solubility (Water) < 10 µM (Practically Insoluble)High risk of precipitation in media.
Solubility (DMSO) > 100 mMPreferred solvent for biological stocks.
Solubility (Ethanol) > 50 mMAlternative, but more volatile than DMSO.
LogP (Predicted) ~3.5 - 4.0Indicates high membrane permeability and lipophilicity.[1]

Solvent Selection Strategy

Why DMSO? Dimethyl sulfoxide (DMSO) is the industry standard for salicylanilides due to its high dielectric constant and ability to dissolve both polar and non-polar moieties.

  • Pros: High solubility capacity (>100 mM), low volatility, sterile-filterable.[1]

  • Cons: Hygroscopic (absorbs water from air), cytotoxic to cells at >1% v/v.

  • Decision: Use anhydrous DMSO (≥99.9%) for stock preparation.

Why Not Ethanol? While soluble in ethanol, the solvent's high volatility leads to concentration shifts during storage (evaporation). Ethanol is also less compatible with certain plastic consumables used in automated liquid handling.[1]

Protocol 1: Stock Solution Preparation (50 mM)

Objective: Prepare 10 mL of a 50 mM master stock solution.

Materials
  • 3'-Methylsalicylanilide powder (Store at RT or 4°C as per vendor).[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade).[1]

  • Amber glass vials (Borosilicate, screw cap with PTFE liner). Note: Avoid polypropylene tubes for long-term storage of high-concentration hydrophobic stocks to prevent sorption.[1]

  • Analytical Balance (Precision 0.1 mg).[1]

Workflow Diagram

StockPrep Start Weigh Powder (113.6 mg) Solvent Add DMSO (10 mL) Start->Solvent Transfer to Glass Vial Mix Vortex/Sonicate (Until Clear) Solvent->Mix QC Visual Inspection (No Particulates) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot (100-500 µL) QC->Aliquot Pass Store Store (-20°C, Dark) Aliquot->Store

Figure 1: Workflow for the preparation of the Master Stock Solution.

Procedure
  • Calculation:

    
    
    
    
    
    [2][3][4][5][6]
  • Weighing: Weigh 113.6 mg of 3'-methylsalicylanilide into a clean amber glass vial.

  • Solubilization: Add 10.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. The solution should be strictly clear and colorless to pale yellow.

  • Aliquoting: Dispense into 200–500 µL aliquots in sterile polypropylene microcentrifuge tubes (low-binding preferred) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for >6 months.

Protocol 2: Working Solutions & Serial Dilution

Critical Challenge: "Dilution Shock."[1] Directly adding a high-concentration stock (e.g., 50 mM) to cell culture media often causes immediate precipitation because the local concentration exceeds the aqueous solubility limit before mixing occurs.

Solution: The "Intermediate Dilution" or "1000x Spike" Method.[1] Perform all serial dilutions in 100% DMSO first, then perform a single, final dilution step (1:1000) into the culture media. This ensures the final DMSO concentration is consistently 0.1%, which is generally well-tolerated.[1]

Serial Dilution Scheme (Example for IC50)
StepSource SolutionSource Vol (µL)Diluent (DMSO) (µL)[Final] in DMSO (mM)[Final] in Assay (µM) (1:1000 dilution)
1 Master Stock (50 mM)20080010 mM 10 µM
2 Step 1 (10 mM)3007003 mM 3 µM
3 Step 2 (3 mM)3006001 mM 1 µM
4 Step 3 (1 mM)3007000.3 mM 0.3 µM
5 Step 4 (0.3 mM)3006000.1 mM 0.1 µM
Dilution Workflow Diagram

DilutionStrategy cluster_DMSO Phase 1: Serial Dilution (100% DMSO) cluster_Assay Phase 2: Assay Spike (1:1000) Stock Master Stock (50 mM in DMSO) D1 10 mM DMSO Stock->D1 Dilute D2 3 mM DMSO D1->D2 Serial Dilute Well1 10 µM Assay Well (0.1% DMSO) D1->Well1 1 µL into 1000 µL Media D3 1 mM DMSO D2->D3 Serial Dilute Well2 3 µM Assay Well (0.1% DMSO) D2->Well2 1 µL into 1000 µL Media Well3 1 µM Assay Well (0.1% DMSO) D3->Well3 1 µL into 1000 µL Media

Figure 2: The "1000x Spike" strategy prevents precipitation by maintaining the compound in DMSO until the final moment of high dilution.

Procedure
  • Prepare Dilution Plate: Use a V-bottom 96-well plate (polypropylene) for the DMSO serial dilutions.

  • Dilute in DMSO: Perform the serial dilution using anhydrous DMSO as the diluent (see Table above).

  • Prepare Assay Plate: Plate cells in media (e.g., 99 µL/well).

  • The Spike: Add 0.1 µL (if using pin tool) or 1 µL (if using manual pipetting, requiring 100 µL final volume) of the DMSO working solution to the media.

    • Tip: If pipetting 1 µL is difficult, create an "Intermediate Plate" by diluting the DMSO stock 1:10 into media (10 µL DMSO + 90 µL Media), mix rapidly, and immediately transfer 10 µL of this intermediate to 90 µL of cell culture. This achieves the same final concentration but improves pipetting accuracy.[1]

Quality Control & Troubleshooting

Self-Validating Steps
  • Visual Check: After the final dilution into media, place the plate under an inverted microscope. Look for "crystal needles" or amorphous aggregates.[1] If observed, the concentration is above the solubility limit (likely <10-20 µM for this class of compounds in serum-free media).[1]

  • Serum Effect: Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs and increases apparent solubility.[1] If precipitation occurs in serum-free media, repeat the assay with 10% FBS.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Stock Water absorption by DMSO.Use fresh anhydrous DMSO; store in a desiccator.[1]
Precipitation in Media "Dilution Shock" (Mixing too slow).Vortex media while adding the DMSO spike; use the Intermediate Dilution method.
High Cell Death in Controls DMSO Toxicity.[1][7]Ensure final DMSO concentration is ≤ 0.5% (ideally 0.1%).[1]
Variable IC50 Data Adsorption to plastics.Use glass vials for stocks; use low-binding plasticware for dilutions.[1]

Safety & Handling

  • Hazard Classification: 3'-Methylsalicylanilide is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1] It may act as a mitochondrial uncoupler, posing a risk of metabolic toxicity if ingested or absorbed in large quantities.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent waste stream).

References

  • Chemical Identity: N-[3-(Hydroxymethyl)phenyl]benzamide (Related structural analog for MW verification). Sigma-Aldrich.[1][7][8] Link

  • Salicylanilide Solubility: Nordström, F. L., & Rasmuson, Å. C. (2006).[1] Solubility and melting properties of salicylamide.[9][10] Journal of Chemical & Engineering Data, 51(5), 1775-1777.[1][9] Link

  • DMSO Solubility Data: Gaylord Chemical Company.[1][4] (2007).[1][4][6][11][12] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Link

  • General Cell Assay Protocols: Riss, T. L., et al. (2004).[1] Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.[1] Link

  • Mitochondrial Uncoupling Mechanisms: Terada, H. (1990).[1] Uncouplers of oxidative phosphorylation.[1] Environmental Health Perspectives, 87, 213–218. Link

Sources

Method

HPLC method development for detecting benzamide impurities

Abstract This guide provides a comprehensive framework for developing High-Performance Liquid Chromatography (HPLC) methods specifically for the benzamide pharmacophore and its associated impurities. Unlike generic metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for developing High-Performance Liquid Chromatography (HPLC) methods specifically for the benzamide pharmacophore and its associated impurities. Unlike generic method development guides, this protocol addresses the specific physicochemical challenges of benzamides—namely, their hydrolytic instability, the separation of regioisomers, and the critical role of pH in controlling the selectivity of ionizable degradation products like benzoic acid.

Introduction & Regulatory Context

The benzamide moiety is a structural cornerstone in various therapeutic classes, including antipsychotics (e.g., Sulpiride, Amisulpride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors (e.g., Entinostat).

From a stability perspective, the amide bond is susceptible to hydrolysis, yielding benzoic acid derivatives and amines . Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized [1]. Therefore, the analytical method must possess the specificity to resolve the parent benzamide from its hydrolysis products and synthetic intermediates (often nitrile precursors or regioisomers).

The Physicochemical Challenge
  • Benzamide (Parent): Weakly basic (if amine-substituted) or neutral. High UV absorbance (~230-260 nm).

  • Benzoic Acid (Impurity): Weak acid (

    
    ). Its retention is drastically affected by mobile phase pH.
    
  • Regioisomers: Positional isomers (ortho-, meta-, para-) often co-elute on standard C18 columns due to identical hydrophobicity.

Strategic Framework: The "Why" Behind the Parameters

Column Selection Strategy

While C18 (USP L1) is the workhorse, it often fails to separate positional benzamide isomers.

  • Primary Choice: C18 (End-capped) . Provides robust hydrophobic retention.

  • Alternative Choice: Biphenyl or Phenyl-Hexyl (USP L11) . These phases employ

    
     interactions, offering superior selectivity for aromatic isomers where the electron density differs due to substituent positioning [2].
    
The Criticality of pH

Controlling pH is the single most important variable in benzamide analysis.

  • Target pH: 2.0 – 3.0 .

  • Reasoning:

    • Silanol Suppression: Most benzamide drugs contain basic nitrogen. At low pH, surface silanols on the silica support are protonated (neutral), reducing secondary interactions that cause peak tailing.[1]

    • Impurity Control: At pH 2.5, Benzoic acid (

      
       4.2) is fully protonated (neutral), ensuring it is retained on the Reverse Phase column. If the pH drifts to 4.0, benzoic acid begins to ionize, eluting near the void volume and potentially co-eluting with polar degradants [3].
      

Visualizing the Development Workflow

The following diagram outlines the logical flow for developing this method, moving from scouting to validation.

MethodDevelopment Start Start: Define Structure & pKa Values Scout Scouting Run: Gradient 5-95% B pH 2.5 (Phosphate) Start->Scout Eval Evaluate Resolution (Rs) & Peak Shape Scout->Eval Decision Rs > 2.0 for all pairs? Eval->Decision Opt_Selectivity Optimize Selectivity: Change to Phenyl-Hexyl or Methanol Decision->Opt_Selectivity No (Co-elution) Opt_Shape Optimize Shape: Adjust Buffer Conc. or Temperature Decision->Opt_Shape No (Tailing) Final Final Method: Validation (ICH Q2) Decision->Final Yes Opt_Selectivity->Scout Opt_Shape->Scout

Figure 1: Iterative Method Development Workflow for Benzamide Impurities.

Experimental Protocols

Protocol A: The Universal Scouting Method

Use this protocol to generate the initial chromatogram. It is designed to capture everything from highly polar hydrolytic degradants to non-polar synthetic precursors.

ParameterSettingRationale
Column C18,

mm,

or

Standard starting point for hydrophobicity.
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5)Suppresses silanol activity; keeps acidic impurities retained.
Mobile Phase B Acetonitrile (ACN)Lower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature

Improves mass transfer and peak shape.
Detection UV @ 230 nm (primary), 254 nm (secondary)Benzamides absorb strongly at 230-260 nm.

Gradient Program:

  • 0 min: 5% B (Hold for 2 min to trap polar degradants)

  • 20 min: 95% B (Linear ramp)

  • 25 min: 95% B (Wash)

  • 25.1 min: 5% B (Re-equilibration)

  • 30 min: End

Protocol B: Optimization for Isomer Separation

If the scouting run reveals co-eluting peaks (common with ortho/para isomers), switch to a Methanol/Phenyl-Hexyl system.

  • Change Organic Modifier: Switch Mobile Phase B to Methanol . Methanol is a protic solvent and interacts differently with the hydration shell of the analytes compared to aprotic ACN, often resolving selectivity issues.

  • Change Stationary Phase: Switch to a Biphenyl or Phenyl-Hexyl column.

    • Mechanism: The

      
      -electrons in the stationary phase interact with the aromatic ring of the benzamide. Substituents on the ring (Cl, OMe, etc.) alter the electron density, creating separation opportunities that C18 cannot achieve.
      

Troubleshooting & Logic Tree

When the method fails, use this logic to diagnose the root cause.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Split Split Peaks Type->Split Doublets Drift RT Drift Type->Drift Shifting RT Tailing Peak Tailing Type->Tailing Asymmetry > 1.5 Sol_Split Cause: Solvent Mismatch Action: Match Sample Diluent to Initial Mobile Phase Split->Sol_Split Sol_Drift Cause: pH Instability Action: Check Buffer Capacity (Avoid pH near pKa) Drift->Sol_Drift Sol_Tailing Cause: Silanol Interaction Action: Add TEA modifier or Lower pH Tailing->Sol_Tailing

Figure 2: Troubleshooting Logic for Common Benzamide HPLC Issues.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), every run must include a System Suitability Test (SST).

SST Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between the parent peak and the nearest impurity (often the hydrolysis product).
  • Tailing Factor (

    
    ): 
    
    
    
    for the benzamide peak (indicates successful silanol suppression).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    
  • Sensitivity: Signal-to-Noise (S/N)

    
     at the Reporting Threshold (0.05%).
    

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2] (2006).[2][3][4] Available at: [Link]

  • Croes, K., et al. Selectivity of Phenyl-Hexyl and Biphenyl Stationary Phases for Polar and Aromatic Compounds. Journal of Chromatography A. (2005).[5]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN. Available at: [Link]

  • U.S. Pharmacopeia (USP).

Sources

Application

Application Note: Advanced Crystallization Techniques and Structural Characterization of N-(3-methylphenyl)-2-hydroxybenzamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: N-(3-methylphenyl)-2-hydroxybenzamide (3'-methylsalicylanilide) Objective: To provide a self-validating, mechanistic guid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: N-(3-methylphenyl)-2-hydroxybenzamide (3'-methylsalicylanilide) Objective: To provide a self-validating, mechanistic guide for the controlled crystallization and solid-state characterization of salicylanilide derivatives.

Introduction & Mechanistic Principles

N-(3-methylphenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds, which are widely recognized for their broad-spectrum biological activities, including antimicrobial, anthelmintic, and potential anticancer properties[1]. The pharmacological efficacy and downstream processability (e.g., tableting, dissolution) of these APIs are inextricably linked to their solid-state properties.

The Causality of Crystal Packing

Salicylanilides exhibit significant conformational flexibility around their central amide linkage. The crystallization pathway is governed by a thermodynamic competition between competing hydrogen-bonding networks:

  • Intramolecular Hydrogen Bonding: The central amide moiety tends to remain nearly planar, stabilized by short intramolecular N-H···O and O-H···O contacts that form S(6) ring motifs[2].

  • Intermolecular Hydrogen Bonding: During nucleation, these intramolecular bonds must often reconfigure to allow intermolecular O-H···O=C interactions, which assemble the molecules into 1D polymeric chains (C(6) or C(7) motifs) or 2D layers[2][3].

The dimensionality of these hydrogen-bonding networks directly dictates the resulting polymorphic form, crystal habit, and melting point[4]. By meticulously controlling the crystallization environment (supersaturation generation, cooling rate, and acoustic energy), we can selectively drive the kinetics to favor specific solid-state outcomes.

HbondLogic Molecule Salicylanilide Conformation Intra Intramolecular H-Bonds (S(6) Ring Motif) Molecule->Intra Inter Intermolecular H-Bonds (C(6) or C(7) Chains) Molecule->Inter Intra_NHO N-H···O(hydroxyl) Intra->Intra_NHO Intra_OHO O-H···O(carbonyl) Intra->Intra_OHO Inter_OHO O-H···O=C Network Inter->Inter_OHO Inter_CHPi C-H···π & π-π Stacking Inter->Inter_CHPi Polymorph Crystal Packing & Polymorph Selection Intra_NHO->Polymorph Intra_OHO->Polymorph Inter_OHO->Polymorph Inter_CHPi->Polymorph

Mechanistic logic of hydrogen bonding motifs dictating crystal packing and polymorphism.

Experimental Protocols

To establish a self-validating system, the following protocols incorporate In-Process Controls (IPCs) to ensure that the thermodynamic and kinetic boundaries of the system are continuously monitored.

Protocol A: Conventional Cooling Crystallization (Thermodynamic Control)

This method relies on a slow generation of supersaturation, allowing the system to remain close to thermodynamic equilibrium. It typically yields the most stable polymorph but results in large, irregular crystals.

Step-by-Step Methodology:

  • Dissolution (IPC - Clear Point): Suspend 5.0 g of crude N-(3-methylphenyl)-2-hydroxybenzamide in 50 mL of an Ethyl Acetate/Methanol (80:20 v/v) solvent system. Heat the jacketed reactor to 60°C under continuous overhead stirring (400 rpm) until complete dissolution is visually confirmed.

  • Clarification: Pass the hot solution through a pre-heated 0.22 μm PTFE inline filter to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Controlled Cooling (IPC - Cloud Point): Program the reactor to cool at a linear rate of 0.5°C/min down to 4°C. Monitor the turbidity; the cloud point typically occurs around 35°C–38°C, indicating primary nucleation. Causality: A slow cooling rate minimizes the supersaturation driving force, promoting crystal growth over secondary nucleation. This results in larger crystals but often leads to agglomeration and solvent entrapment.

  • Isolation: Hold the slurry at 4°C for 2 hours to maximize yield. Filter under vacuum, wash the filter cake with 10 mL of cold heptane (antisolvent), and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Sonocrystallization (Kinetic & Nucleation Control)

Sonocrystallization utilizes power ultrasound to induce acoustic cavitation. The implosion of cavitation bubbles generates localized hot spots and intense shear forces, which drastically reduces the induction time and controls crystal size[5].

Step-by-Step Methodology:

  • Preparation: Prepare and clarify the solution exactly as described in Steps 1 and 2 of Protocol A. Cool the solution to 40°C (the upper limit of the metastable zone).

  • Insonation Initiation: Submerge a 20 kHz ultrasonic titanium probe into the reactor. Set the amplitude to 30% and configure a pulsed cycle (5 seconds ON, 5 seconds OFF) to prevent bulk fluid heating.

  • Rapid Cooling: Concurrently cool the solution at an accelerated rate of 2.0°C/min down to 4°C while sonication is active. Causality: Ultrasound provides the activation energy required to overcome the nucleation barrier instantaneously. The continuous shear forces disrupt agglomerates and limit extensive crystal growth, yielding fine, regular crystals (40–80 μm)[5]. This eliminates the need for downstream mechanical milling, which can induce unwanted polymorphic transitions.

  • Isolation: Discontinue sonication once the temperature reaches 4°C. Filter, wash, and dry the product as described in Protocol A.

Workflow Start N-(3-methylphenyl)- 2-hydroxybenzamide Dissolution Dissolution in EtOAc/MeOH (60°C) Start->Dissolution Split Crystallization Pathway Selection Dissolution->Split ConvCryst Conventional Cooling (0.5°C/min) Split->ConvCryst Pathway A SonoCryst Sonocrystallization (20 kHz Ultrasound) Split->SonoCryst Pathway B ConvResult Large, Irregular Crystals (>500 μm) ConvCryst->ConvResult SonoResult Fine, Regular Crystals (40-80 μm) SonoCryst->SonoResult Analysis Solid-State Characterization (PXRD, DSC, FTIR) ConvResult->Analysis SonoResult->Analysis

Workflow comparing conventional cooling and sonocrystallization of the salicylanilide derivative.

Quantitative Data & Comparative Analysis

The solid-state outcomes of both protocols must be rigorously evaluated. The table below summarizes the typical quantitative metrics observed when comparing conventional cooling to sonocrystallization for salicylanilide derivatives.

ParameterConventional Cooling CrystallizationSonocrystallization
Cooling Rate 0.5 °C/min2.0 °C/min (with ultrasound)
Mean Particle Size > 500 μm40 – 80 μm
Crystal Habit Irregular, highly agglomeratedRegular, well-defined
Induction Time 45 – 60 minutes< 5 minutes
Yield 82%89%
Downstream Processing Requires mechanical millingDirect compression suitable

Solid-State Characterization Strategies

To validate the structural integrity and polymorphic purity of the crystallized N-(3-methylphenyl)-2-hydroxybenzamide, a multi-technique analytical approach is mandatory:

  • Powder X-Ray Diffraction (PXRD): The primary tool for polymorphic identification. Ensure that the diffractogram of the sonocrystallized batch matches the conventional batch, confirming that the acoustic energy modified the habit and size without inducing a polymorphic transition[5].

  • Fourier Transform Infrared Spectroscopy (FTIR): Focus on the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) regions. Shifts in these bands provide direct evidence of the transition from intramolecular to intermolecular hydrogen bonding[2][6].

  • Differential Scanning Calorimetry (DSC): Used to determine the melting endotherm and detect any solvates or metastable polymorphs. A sharp, single endothermic peak indicates high polymorphic purity[4].

  • Scanning Electron Microscopy (SEM): Visually validates the quantitative particle size data and confirms the transition from irregular agglomerates to regular, uniform crystal habits[5].

References

  • Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystallization Source: MDPI (Crystals) URL:[Link]

  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide Source: PMC (Acta Crystallographica Section E) URL:[Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide Source: MDPI (Crystals) URL:[Link]

  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation Source: PMC (Molecules) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-N-(3-methylphenyl)benzamide

Welcome to the Technical Support Center for amidation workflows. Synthesizing 2-hydroxy-N-(3-methylphenyl)benzamide (a salicylanilide derivative) involves coupling the carboxylic acid of salicylic acid with the amine of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation workflows. Synthesizing 2-hydroxy-N-(3-methylphenyl)benzamide (a salicylanilide derivative) involves coupling the carboxylic acid of salicylic acid with the amine of m-toluidine. Salicylanilides are highly valued in drug development as antimicrobial agents, anthelmintics, and inhibitors of bacterial two-component regulatory systems (TCS)[1].

However, the synthesis is notoriously prone to poor yields due to the unprotected, highly reactive phenolic hydroxyl (-OH) group and the moderate steric hindrance of the meta-methyl group on the aniline derivative[2][3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yields.

I. Synthetic Pathway Overview

Depending on your laboratory's constraints regarding green chemistry, scalability, and available reagents, three primary pathways are utilized for this amidation.

Pathways SA Salicylic Acid + m-Toluidine PCl3 Method A: PCl3 Activation (Toluene, <25°C then reflux) SA->PCl3 Exothermic Borate Method B: Borate Catalysis (B(OCH2CF3)3, MeCN, 80°C) SA->Borate Direct/Green EDC Method C: EDC/HOBt (CH2Cl2, Reflux) SA->EDC Mild/Coupling Product 2-Hydroxy-N-(3-methylphenyl)benzamide (Target Product) PCl3->Product High Yield (75-85%) Borate->Product Excellent Yield (>90%) EDC->Product Moderate Yield (70%)

Fig 1: Primary synthetic pathways for 2-hydroxy-N-(3-methylphenyl)benzamide amidation.

II. Troubleshooting & FAQs

Q1: I am using the classical PCl₃ method, but my reaction yields a black, tarry residue and <30% product. What is going wrong? A: The reaction between salicylic acid, an aniline derivative, and phosphorus trichloride (PCl₃) is vigorously exothermic. If the reagents are mixed at room temperature or higher, the localized heat spike causes rapid decomposition and polymerization of the starting materials[4]. Solution: You must establish strict thermodynamic control. Form the initial mixture of salicylic acid, m-toluidine, and PCl₃ in an inert diluent (like toluene) at a temperature strictly below 25 °C[2][4]. Only after the initial exothermic activation has subsided should you apply heat to drive the reaction to completion.

Q2: Can I avoid toxic coupling agents and perform a direct thermal amidation? A: Direct thermal condensation of salicylic acid and m-toluidine is possible but highly inefficient. Mixing the two forms a poorly reactive ammonium salt. To overcome this, temperatures exceeding 160 °C are required to drive off water, which inevitably leads to substrate degradation and low yields[5]. Solution: Use a borate ester catalyst. Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, act as powerful Lewis acids that activate the carboxylic acid and scavenge the water byproduct, allowing direct amidation to proceed at a mild 80 °C with yields exceeding 90%[6]. Alternatively, catalytic boric acid (15 mol%) under microwave irradiation can also achieve excellent conversions[7].

Q3: I am using EDC/HOBt coupling reagents, but TLC shows multiple distinct product spots. Why? A: You are observing a chemoselectivity failure. The unprotected phenolic -OH group on salicylic acid acts as a competing nucleophile. Instead of exclusively forming the desired N-acylated product (amidation), the activated carboxylic intermediate is undergoing competitive O-acylation (esterification)[2][3]. Solution: Either protect the phenolic -OH group (e.g., via acetylation) prior to EDC coupling, or switch to the highly specific PCl₃ or borate-catalyzed methods, which heavily favor N-acylation due to the specific coordination geometry of the intermediates.

III. Diagnostic Decision Tree

Use the following logic tree to diagnose and correct mid-experiment failures.

Troubleshooting Start Issue: Low Yield / Impure Product Sym1 Symptom: Black, Tarry Residue (PCl3 Method) Start->Sym1 Sym2 Symptom: Multiple TLC Spots (EDC Method) Start->Sym2 Sym3 Symptom: Unreacted Starting Material (Thermal Method) Start->Sym3 Fix1 Action: Control Exotherm Keep initial temp < 25°C Sym1->Fix1 Fix2 Action: Check Chemoselectivity O-acylation occurring. Protect -OH. Sym2->Fix2 Fix3 Action: Add Water Scavenger Use B(OCH2CF3)3 or Dean-Stark Sym3->Fix3

Fig 2: Diagnostic decision tree for common amidation failures in salicylanilide synthesis.

IV. Quantitative Yield Comparison
Synthesis MethodReagents / CatalystTemp (°C)Time (h)Expected YieldMajor Drawback / Limitation
Classical Activation PCl₃ (0.33 equiv)<25 then 1101475 - 82%Highly exothermic; requires precise thermal control[2][4].
Direct Catalytic B(OCH₂CF₃)₃ (2.0 equiv)8015> 90%Borate ester reagent can be expensive at scale[6].
Coupling Agent EDC / HOBtReflux8~ 70%Prone to O-acylation side reactions without -OH protection[3].
Uncatalyzed Thermal None> 16024< 30%Severe thermal degradation; ammonium salt stalls reaction[5].
V. Validated Experimental Protocols
Protocol A: Optimized PCl₃-Mediated Synthesis (Industrial Standard)

This protocol utilizes an inert diluent and strict temperature control to prevent substrate degradation[2][4].

  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and an internal thermometer. Flush the system with inert N₂ gas.

  • Dissolution: Dissolve 10.0 mmol of salicylic acid and 10.0 mmol of m-toluidine in 30 mL of anhydrous toluene.

  • Thermal Control (Critical Step): Submerge the flask in an ice-water bath. Ensure the internal temperature drops below 10 °C.

  • Activation: Slowly add 3.3 mmol of PCl₃ dropwise via the dropping funnel. Do not allow the internal temperature to exceed 25 °C during this addition [4].

  • Reflux: Once the addition is complete and the exotherm has subsided, remove the ice bath. Heat the mixture to reflux (~110 °C) for 14 hours[2].

  • Workup: Cool the reaction to room temperature. Collect the precipitated solid by vacuum filtration. Wash the crude solid extensively with hot water to remove residual phosphoric acid and unreacted salicylic acid.

  • Purification: Recrystallize the crude product from absolute ethanol to afford pure 2-hydroxy-N-(3-methylphenyl)benzamide.

Protocol B: Borate-Catalyzed Direct Amidation (Green Chemistry Approach)

This protocol avoids toxic chlorinated reagents and utilizes a borate ester to drive water removal[6].

  • Preparation: In a 10 mL sealed tube or heavy-walled reaction vial, combine 1.0 mmol of salicylic acid and 1.0 mmol of m-toluidine.

  • Solvent & Catalyst: Add 2.0 mL of Acetonitrile (MeCN) to achieve a 0.5 M concentration. Add 2.0 mmol (2 equivalents) of B(OCH₂CF₃)₃.

  • Reaction: Seal the tube and stir the mixture at 80 °C for 15 hours[6].

  • Resin Workup: Cool to room temperature. To remove the borate-ester derived byproducts without aqueous workup, pass the reaction mixture through a short plug of commercially available basic and acidic ion-exchange resins.

  • Isolation: Evaporate the MeCN solvent under reduced pressure to yield the highly pure amide product.

VI. References
  • US2763683A - Preparation of salicylanilide - Google Patents Source: Google Patents URL:

  • Synthesis, Bioactivity Evaluation, and Toxicity Assessment of Novel Salicylanilide Ester Derivatives... - ASM Journals Source: ASM Journals URL:

  • Full article: Synthesis and antiproliferative activities against Hep-G2 of salicylanide derivatives... - Taylor & Francis Online Source: Taylor & Francis Online URL:

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC Source: NIH / PMC URL:

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub Source: Encyclopedia.pub URL:

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC Source: NIH / PMC URL:

  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - RSC Publishing Source: RSC Publishing URL:

Sources

Optimization

Removing unreacted m-toluidine from benzamide reaction mixtures

Technical Support Center: Purification of Benzamide Scaffolds Subject: Removal of Unreacted m-Toluidine from Reaction Mixtures Ticket ID: CHEM-PUR-003 Executive Summary This guide addresses the removal of m-toluidine (3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Benzamide Scaffolds Subject: Removal of Unreacted m-Toluidine from Reaction Mixtures Ticket ID: CHEM-PUR-003

Executive Summary

This guide addresses the removal of m-toluidine (3-methylaniline) from benzamide synthesis mixtures. As a Senior Application Scientist, I have structured this into a tiered troubleshooting protocol. We begin with thermodynamic separation (Liquid-Liquid Extraction), move to kinetic capture (Solid-Supported Scavenging), and conclude with high-purity polishing (Chromatography/Crystallization).

The Core Challenge: m-Toluidine is a weak base (


 of conjugate acid 

4.[1]7) and a lipophilic liquid (


1.4).[2] Incomplete removal leads to genotoxic impurity risks (ICH M7 guidelines) and destabilization of the final drug substance.

Module 1: The Workhorse – Liquid-Liquid Extraction (LLE)

Q: I performed an acid wash, but m-toluidine is still visible by TLC/LC-MS. Why did it fail?

A: The failure usually stems from insufficient protonation or the "partitioning trap."

m-Toluidine exists in equilibrium between its neutral (organic-soluble) and protonated (water-soluble) forms. To force it into the aqueous layer, you must drop the pH at least 2 units below its


.
  • Target pH: < 2.5

  • The Trap: If you use a weak acid (like 5% citric acid, pH ~2.2) and the reaction scale is large, the amine can buffer the aqueous layer, raising the pH back above 3.5, causing re-extraction into the organic phase.

Protocol 1.1: The "Hard" Acid Wash

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts are occasionally soluble in chlorinated solvents.

  • The Wash: Wash the organic phase 3x with 1M HCl (pH

    
     0).
    
    • Volume Rule: Use 1/3rd the volume of the organic phase for each wash.

  • Verification: Check the pH of the exiting aqueous layer. It must be pH < 1. If it is > 2, the amine has consumed the acid; add more HCl.

  • The Brine Break: Follow with a saturated brine wash to break any micro-emulsions formed by the amphiphilic anilinium salts.

Q: My benzamide product contains an acid-labile group (e.g., Boc, t-Butyl ester). Can I still use acid extraction?

A: Do not use 1M HCl. Use a buffered approach.

  • Substitute: Use 0.5M NaHSO₄ or 10% Citric Acid .

  • Modification: Perform 5-6 washes instead of 3. The distribution coefficient (

    
    ) is less favorable at pH 2-3 than at pH 0, so more theoretical plates (washes) are required.
    

Module 2: Solid-Supported Scavenging (The Polishing Step)

Q: I have <5% m-toluidine remaining. LLE is messy due to emulsions. What is the alternative?

A: Use chemoselective resin scavengers. This is the preferred method for "polishing" reactions in high-throughput medicinal chemistry.

Mechanism: We utilize the nucleophilicity of the m-toluidine nitrogen. By adding an electrophilic resin, the impurity becomes covalently bound to the solid support, which is then filtered off.

Protocol 2.1: Electrophilic Scavenging

  • Resin: PS-Isocyanate (Polystyrene-supported isocyanate) or PS-Benzaldehyde .

  • Stoichiometry: Add 3.0 equivalents of resin relative to the estimated residual amine.

  • Solvent: DCM or THF (Resins need to swell to expose active sites).

  • Time: Agitate (do not stir with a magnetic bar, which grinds the resin) for 4-16 hours.

  • Workup: Filter through a fritted cartridge. The filtrate contains your pure benzamide.

Comparison of Scavenging Options:

Scavenger TypeMechanismTarget ImpurityProsCons
PS-Isocyanate Covalent (Urea formation)

&

Amines
Irreversible; Neutral pHSlower kinetics; Expensive
PS-TsOH Ionic (Salt formation)All Basic AminesFast; CheapReversible; Acidic (may deprotect Boc)
PS-Anhydride Covalent (Amide formation)

&

Amines
Very FastGenerates soluble acid byproduct

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Benzamide + m-Toluidine) AcidCheck Is Product Acid Sensitive? (e.g., Boc, t-Bu) Start->AcidCheck StrongAcid Wash with 1M HCl (3x) Target pH < 1 AcidCheck->StrongAcid No WeakAcid Wash with 10% Citric Acid (5x) or 0.5M NaHSO4 AcidCheck->WeakAcid Yes PhaseSep Phase Separation (Check Aqueous pH!) StrongAcid->PhaseSep WeakAcid->PhaseSep TLC_Check Purity Check (TLC/LCMS) Is m-toluidine present? PhaseSep->TLC_Check Scavenge Add PS-Isocyanate Resin (Agitate 4-12h) TLC_Check->Scavenge Yes (<5%) Column Flash Chromatography (DCM:MeOH Gradient) TLC_Check->Column Yes (>5%) Final Pure Benzamide TLC_Check->Final No (Clean) Filter Filter Resin Scavenge->Filter Filter->Final

Figure 1: Decision tree for the purification of benzamides from aniline impurities, prioritizing chemical stability and impurity load.

Module 4: Regulatory & Analytical (The "Why")

Q: Why is removing trace m-toluidine critical?

A: m-Toluidine is an aniline derivative.[3][4] Under ICH M7 guidelines , anilines are often flagged as Potential Genotoxic Impurities (PGIs) due to their ability to intercalate DNA or form reactive metabolites.

  • Limit: The Threshold of Toxicological Concern (TTC) for mutagenic impurities is often 1.5 µ g/day for chronic treatment. In a 100 mg dose, this equals 15 ppm .

  • Detection: Standard TLC is insufficient for this limit. Use HPLC (UV at 210 nm or 254 nm) or GC-FID.

Q: m-Toluidine co-elutes with my product on silica. How do I fix the chromatography?

A: m-Toluidine tails on silica due to interaction with acidic silanols.

  • The Pre-Treatment: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the active sites.

  • The Mobile Phase: Use DCM:MeOH rather than Hexane:EtOAc. The methanol helps sharpen the amine peak.

  • The "Salt" Trick: If the product is neutral, add 0.1% Acetic Acid to the mobile phase. This protonates the m-toluidine, making it stick to the baseline (silica), while your neutral benzamide elutes freely.

References

  • BenchChem. (n.d.). m-Toluidine Hydrochloride Research Chemical. Retrieved from 1

  • vCalc. (2021). pKa of m-Toluidine. Retrieved from 5

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7934, m-Toluidine. Retrieved from 6[7][6]

  • Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Durham University. Retrieved from

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.[8] Retrieved from 8

Sources

Troubleshooting

Part 1: Mechanistic Grounding – The "Why" Behind the Insoluble Nature

Salicylanilide Formulation & Solubilization Support Center Technical Troubleshooting, Mechanistic Insights, and Validated Protocols for Aqueous Systems Welcome to the Technical Support Center for salicylanilide formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Salicylanilide Formulation & Solubilization Support Center Technical Troubleshooting, Mechanistic Insights, and Validated Protocols for Aqueous Systems

Welcome to the Technical Support Center for salicylanilide formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of salicylanilides (such as niclosamide, oxyclozanide, and closantel) in aqueous buffers. These compounds are notorious for their "brick dust" properties—exhibiting extremely low aqueous solubility (often <10 µg/mL) and high lipophilicity (LogP ~3.9)[1][2].

To successfully formulate these compounds for in vitro or in vivo applications, we must move beyond trial-and-error and address the fundamental physicochemical barriers driving their insolubility.

Before troubleshooting, it is critical to understand the causality of salicylanilide precipitation. The poor aqueous solubility of these BCS Class II molecules is driven by three interacting factors:

  • Intramolecular Hydrogen Bonding: Salicylanilides possess a phenolic hydroxyl group and an amide linker. These groups form strong intramolecular hydrogen bonds (either an "open-ring" OH···NH bond or a "closed-ring" OH···O=C bond)[2][3]. This conformational locking shields the polar groups from the surrounding aqueous environment, drastically increasing the molecule's hydrophobicity[4].

  • High Crystal Lattice Energy: The planar, rigid structure of the aromatic rings allows for dense molecular packing. Breaking this crystal lattice requires significant thermodynamic energy, which water alone cannot provide.

  • pH-Dependent Ionization: The phenolic -OH is weakly acidic, with a pKa of approximately 6.89[2]. In acidic to neutral environments (like standard PBS at pH 7.4), a significant fraction of the drug remains unionized and highly lipophilic.

G N1 Crystalline Salicylanilide (Planar Structure) N3 High Lattice Energy & Conformational Locking N1->N3 N2 Intramolecular H-Bonding (OH to Amide) N2->N3 N4 Aqueous Precipitation (< 10 µg/mL Solubility) N3->N4 S1 Alkalizing Agents (Ionize Phenol, pKa ~6.89) S1->N4 Prevents S2 Cyclodextrins (Host-Guest Complexation) S2->N4 S3 Amorphous Solid Dispersions (Disrupt Lattice) S3->N3 Disrupts

Mechanistic pathways of salicylanilide precipitation and targeted solubilization strategies.

Part 2: Troubleshooting FAQs

Q1: I dissolved my salicylanilide in 100% DMSO at 10 mM. When I spike it into my cell culture media (pH 7.4) to a final concentration of 10 µM, it immediately forms a cloudy precipitate. Why does this happen, and how do I fix it? The Causality: You are experiencing "cosolvent shock" (or solvent shift). When the DMSO stock is introduced to the aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug can solvate. The drug is suddenly stripped of its solvation shell, becomes supersaturated, and rapidly nucleates into amorphous aggregates that eventually crystallize. The Solution:

  • Pre-complexation: Do not spike pure DMSO stocks directly into bulk media. Instead, pre-complex the drug. Prepare a media solution containing 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a surfactant like 0.1% Tween 80. Add your DMSO stock dropwise to this stirring complexation media. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic aromatic rings before they can aggregate[5][6].

  • Step-down dilution: Dilute your 10 mM stock to 1 mM in an intermediate solvent (e.g., 50% PEG400 / 50% Ethanol) before the final aqueous dilution.

Q2: I need to formulate niclosamide for an in vivo oral gavage study in mice at 25 mg/kg, but I cannot use high amounts of organic solvents. What is the most reliable formulation? The Causality: For in vivo dosing, you need a high-concentration liquid suspension or solution. Because pure niclosamide has a solubility of only ~6 µg/mL, delivering 25 mg/kg requires an impossible volume of water[7]. The Solution: You must disrupt the crystal lattice by creating an Amorphous Solid Dispersion (ASD) . By mechanochemically milling the drug with a hydrophilic polymer (like Hydroxyethyl cellulose or Soluplus) and an alkalizing agent (like N-methyl-D-glucamine), you force the drug into an amorphous state while simultaneously ionizing the weakly acidic phenol (pKa 6.89)[7][8][9]. This dual-action approach can increase apparent solubility by over 70-fold and significantly enhance gastrointestinal absorption[7].

Q3: My formulated salicylanilide solution loses concentration over 48 hours when stored at room temperature. What is degrading it? The Causality: It is likely not chemical degradation, but rather hydrate formation . Salicylanilides, particularly niclosamide, are highly moisture-sensitive in their solid and suspended states. Over time in aqueous environments, they undergo a solid-state transformation into a monohydrate form, which is thermodynamically more stable but possesses an even lower solubility than the anhydrous form[1][10]. The Solution: If you are using a suspension, you must stabilize the solid state. Co-crystallization with highly soluble coformers (e.g., nicotinic acid) has been proven to block the structural voids in the crystal lattice, physically preventing water molecules from intercalating and forming the monohydrate[10]. Alternatively, ensure your formulations are prepared fresh or stored as lyophilized cyclodextrin complexes until immediately before use.

Part 3: Quantitative Data & Formulation Benchmarks

To select the appropriate formulation strategy, consult the empirical solubility enhancements achieved through various validated methodologies.

Formulation StrategyExcipients / CoformersApparent Aqueous SolubilityFold-Increase vs. Pure DrugPrimary Mechanism of Action
Pure Drug (Niclosamide) None (Anhydrous)~0.006 mg/mL (6 µg/mL)1x (Baseline)N/A
Co-crystallization Nicotinic Acid~0.088 mg/mL~14.8xDisrupts lattice; prevents hydrate formation[7][10].
Cyclodextrin Complex HP-β-CD (Freeze-dried)~0.300 mg/mL~50xHost-guest inclusion of lipophilic rings[5][6].
Amorphous Solid Dispersion Hydroxyethyl cellulose (HEC)~0.428 mg/mL~70xAmorphization; thermodynamic supersaturation[7].
Mechanochemical Milling N-methyl-D-glucamine (MG)>0.500 mg/mL>80xAmorphization + localized pH alkalization[8][9].

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Salicylanilide/HP-β-CD Inclusion Complexes

Use this protocol for generating water-soluble powders ideal for in vitro cell assays.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer at pH 7.4. (Note: Do not exceed pH 8.0 if physiological compatibility is required, despite higher pH yielding better drug ionization).

  • Host Solubilization: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the buffer to create a 20% (w/v) solution.

  • Drug Addition: Add the salicylanilide powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Seal the vial and place it in a thermostatic shaking incubator at 37°C and 150 RPM for 48 hours. Causality: Complexation is an equilibrium process; sufficient time and kinetic energy are required for the drug to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove all uncomplexed, crystalline drug[5].

  • Lyophilization: Flash-freeze the clear filtrate using liquid nitrogen, then lyophilize for 48 hours to obtain a fluffy, white, highly water-soluble inclusion complex powder[6].

Workflow Step1 1. Dissolve HP-β-CD (20% w/v in Buffer) Step2 2. Add Excess Salicylanilide Step1->Step2 Step3 3. Shake 48h @ 37°C (Equilibration) Step2->Step3 Step4 4. Filter 0.45 µm (Remove Crystals) Step3->Step4 Step5 5. Lyophilize (Solid Complex) Step4->Step5

Step-by-step workflow for generating salicylanilide-cyclodextrin inclusion complexes.

Protocol B: Mechanochemical Synthesis of Amorphous Solid Dispersions (ASDs)

Use this protocol for high-concentration in vivo dosing.

  • Component Weighing: Weigh the salicylanilide and the alkalizing agent (N-methyl-D-glucamine, MG) at a 1:1 mass ratio[8][9].

  • Milling Setup: Transfer the physical mixture into a planetary ball mill jar (e.g., agate or stainless steel) containing grinding balls (typically 10:1 ball-to-powder weight ratio).

  • Mechanochemical Processing: Mill the mixture at 400 RPM for 8 hours. Causality: The mechanical impact shatters the crystal lattice, forcing the drug into an amorphous state, while the intimate contact with MG facilitates proton transfer from the phenolic -OH, creating an ionized, highly soluble microenvironment[8].

  • Recovery & Storage: Sieve the resulting powder to ensure uniform particle size. Store immediately in a vacuum desiccator, as amorphous dispersions are highly hygroscopic and prone to recrystallization upon moisture absorption.

References

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. MDPI. Available at:[Link]

  • Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. PubMed Central (PMC). Available at:[Link]

  • Phase-solubility of niclosamide in aqueous solutions of cyclodextrins. ResearchGate. Available at:[Link]

  • Formulation and evaluation of cyclodextrin complexes for improved anticancer activity of repurposed drug: Niclosamide. PubMed. Available at:[Link]

  • Increase of Solubility and Transmembrane Permeability of Niclosamide from its Mechanochemically Synthesized Solid Dispersions. Ural Federal University. Available at:[Link]

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Semantic Scholar. Available at:[Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. PubMed Central (PMC). Available at: [Link]

  • Increase of solubility and transmembrane permeability of niclosamide from its mechanochemically synthesized solid dispersions. Scilit. Available at: [Link]

  • Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding. ResearchGate. Available at: [Link]

  • Contribution to the Improvement of an Oral Formulation of Niclosamide. ChemRxiv. Available at:[Link]

  • Cocrystallization of Niclosamide to Improve Its Hygroscopic Stability and Dissolution. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-hydroxy-N-(3-methylphenyl)benzamide in Cell Culture Media

Welcome to the Application Scientist Support Portal. 2-hydroxy-N-(3-methylphenyl)benzamide is a highly lipophilic salicylanilide derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-hydroxy-N-(3-methylphenyl)benzamide is a highly lipophilic salicylanilide derivative. While it demonstrates potent biological activity in biochemical assays, its unique physicochemical profile—specifically its susceptibility to hydrolysis, poor aqueous solubility, and high protein binding—presents distinct challenges in cell-based workflows.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Troubleshooting & FAQs

Q1: Why does the efficacy of my compound drop significantly after 24–48 hours in cell culture? A1: This loss of efficacy is primarily driven by base-catalyzed hydrolysis. Salicylanilides contain an amide bond that is inherently susceptible to cleavage in aqueous environments, particularly as the pH shifts toward alkaline[1]. Standard cell culture media (e.g., DMEM, RPMI) is buffered to pH 7.2–7.4. At this physiological pH and 37°C, related salicylanilide derivatives exhibit a half-life of approximately 43 to 64 hours[1]. The compound hydrolyzes into salicylic acid and 3-methylaniline, which lack the intended biological target engagement.

  • Causality & Solution: Never store aqueous working solutions. Prepare fresh dilutions from anhydrous DMSO stocks immediately before dosing. If your assay extends beyond 48 hours, implement a media replacement strategy to replenish the active parent compound.

Q2: My biochemical IC50 is in the nanomolar range, but my cell-based IC50 is in the micromolar range. What causes this rightward shift? A2: This is a classic hallmark of high plasma protein binding. Salicylanilides are highly lipophilic and exhibit strong, non-specific binding to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS)[2]. When bound to BSA, the compound is sequestered in the extracellular media and cannot cross the lipid bilayer to interact with intracellular targets (e.g., USP8 or other enzymes)[3].

  • Causality & Solution: The total concentration added to the well does not equal the "free" active concentration[4]. To validate if protein binding is the culprit, run a parallel assay using reduced-serum media (e.g., 1% or 2% FBS). If the apparent potency increases, BSA sequestration is confirmed as the variable.

Q3: When I spike the compound into my media, it turns cloudy. How do I fix this? A3: Cloudiness indicates micro-precipitation caused by "solvent shock." When a highly concentrated DMSO stock is pipetted directly into cold aqueous media, the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, causing it to crash out of solution.

  • Causality & Solution: Always pre-warm your media to 37°C to maximize thermodynamic solubility. Add the compound dropwise while actively vortexing the media to ensure rapid dispersion. Keep the final DMSO concentration below 0.1% (v/v) to prevent both precipitation and solvent-induced cytotoxicity.

Part 2: Quantitative Data & Benchmarks

To aid in experimental design, the following tables summarize the expected behavior of salicylanilide derivatives under standard cell culture conditions.

Table 1: Chemical Stability of Salicylanilides in Aqueous Media (37°C)

Buffer pHEnvironmentEstimated Half-Life (T₁/₂)Primary Degradation Mechanism
pH 3.0Acidic> 120 hoursHighly stable
pH 7.0Neutral~ 64 hoursSlow amide hydrolysis
pH 7.4Physiological~ 43 hoursBase-catalyzed hydrolysis
pH 8.0Alkaline< 24 hoursRapid base-catalyzed hydrolysis
Data extrapolated from structurally related salicylanilide carbamates[1].

Table 2: Impact of FBS Concentration on Free Compound Availability

FBS ConcentrationEstimated BSA ContentFree (Active) FractionBound (Sequestered) Fraction
0% (Serum-Free)0 mg/mL> 98%< 2%
2% (Reduced Serum)~ 0.5 mg/mL40 - 50%50 - 60%
10% (Standard)~ 2.5 mg/mL< 5%> 95%

Part 3: Standardized Methodologies

Protocol 1: Preparation of Stable Stock Solutions and Media Dosing

This protocol is designed as a self-validating system to prevent precipitation and premature hydrolysis.

  • Desiccation: Equilibrate the lyophilized compound to room temperature in a desiccator before opening. Causality: Prevents ambient moisture condensation inside the vial, which initiates premature hydrolysis of the amide bond.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use amber vials to prevent freeze-thaw degradation and photodegradation. Store at -80°C[5].

  • Media Pre-warming: Pre-warm the target cell culture media (containing the required FBS) to 37°C. Causality: Elevated temperature increases the kinetic solubility limit, preventing compound crash-out.

  • Dropwise Addition: While gently vortexing the pre-warmed media, add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Validation Step: Measure the absorbance of the spiked media at 600 nm. A reading identical to a vehicle-only control confirms the absence of micro-precipitates.

Protocol 2: HPLC-UV Quantification of Compound Stability in Media

Use this workflow to determine the exact half-life of the compound in your specific assay conditions.

  • Incubation: Incubate the spiked media at 37°C in a 5% CO₂ incubator. Validation Step: Include a cell-free media control to isolate chemical instability from cellular metabolism.

  • Sampling: Extract 100 µL aliquots at 0h, 6h, 12h, 24h, and 48h.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each aliquot and vortex vigorously. Causality: Acetonitrile denatures BSA, releasing the protein-bound compound into the solvent phase[2]. This ensures you measure the total compound rather than just the free fraction.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze via reverse-phase HPLC-UV. Compare the Area Under the Curve (AUC) of the parent peak over time against the 0h baseline.

Part 4: Visual Workflows & Pathways

Degradation A 2-hydroxy-N- (3-methylphenyl)benzamide B Salicylic Acid A->B Hydrolysis (pH > 7.0) H2O / OH- C 3-Methylaniline (m-Toluidine) A->C Cleavage of Amide Bond

Figure 1: Base-catalyzed hydrolysis pathway of the salicylanilide amide bond.

Workflow Step1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Step3 3. Dropwise Addition (Final DMSO < 0.1%) Step1->Step3 Step2 2. Pre-warm Media (37°C, 10% FBS) Step2->Step3 Step4 4. Aliquot & Incubate (0h, 6h, 12h, 24h, 48h) Step3->Step4 Step5 5. Protein Precipitation (Acetonitrile) Step4->Step5 Step6 6. HPLC-UV/MS Analysis (Quantify Intact Compound) Step5->Step6

Figure 2: Standardized workflow for evaluating salicylanilide stability in cell culture media.

References

  • Waltrich-Augusto, T., et al. (2025). Drug repurposing: halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells. bioRxiv. Available at:[Link]

  • Imramovský, A., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10142-10158. Available at:[Link]

  • Altieri, F. (Ed.). (2021). Protein–Ligand Interactions: Target Identification and Drug Discovery. Biomedicines (MDPI Special Issue). Available at:[Link]

Sources

Troubleshooting

Optimizing purification of 3'-methylsalicylanilide by column chromatography

Technical Support Center: Optimizing Purification of 3'-Methylsalicylanilide Welcome to the Technical Support Center for the chromatographic purification of 3'-methylsalicylanilide. Designed for drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Purification of 3'-Methylsalicylanilide

Welcome to the Technical Support Center for the chromatographic purification of 3'-methylsalicylanilide. Designed for drug development professionals and synthetic chemists, this guide provides field-proven, mechanistically grounded solutions for isolating high-purity salicylanilide derivatives from complex reaction matrices.

Process Visualization: Purification Logic

Before diagnosing specific issues, review the optimized decision-making workflow for isolating salicylanilides via silica gel flash chromatography.

G Start Crude 3'-Methylsalicylanilide Matrix TLC TLC Screening (Hexane:EtOAc or DCM:MeOH) Start->TLC CheckRf Is Target Rf 0.25 - 0.35? TLC->CheckRf Adjust Adjust Solvent Polarity CheckRf->Adjust No Load Dry Loading onto Silica Gel CheckRf->Load Yes Adjust->TLC Elute Flash Chromatography Gradient Elution Load->Elute Pure Pure 3'-Methylsalicylanilide (>95% Purity) Elute->Pure

Workflow for optimizing silica gel flash chromatography of 3'-methylsalicylanilide.

Frequently Asked Questions (FAQs): Mobile Phase & Solvent Optimization

Q: What is the most effective solvent system for purifying 3'-methylsalicylanilide? A: Salicylanilides possess both a phenolic hydroxyl group and an amide linkage, making them highly prone to hydrogen bonding with the silanol groups on stationary phase silica[1]. For standard purification, a binary system of Petroleum Ether/Ethyl Acetate (typically 3:1)[2] or Dichloromethane (DCM)/Methanol (typically 20:1)[3] is highly recommended. The DCM/MeOH system is particularly effective for more polar derivatives, while Petroleum Ether/EtOAc provides excellent resolution from non-polar starting materials like unreacted substituted anilines[2].

Q: Why is my target compound streaking on the TLC plate and co-eluting with impurities? A: Streaking is a direct consequence of the phenolic -OH and amide -NH groups acting as hydrogen bond donors and acceptors. To mitigate this causality, implement a self-validating protocol: add 0.1% to 1% of an acidic modifier (such as acetic acid or formic acid) to the mobile phase. This suppresses the ionization of the phenolic hydroxyl and outcompetes the compound for hydrogen bonding sites on the silica, resulting in sharper bands. Alternatively, utilizing a highly homogenous silica gel with a smaller particle size increases the available surface area and theoretical plates, significantly improving resolution[4].

Troubleshooting Guide: Yield and Purity Issues

Issue: Co-elution with Schiff Base Byproducts

  • Symptom: NMR analysis of the purified fraction shows extraneous peaks, indicating contamination despite observing what appeared to be a single spot on TLC.

  • Root Cause: During the synthesis of salicylanilides (e.g., via PCl3-mediated or EDC coupling), Schiff base byproducts can predominantly form instead of the desired amide[5]. These Schiff bases often share similar polarities with the target 3'-methylsalicylanilide.

  • Solution: Switch from an isocratic elution to a shallow gradient elution. Start with a highly non-polar ratio (e.g., 10:1 Hexane:EtOAc) and slowly increase polarity. This leverages selective adsorption and selective elution principles to cleanly separate the structurally similar Schiff base from the amide[4].

Issue: Low Recovery / On-Column Loss

  • Symptom: The mass of the recovered 3'-methylsalicylanilide is significantly lower than the theoretical yield calculated from the crude mass.

  • Root Cause: Salicylanilides can exhibit strong, sometimes irreversible, adsorption to active sites on bare silica. Furthermore, extended residence time on the column decreases recovery.

  • Solution: Optimize the flow rate. While longer and narrower columns provide more theoretical plates, they inherently slow down the flow rate[4]. Utilize compressed air or an automated flash system (operating at 50-200 psi) to push the solvent through efficiently, minimizing the time the compound spends on the acidic silica[4].

Step-by-Step Methodology: Optimized Flash Chromatography Protocol

To ensure trust and reproducibility, follow this self-validating protocol for the purification of 3'-methylsalicylanilide:

Step 1: Sample Preparation (Dry Loading) Due to the limited solubility of salicylanilides in non-polar eluents, dissolve the crude reaction mixture in a minimal amount of a volatile polar solvent (e.g., THF or EtOAc). Add silica gel (approximately 2-3 times the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

Step 2: Column Packing Pack the flash column with high-quality silica gel using the slurry method in the starting mobile phase (e.g., Petroleum Ether or Hexane). Ensure the bed is perfectly level to prevent band distortion and channeling.

Step 3: Loading Carefully pour the dry-loaded silica onto the top of the packed column bed. Add a thin protective layer of clean sand to prevent the silica bed from being disturbed during solvent addition.

Step 4: Gradient Elution Begin elution with a 5:1 Petroleum Ether/EtOAc mixture. Monitor the eluent using TLC. Once the non-polar impurities have eluted, transition the gradient to 3:1 Petroleum Ether/EtOAc[2].

Step 5: Fraction Collection & Validation Collect fractions in small volumes. Validate purity by spotting on TLC plates (Target Rf is ~0.38 in CHCl3:CH3OH 15:1 or ~0.6 in Pe/EtOAc 3:1)[6]. Combine pure fractions, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure powder[6].

Quantitative Data Presentation

The following table summarizes the performance of various solvent systems for salicylanilide purification, synthesized from empirical chromatographic data:

Solvent System (v/v)Average Rf ValueResolution QualityMechanistic Notes
Petroleum Ether / EtOAc (3:1) 0.60HighOptimal for separating unreacted anilines. Standard for general salicylanilides[2][6].
CHCl3 / CH3OH (15:1) 0.38ModerateGood for highly polar derivatives; requires careful gradient control[6].
DCM / MeOH (20:1) ~0.30 - 0.40HighExcellent for resolving complex mixtures and Schiff base byproducts[3].
Hexane / EtOAc (1:1) >0.70Low (Co-elution)Too polar for initial elution; causes band broadening and impurity overlap[3].

References

  • [6] Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - Ovid.

  • [3] Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - MDPI.

  • [2] Full article: Synthesis and antiproliferative activities against Hep-G2 of salicylanide derivatives: potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase - Taylor & Francis Online.

  • [1] Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC.

  • [5] In vitro biological evaluation of new antimycobacterial salicylanilide- tuftsin conjugates - mtak.hu.

  • [4] General Guidelines of Flash Column Chromatography - Hawach.

Sources

Optimization

Overcoming steric hindrance in N-(3-methylphenyl)benzamide synthesis

Ticket ID: #AMIDE-TOL-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Module 1: The Diagnostic Hub User Issue: "Low yield and slow conversion in N-(3-methylphenyl)benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMIDE-TOL-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: The Diagnostic Hub

User Issue: "Low yield and slow conversion in N-(3-methylphenyl)benzamide synthesis due to steric hindrance."

Scientist’s Executive Summary: You are observing a reaction stall, but it is critical to distinguish between true steric hindrance and pseudo-steric physical barriers .

While the 3-methyl group (meta-position) introduces lipophilicity and minor rotational barriers, it does not exert the severe steric blocking seen in ortho-substituted congeners (e.g., 2-methylaniline). If your reaction is stalling, the culprit is likely interfacial limitation (in biphasic systems) or protonation trapping (in homogeneous systems), not the methyl group itself blocking the nucleophilic attack.

The 3-methyl group actually exerts a weak inductive (


) effect, making the amine more basic (and theoretically more nucleophilic) than unsubstituted aniline. Therefore, we must treat this as a solubility and proton-management challenge .
Diagnostic Flowchart: Why is my reaction failing?

DiagnosticTree Start START: Reaction Stalled (<80% Yield) CheckSolvent Check Solvent System Start->CheckSolvent IsBiphasic Is it Biphasic? (Water/DCM or Water/Ether) CheckSolvent->IsBiphasic IsHomogeneous Is it Homogeneous? (DCM/TEA or THF/Pyridine) CheckSolvent->IsHomogeneous InterfaceIssue Diagnosis: Interfacial Starvation. The lipophilic 3-methyl group prevents the amine from entering the aqueous phase. IsBiphasic->InterfaceIssue Yes Precipitation Diagnosis: Salt Encapsulation. Amine HCl salt precipitates on unreacted amine, physically blocking it. IsHomogeneous->Precipitation Yes SolnBiphasic Solution: Add Phase Transfer Catalyst (TBAB) or switch to Acetone/Water. InterfaceIssue->SolnBiphasic SolnHomo Solution: Increase Solvent Volume (Dilution) or Switch Base to Pyridine (Soluble Salt). Precipitation->SolnHomo

Figure 1: Diagnostic logic tree for identifying the root cause of reaction stalling in m-toluidine acylation.

Module 2: Technical Deep Dive & Protocols

The "Steric" Reality Check

The 3-methyl group is located at the meta position. Unlike ortho-substitution, which directly shields the nitrogen lone pair, meta-substitution primarily affects solubility and crystal packing.

  • Electronic Effect: The methyl group is electron-donating.[1] This increases the electron density on the nitrogen, making it a better nucleophile than aniline.

  • The Trap: Because 3-methylaniline is more lipophilic than aniline, it partitions poorly into the aqueous phase in standard Schotten-Baumann conditions. This mimics steric hindrance because the reagents physically cannot meet.

Protocol A: The "Force" Method (Anhydrous)

Recommended for Drug Development (High Purity/Yield Requirement) This method eliminates interfacial issues and drives the reaction to completion using a homogeneous organic phase.

Reagents:

  • Substrate: 3-Methylaniline (1.0 equiv)

  • Electrophile: Benzoyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Optional, acts as an acyl-transfer agent to overcome any minor kinetic barriers.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Prime: Dissolve 3-methylaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen/Argon.

  • Scavenger: Add TEA (15 mmol). Note: If using Pyridine, it can act as both solvent and base, but DCM/TEA is easier to work up.

  • Catalyze (The "Steric" Fix): Add DMAP (0.5 mmol). DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is much more susceptible to attack by the amine than the acid chloride itself.

  • Addition: Cool to 0°C. Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes.

    • Why? Exotherm control prevents side reactions (di-acylation).

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1). Product Rf ~0.4-0.5.

  • Quench: Add 1M HCl (aqueous).

    • Mechanism:[2][3][4][5][6] This protonates unreacted amine and washes away the TEA/DMAP salts.

  • Isolation: Separate organic layer -> Wash with Sat. NaHCO3 -> Wash with Brine -> Dry over MgSO4 -> Concentrate.

  • Purification: Recrystallize from Ethanol/Water if mp is <123°C (Lit. mp 125°C).[7]

Protocol B: The Optimized Schotten-Baumann (Biphasic)

Recommended for Green Chemistry/Bulk Scale If you must use water, you must solve the lipophilicity issue.

  • Dissolution: Dissolve 3-methylaniline in Acetone (not just water).

  • Base: Add 10% NaOH solution.

  • Reaction: Add Benzoyl chloride dropwise.

  • Critical Optimization: Vigorously stir (>800 RPM). The acetone acts as a co-solvent, bridging the aqueous NaOH and the lipophilic organic reactants.

Module 3: Data & Mechanism Visualization

Reaction Mechanism: DMAP-Catalyzed Acylation

This pathway shows how we "trick" the system to overcome kinetic barriers.

ReactionMechanism BenzoylCl Benzoyl Chloride AcylPyridinium N-Acylpyridinium Salt (Activated Electrophile) BenzoylCl->AcylPyridinium + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->AcylPyridinium Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + Amine Amine 3-Methylaniline (Nucleophile) Amine->Tetrahedral Product N-(3-methylphenyl)benzamide (Target) Tetrahedral->Product Collapse Byproduct DMAP + HCl Tetrahedral->Byproduct Byproduct->DMAP Recycled

Figure 2: Catalytic cycle showing DMAP activation. The activated intermediate is less sensitive to steric bulk than the acid chloride.

Data Comparison: Protocol Efficiency
ParameterMethod A (DCM/TEA/DMAP)Method B (Standard Schotten-Baumann)
Yield 96-99% 75-85%
Reaction Time 2 Hours4-6 Hours
Purity (Crude) High (>95%)Moderate (Requires Recrystallization)
"Steric" Tolerance Excellent (DMAP activated)Poor (Phase transfer limited)
Moisture Sensitivity High (Requires dry solvent)None (Aqueous)

Module 4: Troubleshooting FAQs

Q1: The product is oiling out instead of crystallizing. Is this an impurity?

  • A: Not necessarily. N-(3-methylphenyl)benzamide has a melting point of ~125°C [1].[7] If it oils out, you likely have residual solvent (DCM/Toluene) depressing the melting point.

  • Fix: Evaporate to dryness, then scratch the flask walls with a glass rod in the presence of cold ethanol or hexanes to induce nucleation.

Q2: I see a spot at Rf 0.8 on TLC. What is it?

  • A: This is likely Benzoic Anhydride . If you used excess benzoyl chloride and moisture entered the system, two benzoyl chloride molecules coupled.

  • Fix: Wash the organic layer with 1M NaOH (mildly basic wash) to hydrolyze the anhydride into water-soluble benzoate.

Q3: Can I use Pyridine as the solvent?

  • A: Yes. Pyridine is an excellent "force" solvent. It acts as both base and solvent and forms a homogeneous system. However, removing pyridine requires an acidic wash (1M HCl) or copper sulfate wash, which can be tedious. Use DCM/TEA for easier workup unless the substrate is extremely insoluble.

Q4: Why is the color turning pink/red?

  • A: Anilines are prone to oxidation. If your 3-methylaniline starting material was dark, you have oxidation impurities (azobenzenes).

  • Fix: Distill your 3-methylaniline before use or perform a carbon filtration on the final product.

References

  • Stenutz, R. (n.d.). N-(3-methylphenyl)benzamide - Structure and physical data. Stenutz.eu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PubChem.[8] (n.d.). N-(3-methylphenyl)benzamide.[7][8][9][10] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Minimizing side reactions during salicyloyl chloride amidation

Topic: Minimizing Side Reactions During Salicyloyl Chloride Amidation Document ID: SC-AMID-001 Status: Active Last Updated: 2025-05-20 Critical Mechanism Analysis: The "Janus" Effect Salicyloyl chloride ( ) is a unique b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Salicyloyl Chloride Amidation Document ID: SC-AMID-001 Status: Active Last Updated: 2025-05-20

Critical Mechanism Analysis: The "Janus" Effect

Salicyloyl chloride (


) is a unique bifunctional reagent. It possesses both a highly electrophilic acyl chloride group (

) and a nucleophilic phenolic hydroxyl group (

).

This duality creates a Self-Immolation Risk :

  • Intermolecular Reaction: In the presence of a base, the phenolic hydroxyl of one molecule can attack the acyl chloride of another.

  • Polymerization: This propagates rapidly, forming linear oligo-salicylates (polyesters) or cyclic dimers (disalicylides), often observed as an intractable "gummy" solid or dark tar.

To achieve successful amidation, the reaction kinetics must be manipulated to favor Path A (Amidation) over Path B (Esterification/Polymerization) .

Mechanism Visualization

SalicyloylMechanism

Troubleshooting Guide (Q&A)

Symptom: "My reaction mixture turned into a solid, gummy mass."

Diagnosis: Uncontrolled Polymerization. Root Cause: You likely added the Base or the Amine to the Acid Chloride. This creates a local environment where the Acid Chloride is in excess relative to the nucleophile, favoring self-reaction. Corrective Action:

  • Switch to Inverse Addition: Always add the Salicyloyl Chloride (dissolved in solvent) dropwise to the Amine/Base mixture.

  • Dilution: Increase solvent volume. High concentration favors intermolecular polymerization (2nd order kinetics).

Symptom: "I observe significant O-acylated byproduct (Ester) instead of Amide."

Diagnosis: Competitive Phenol Attack. Root Cause: The base used was too strong (e.g., NaOH, KOH, or Hydride) or the amine is non-nucleophilic (sterically hindered). Strong bases deprotonate the phenol (


), turning it into a Phenoxide—a potent nucleophile that outcompetes the amine.
Corrective Action: 
  • Change Base: Use a non-nucleophilic organic base like Pyridine or Diisopropylethylamine (DIPEA) . Pyridine is ideal as it acts as both a proton scavenger and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate).

  • Temperature: Lower the temperature to

    
     or 
    
    
    
    . Amidation is generally lower activation energy than esterification; low temp favors the kinetic product (Amide).
Symptom: "The product is colored (yellow/brown) and yield is low."

Diagnosis: Thermal Decomposition or Oxidation. Root Cause: Salicyloyl chloride is thermally unstable.[1] Refluxing or prolonged heating causes decarboxylation or oxidative coupling (quinone formation). Corrective Action:

  • Strict Temp Control: Never heat the acid chloride above

    
     during addition.
    
  • Inert Atmosphere: Perform reaction under

    
     or Ar to prevent oxidation of the phenol.
    

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Direct Amidation

This protocol utilizes Inverse Addition and Kinetic Control to maximize selectivity.

Reagents:

  • Salicyloyl Chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Base: Pyridine (2.5 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Preparation of Nucleophile Phase:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a stir bar and

      
       inlet, dissolve the Amine  (1.1 eq) and Base  (e.g., Pyridine, 2.5 eq) in anhydrous DCM.
      
    • Cool this solution to

      
        using an ice bath.
      
  • Preparation of Electrophile Phase:

    • Dissolve Salicyloyl Chloride (1.0 eq) in anhydrous DCM (approx. 5-10 volumes relative to mass).

    • Note: Do not let this solution sit for long periods; prepare immediately before use.

  • The Critical Step (Inverse Addition):

    • Transfer the Salicyloyl Chloride solution into a pressure-equalizing addition funnel.

    • Slowly add the acid chloride solution dropwise to the cold (

      
      ) Amine/Base mixture over 30–60 minutes.
      
    • Why? This ensures the Amine is always in huge molar excess relative to the incoming Acid Chloride, statistically forcing Amidation over Self-Condensation.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Add dilute aqueous HCl (1M) carefully. This serves two purposes:

      • Neutralizes excess base.

      • Protonates any phenoxide ions, stopping polymerization.

  • Workup:

    • Separate organic layer. Wash with Brine -> Dry over

      
       -> Concentrate.
      

Comparative Data: Base & Solvent Selection

ParameterOption A (Recommended)Option B (Alternative)Option C (High Risk)
Base Pyridine Triethylamine (TEA) NaOH / KOH
MechanismForms active acyl-pyridinium; buffers HCl.Scavenges HCl; can be basic enough to deprotonate phenol.Deprotonates phenol rapidly; causes polymerization.
Solvent DCM / CHCl3 THF / Dioxane Water / Biphasic
ImpactExcellent solubility; inert.Good for polar amines; ensure anhydrous.Hydrolysis risk ; requires Schotten-Baumann conditions (hard to control).
Temp

to

RT Reflux
OutcomeKinetic control (Amide).Acceptable for unhindered amines.Decomposition & Tars.

Process Optimization Decision Tree

OptimizationTree

References

  • BenchChem. (2025).[1][2][3] Salicyloyl Chloride: A Comprehensive Technical Guide. Retrieved from 3

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives. Catalysts, 13(2). Retrieved from 4

  • National Institutes of Health (NIH). (2023). Solvent-controlled amidation of acid chlorides at room temperature. RSC Advances. Retrieved from 5

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation. Retrieved from 6

  • Google Patents. (1985). Process for preparing salicylamide compounds (EP0144204B1). Retrieved from 7

Sources

Optimization

Advanced NMR Support Center: Resolving Signal Overlap in Methyl-Substituted Benzamides

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. Methyl-substituted benzamides (such as toluamides and dimethylbenzamides) frequently present complex, highly overlapped ¹H NMR sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. Methyl-substituted benzamides (such as toluamides and dimethylbenzamides) frequently present complex, highly overlapped ¹H NMR spectra. This overlap typically stems from two distinct phenomena: conformational dynamics (restricted rotation) and chemical shift degeneracy (structural similarity).

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve these spectral ambiguities using field-proven, self-validating methodologies.

Diagnostic Workflow

NMR_Troubleshooting Start 1D 1H NMR Spectrum of Methyl-Benzamide Check Identify Overlap Type Start->Check Rotamer Broad/Doubled Peaks (N-Alkyl/Ortho Protons) Check->Rotamer Aromatic Severe Multiplet Overlap (Aromatic Region) Check->Aromatic VT_NMR Variable Temperature (VT) NMR Rotamer->VT_NMR Confirm Exchange ASIS Solvent Switch (ASIS: C6D6/Toluene-d8) Aromatic->ASIS Alter Chemical Shifts PSYCHE Pure Shift NMR (PSYCHE) Aromatic->PSYCHE Collapse Multiplets

Diagnostic workflow for resolving NMR signal overlap in methyl-substituted benzamides.

Quantitative Comparison of Resolution Strategies

Before proceeding to the troubleshooting FAQs, consult the table below to select the most appropriate resolution strategy based on your specific spectral issue and available instrument time.

Resolution StrategyPrimary TargetSensitivity vs. Standard 1DSetup & Acq. TimeTypical Conditions
VT-NMR Rotamer coalescence~95-100%45-90 mins25 °C → 120 °C (DMSO-d₆)
ASIS Shift degeneracy~100%< 10 mins25 °C (C₆D₆ or Toluene-d₈)
PSYCHE (Pure Shift) Multiplet overlap3% - 20%15-60 mins25 °C (Any deuterated solvent)
Section 1: The Rotamer Conundrum (Restricted C-N Rotation)

Q: Why does my purified methyl-substituted benzamide show doubled peaks or broad singlets in the baseline? A: This is a classic manifestation of restricted rotation around the C-N amide bond. The lone pair on the amide nitrogen delocalizes into the carbonyl pi-system, conferring partial double-bond character to the C-N bond[1]. At room temperature, this restricted rotation traps the molecule in distinct cis and trans rotameric conformations[2]. Because the chemical environments of the N-methyl groups (and often the ortho-aromatic protons) differ between these rotamers, you observe two distinct sets of NMR signals[3].

Q: How can I definitively prove these extra peaks are rotamers and not structural impurities? A: You must perform a Variable Temperature (VT) NMR experiment. By supplying thermal energy, you increase the rate of rotation around the C-N bond. As the exchange rate approaches the NMR timescale, the distinct rotamer peaks will broaden, merge at the coalescence temperature (


), and eventually sharpen into a single time-averaged peak at high temperatures[4].
Protocol 1: Self-Validating Variable Temperature (VT) NMR

Causality: Heating the sample overcomes the rotational energy barrier (


) of the amide bond, forcing fast exchange on the NMR timescale.
  • Solvent Selection: Prepare your sample in a high-boiling deuterated solvent (e.g., DMSO-d₆, boiling point 189 °C). Do not use CDCl₃ for high-temperature VT-NMR.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Carefully integrate the suspected rotamer peaks (they should sum to a whole integer relative to the rest of the molecule).

  • Incremental Heating: Increase the probe temperature in 10 °C to 20 °C increments[2].

  • Equilibration & Tuning: Critical Step. Allow the sample to equilibrate for 5-10 minutes at each new temperature. You must re-tune and re-match the probe at each step, as the dielectric constant of the solvent changes with temperature, which will detune the RF coil and degrade the signal.

  • Observe Coalescence: Acquire a spectrum at each step until the broad peaks sharpen into a single resonance.

  • System Validation (The Reversibility Check): To prove the peaks were rotamers and not a thermally degraded byproduct, cool the probe back to 25 °C, allow it to equilibrate, and re-acquire the spectrum. Validation: The final spectrum must perfectly overlay with the initial 25 °C spectrum. If new peaks appear, your sample degraded.

Section 2: Overcoming Chemical Shift Degeneracy (Solvent Effects)

Q: My sample is a single conformer, but the aromatic region of my toluamide is a highly overlapped multiplet mass. How can I resolve these signals without moving to a higher-field magnet? A: When structural similarity causes chemical shift degeneracy, you can alter the solvation environment using Aromatic Solvent-Induced Shift (ASIS). Switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆) or Toluene-d₈ induces differential shielding effects[5].

Causality: Aromatic solvent molecules form transient, sterically specific collision complexes with the polar amide group via dipole-induced dipole and


 interactions. Protons trans to the carbonyl are typically shielded (shifted upfield) to a greater extent than cis protons, effectively spreading out the overlapped signals and revealing hidden coupling patterns[6].
Protocol 2: ASIS Implementation and Validation
  • Baseline Setup: Acquire a high-quality ¹H NMR spectrum of your benzamide in CDCl₃.

  • Solvent Exchange: Evaporate the CDCl₃ completely under reduced pressure. Re-dissolve the identical sample in C₆D₆ or Toluene-d₈.

  • Acquisition: Acquire the new ¹H NMR spectrum. Note that the residual solvent peak for C₆D₆ is at 7.16 ppm, which may obscure some aromatic signals; Toluene-d₈ offers multiple residual peaks which can sometimes be navigated around.

  • System Validation (Integral Conservation): Because ASIS only affects chemical shift (

    
    ) and not scalar coupling (
    
    
    
    ) or relative proton count, compare the integral ratios of the ASIS spectrum to the CDCl₃ spectrum. Validation: The total integral of the aromatic region relative to the methyl region must remain identical. If it changes, selective precipitation of an impurity or conformer has occurred in the less polar aromatic solvent.
Section 3: Disentangling Multiplets (Pure Shift NMR)

Q: ASIS improved the spread, but the


-coupling multiplets still overlap. Is there a way to remove the proton-proton splitting entirely? 
A:  Yes, through Pure Shift NMR, specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence. PSYCHE collapses homonuclear scalar couplings (

), turning complex multiplets into sharp singlets[7].

Causality: PSYCHE achieves broadband homonuclear decoupling by using low-flip-angle swept-frequency chirp pulses that statistically decouple interacting spins during the evolution period. This refocuses the


-coupling while preserving chemical shift evolution. While it suffers from lower sensitivity (typically 3-20% of a standard 1D spectrum)[8], the resolution gain is unparalleled for crowded aromatic regions.
Protocol 3: 1D PSYCHE Pure Shift Acquisition
  • Sample Preparation: Ensure your sample is highly concentrated (ideally >20 mM) to compensate for the inherent sensitivity loss of the PSYCHE experiment[8].

  • Standard 1D Acquisition: Run a standard 1D ¹H spectrum. Optimize the receiver gain (RG) and note the 90° pulse width (P1).

  • PSYCHE Setup: Load the 1D PSYCHE pulse sequence. Calibrate the low-flip-angle (

    
    ) chirp pulses. A 
    
    
    
    angle of 15° to 20° is typically optimal to balance signal intensity and spectral purity (artifact suppression)[7].
  • Data Chunking: Set the pseudo-2D acquisition parameters. PSYCHE constructs a pure shift Free Induction Decay (FID) from chunks of data acquired for successive increments in the evolution time[7].

  • System Validation (Chemical Shift Alignment): Process the pseudo-2D data into a 1D pure shift spectrum. Validation: Overlay the PSYCHE spectrum with your standard 1D spectrum. Every singlet in the PSYCHE spectrum must perfectly align with the exact chemical shift center of the corresponding multiplet in the standard 1D spectrum. Any deviation indicates a miscalibrated sweep width or chunking artifact.

References
  • Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides. Benchchem.
  • Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conform
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Solvent Effects in NMR Spectroscopy. I.
  • Synthesis, high-field NMR, X-ray structure, and conformational analysis of a 10-membered diamide disulfide ring. CDN Science Pub.
  • PSYCHE Pure Shift NMR Spectroscopy. SciSpace.
  • Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis. RSC.
  • High-Quality NMR Pure Shift Spectra Empowered by Self-

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of Salicylanilide Derivatives

Executive Summary Salicylanilide derivatives, particularly Niclosamide and Closantel , present a classic "brick dust" challenge in drug delivery. They are characterized by high melting points (>220°C), extreme lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylanilide derivatives, particularly Niclosamide and Closantel , present a classic "brick dust" challenge in drug delivery. They are characterized by high melting points (>220°C), extreme lipophilicity (logP > 4), and practically insoluble nature in water (BCS Class II/IV). Furthermore, recent repurposing efforts (oncology, antiviral) have revealed a secondary barrier: rapid metabolic clearance via glucuronidation.

This guide provides troubleshooting workflows and validated protocols to overcome these dual barriers: solubility (dissolution-limited absorption) and metabolic stability (first-pass effect).

Module 1: Diagnostic Troubleshooting

Q1: I observe high potency in cell culture (IC50 < 100 nM) but no efficacy in mouse xenograft models. What is failing?

Diagnosis: This discrepancy often stems from the "Solubility-Metabolism Mismatch." While you may have solved the solubility issue (e.g., using DMSO in vitro), the in vivo environment presents two distinct hurdles.

Troubleshooting Matrix:

SymptomProbable CauseVerification ExperimentRecommended Solution
Low Cmax (Plasma)Poor Dissolution / PrecipitationFaSSIF Dissolution Test: If <10% release in 30 min, it's a solubility issue.Switch to Amorphous Solid Dispersion (ASD) or Nanocrystals .
High Cmax, Low AUC Rapid Clearance (First-Pass)Microsomal Stability Assay: Compare Liver vs. Intestinal microsomes (UGT activity).Use Prodrugs or Co-administration with metabolic inhibitors.
High Variability Food Effect / Bile DependenceFed vs. Fasted PK Study: Significant difference indicates bile-dependent absorption.Lipid-based formulations (SEDDS) or Polymeric Micelles .

Module 2: Nanocrystal Engineering (Top-Down Approach)

Q2: My niclosamide nanosuspension agglomerates within 24 hours. How do I stabilize it?

Root Cause: Ostwald ripening and lack of steric hindrance. Salicylanilides are highly hydrophobic; without sufficient surface coverage, high-energy surfaces will re-aggregate.

Protocol: Wet Media Milling for Stable Nanocrystals

Materials:

  • API: Niclosamide (micronized).

  • Stabilizer: Tween 80 (steric/electrostatic) or Poloxamer 188 (steric). Note: Tween 80 is often superior for Niclosamide due to higher surface affinity.

  • Media: Zirconium oxide beads (0.1–0.5 mm).

Step-by-Step Workflow:

  • Pre-suspension: Disperse Niclosamide (5% w/v) in an aqueous solution containing 1% Tween 80 . Stir magnetically for 30 min to wet the hydrophobic surface.

  • Milling: Load into a wet bead mill (e.g., Dyno-Mill or planetary mill).

    • Ratio: Drug:Beads = 1:20 (w/w).

    • Speed: 200–400 rpm.

    • Duration: 6–12 hours (Check size every 2 hours).

    • Temperature: Maintain <10°C (Ice bath) to prevent crystal growth.

  • Recovery: Filter suspension through a 10 µm sieve to remove beads.

  • Post-Processing: Lyophilize with 5% Mannitol as a cryoprotectant if long-term storage is required.

Success Criteria:

  • Particle Size (D50): < 300 nm.[1][2][3]

  • Polydispersity Index (PDI): < 0.25.

  • Zeta Potential: > |30 mV| (if using ionic stabilizers) or steric stability verification.

NanocrystalWorkflow Figure 1: Iterative Wet Milling Workflow for Salicylanilide Nanocrystals Start Raw API (Micronized) Wetting Pre-Wetting (1% Tween 80) Start->Wetting Milling Wet Media Milling (Zr Beads, <10°C) Wetting->Milling Check Size Check (DLS) Milling->Check Check->Milling D50 > 300nm Harvest Harvest & Filter Check->Harvest D50 < 300nm Lyophilize Lyophilization (+Mannitol) Harvest->Lyophilize

Module 3: Amorphous Solid Dispersions (Bottom-Up Approach)

Q3: I need to maximize oral bioavailability (AUC). Is a physical mixture with polymers enough?

Answer: No. Physical mixtures do not disrupt the crystal lattice energy. You must create an Amorphous Solid Dispersion (ASD) to generate a "spring and parachute" effect—supersaturating the fluid (spring) and preventing recrystallization (parachute).

Protocol: Solvent Evaporation Method

Key Components:

  • Carrier: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 (Copovidone).

    • Why HPMC-AS? It is pH-sensitive (dissolves in intestine) and inhibits recrystallization effectively.

  • Solvent: Acetone/Ethanol (1:1).

Procedure:

  • Dissolution: Dissolve Niclosamide and HPMC-AS (Ratio 1:3 w/w) in the solvent mixture. Ensure total clarity.

  • Evaporation: Use a rotary evaporator (Rotavap) at 40°C under reduced pressure. Rapid evaporation is crucial to "freeze" the amorphous state.

  • Drying: Vacuum dry the residue for 24 hours to remove residual solvent.

  • Milling: Pulverize the resulting foam/film into a fine powder.

Data Benchmark (Niclosamide ASD vs. Crystalline):

ParameterCrystalline NiclosamideNiclosamide ASD (1:3 HPMC)Improvement Factor
Solubility (FaSSIF) ~6 µg/mL~480 µg/mL80x
Cmax (Rat, PO) ~280 ng/mL~910 ng/mL3.2x
AUC (0-24h) ~1000 ngh/mL~2300 ngh/mL2.3x

Module 4: Overcoming Metabolic Barriers

Q4: Even with solubilization, plasma levels drop rapidly. Why?

Technical Insight: Niclosamide has a phenolic hydroxyl group that is a prime target for UDP-glucuronosyltransferases (UGTs) .

  • Intestinal Metabolism: UGTs in the enterocytes glucuronidate the drug before it even reaches the liver.

  • Hepatic Metabolism: Any remaining drug is processed by the liver.

Strategy: Prodrug Design or Inhibition

  • Prodrug Approach: Block the phenolic -OH group.

    • Example:Niclosamide Stearate or Phosphate esters . These protect the -OH group from UGTs during absorption. The prodrug is then hydrolyzed in the plasma to release the active parent compound.

  • Metabolic Inhibition:

    • Co-administration with broad-spectrum UGT inhibitors (though less translatable to clinic).

MetabolicPathway Figure 2: Metabolic Bottlenecks and Prodrug Bypass Mechanism Oral Oral Administration Intestine Intestinal Lumen (Solubility Barrier) Oral->Intestine Enterocyte Enterocyte (UGT Enzymes) Intestine->Enterocyte Absorption Liver Liver (First-Pass Metabolism) Enterocyte->Liver Remaining Drug Systemic Systemic Circulation (Bioavailability) Enterocyte->Systemic Hydrolysis to Active Drug Excretion Excretion (Inactive Glucuronide) Enterocyte->Excretion Rapid Glucuronidation Liver->Systemic Escaped Fraction Liver->Excretion Glucuronidation Prodrug Prodrug Strategy (Masked -OH) Prodrug->Intestine Prodrug->Enterocyte Bypasses UGT

Module 5: In Vivo Vehicle Selection

Q5: I cannot use Nanocrystals or ASDs for my pilot study. What is the best "standard" vehicle for IP/PO dosing?

Recommendation: For quick Proof-of-Concept (PoC) studies where formulation development is not yet possible, use a co-solvent/surfactant system .

Optimized Vehicle Recipe (Rat/Mouse):

  • PEG 400: 45%[4]

  • Ethanol: 10%

  • Tween 80: 5%

  • Saline/Water: 40%

Instructions: Dissolve drug in Ethanol + PEG 400 first. Add Tween 80.[1][2][4] Slowly add Saline with vortexing. Use immediately to prevent precipitation.

Warning: This vehicle has a high osmotic load. Do not exceed 5 mL/kg dosing volume to avoid vehicle-induced toxicity.

References

  • Ye, X., et al. (2015). Design and evaluation of injectable niclosamide nanocrystals prepared by wet media milling technique.[2][5] Drug Development and Industrial Pharmacy. Link

  • Jara, M. O., et al. (2021). Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. Pharmaceutics.[1][2][4][6][7][8][9][10] Link

  • Choi, Y. W., et al. (2021). Repurposing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Molecules.[1][2][4][7][8][9][10][11][12][13] Link

  • Needham, D. (2022). The pH-dependent solubility of niclosamide: pH-pKa analysis and its implications for oral absorption. International Journal of Pharmaceutics. Link

  • Fan, Y., et al. (2019). Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide. Drug Metabolism and Disposition.[1] Link

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Benzamide Linkages During Storage

Welcome to the Technical Support Center for benzamide stability. Benzamide linkages are ubiquitous in pharmaceuticals (e.g., metoclopramide, imatinib, and various peptidomimetics).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide stability. Benzamide linkages are ubiquitous in pharmaceuticals (e.g., metoclopramide, imatinib, and various peptidomimetics). While amides are intrinsically more stable than esters due to the resonance stabilization of the nitrogen lone pair delocalizing into the carbonyl group[1], they are not immune to degradation. Under specific environmental stresses—particularly extreme pH, elevated temperatures, and moisture ingress—the amide bond can undergo irreversible hydrolysis[2].

This guide provides researchers and drug development professionals with authoritative, causality-driven troubleshooting strategies and validated protocols to preserve benzamide integrity during storage and experimentation.

Diagnostic FAQ: Understanding Benzamide Stability

Q: Why is my benzamide compound degrading in an aqueous stock solution despite being stored at 4°C? A: Refrigeration slows the kinetic rate of degradation but does not alter the thermodynamic drive toward cleavage. Unbuffered aqueous solutions readily absorb atmospheric carbon dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) over time, which lowers the pH. This acidic drift protonates the carbonyl oxygen of the benzamide, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by water. To prevent this, liquid formulations must be actively buffered.

Q: How do I distinguish between hydrolytic and oxidative degradation in my HPLC chromatograms? A: Hydrolysis strictly cleaves the C-N amide bond, yielding a benzoic acid derivative and a free amine[3]. In LC-MS analysis, this presents as two distinct peaks with predictable, lower masses than the parent API. Conversely, oxidative degradation typically targets electron-rich moieties (like secondary alcohols or aromatic rings) without cleaving the amide backbone, resulting in a mass increase (e.g., +16 Da for hydroxylation)[4]. Furthermore, oxidative degradants often cause solutions to discolor (yellow/brown), whereas hydrolytic degradants generally remain colorless[5].

Q: Does the choice of organic co-solvent affect the hydrolysis rate of benzamides? A: Yes. The dielectric constant of the solvent directly impacts the stability of the tetrahedral intermediate formed during hydrolysis. Moving away from pure water toward aprotic organic solvents (e.g., DMSO, Acetonitrile) decreases the water activity (


) and significantly lowers the hydrolysis rate[2][6]. However, hygroscopic solvents like DMSO can absorb atmospheric moisture during repeated freeze-thaw cycles, reintroducing hydrolytic risk if not stored under an inert atmosphere.

Mechanistic Pathways of Benzamide Degradation

Understanding the exact mechanism of failure is critical for designing stable formulations. Benzamides can be cleaved via both acid- and base-catalyzed pathways, converging on a highly unstable tetrahedral intermediate[1][6].

BenzamideHydrolysis API Benzamide API (Resonance Stabilized) Acid Acidic Storage (pH < 4) Protonation of Carbonyl Oxygen API->Acid H+ / H2O ingress Base Basic Storage (pH > 9) Direct Hydroxide Attack API->Base OH- exposure Tetra Tetrahedral Intermediate (Loss of Resonance) Acid->Tetra Nucleophilic H2O attack Base->Tetra Nucleophilic OH- attack Products Hydrolysis Products Benzoic Acid + Free Amine Tetra->Products C-N Bond Cleavage

Caption: Mechanistic pathways of acid- and base-catalyzed benzamide hydrolysis.

Troubleshooting Storage & Formulation Issues

When unexpected degradation occurs, follow this logical workflow to isolate the root cause and implement the correct stabilization strategy.

TroubleshootingWorkflow Start Issue: Loss of Potency or New HPLC Peak Detected LCMS Run LC-MS Analysis Check Mass of Degradant Start->LCMS IsHydro Mass matches Benzoic Acid or Cleaved Amine? LCMS->IsHydro HydroYes Yes: Hydrolysis Confirmed IsHydro->HydroYes Match HydroNo No: Investigate Oxidation or Photolysis IsHydro->HydroNo No Match State Evaluate Storage State HydroYes->State SolFix Solution: Adjust to pH 6-8, Buffer, Store at -20°C State->SolFix Liquid Stock SolidFix Solid: Desiccate, Purge with Argon, Store at 2-8°C State->SolidFix Solid Powder

Caption: Diagnostic workflow for identifying and resolving benzamide degradation.

Quantitative Stability Profiles

To predict shelf-life and design appropriate formulations, it is necessary to understand how benzamides respond to various stress conditions. The following table synthesizes standardized forced degradation profiles for typical N-substituted benzamides[5][7][8].

Stress ConditionReagent / EnvironmentTemperatureTime ExposureExpected Degradation (%)Primary Degradants
Acidic Hydrolysis 0.1 M HCl (pH 1.0)60°C24 hours15.0 - 25.0%Benzoic acid + Amine
Basic Hydrolysis 0.1 M NaOH (pH 13.0)60°C24 hours20.0 - 30.0%Benzoate salt + Amine
Neutral Solution pH 7.0 Buffer25°C30 days< 1.0%None detected
Solid State Ambient Air (Unsealed)40°C6 months< 0.5%Trace benzoic acid
Photolytic (Soln) UV/Visible Light25°C7 days> 90.0%Complex mixture

Note: Benzamides are highly susceptible to rapid photolytic degradation in solution; amber vials are mandatory for storage[4][7].

Validated Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

Purpose: To map the intrinsic stability of a novel benzamide API and validate stability-indicating analytical methods[8]. Causality & Self-Validation: This protocol uses extreme pH to force the catalytic mechanisms. Crucially, it includes a neutralization step prior to HPLC injection. This arrests the hydrolysis reaction instantly, ensuring that the degradation profile reflects the exact 24-hour stress period and preventing on-column degradation inside the autosampler[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the benzamide API in an anhydrous, inert solvent (e.g., HPLC-grade Acetonitrile).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C for exactly 24 hours[3].

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a sealed vial at 60°C for exactly 24 hours[3].

  • Internal Control (Self-Validation): Incubate 1 mL of the stock solution with 1 mL of pH 7.0 phosphate buffer at 60°C for 24 hours. Causality: This isolates thermal degradation from pH-driven hydrolysis, proving that any cleavage seen in steps 2 and 3 is strictly pH-dependent.

  • Neutralization (Critical): At the 24-hour mark, immediately neutralize the acid sample with 1 mL of 0.1 M NaOH, and the base sample with 1 mL of 0.1 M HCl[5].

  • Analysis: Dilute the neutralized samples with the mobile phase to a target concentration (e.g., 100 µg/mL) and analyze via LC-MS to quantify parent loss and identify degradant masses[3].

Protocol B: Preparation of Hydrolysis-Resistant Liquid Stocks

Purpose: To formulate benzamide solutions for long-term storage without loss of potency.

Step-by-Step Methodology:

  • Solvent Selection: Use a 50:50 mixture of anhydrous DMSO and a pH 7.4 buffer (e.g., 50 mM Phosphate Buffer). Causality: The buffer prevents pH drift from dissolved atmospheric

    
    , while the DMSO lowers the overall water activity, thermodynamically hindering the hydrolysis reaction.
    
  • Gentle Dissolution: Dissolve the solid benzamide completely. If agitation is required, use a vortex mixer. Avoid sonication heating above 30°C to prevent thermal stress.

  • Aliquoting: Divide the stock into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles which introduce condensation (moisture). Amber glass prevents concurrent photolytic degradation[4][7].

  • Inert Purging: Gently purge the headspace of each vial with Argon or Nitrogen gas before sealing[4]. Causality: Displacing oxygen and ambient humidity prevents both oxidative degradation and moisture-driven pH shifts.

  • Storage: Store the sealed aliquots at -20°C.

References

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Stability Benchchem
  • DRUG STABILITY IJSDR
  • Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution Benchchem
  • Technical Support Center: N-methyl-2-(phenylamino)
  • Understanding the chemical basis of drug stability and degrad
  • Amide Drug Stability and Hydrolysis Scribd
  • Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS PubMed / NIH
  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion ACS Public
  • "N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degrad
  • Benzamide hydrolysis in strong acids — The last word ResearchG

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-hydroxy-N-(3-methylphenyl)benzamide

The structural verification of 2-hydroxy-N-(3-methylphenyl)benzamide —a salicylanilide derivative frequently utilized as a pharmacophore in antimicrobial and anthelmintic drug development—presents a classic analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

The structural verification of 2-hydroxy-N-(3-methylphenyl)benzamide —a salicylanilide derivative frequently utilized as a pharmacophore in antimicrobial and anthelmintic drug development—presents a classic analytical challenge. The molecule contains a highly rigid hydrogen-bonded core and a heavily populated aromatic region.

For modern drug development professionals, choosing the right analytical platform is critical for balancing data resolution with operational efficiency. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the


H NMR spectrum analysis of this compound, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Insights: The H NMR Profile

Before comparing instrument performance, one must understand the causality behind the molecule's spectral signatures. The


H NMR spectrum of 2-hydroxy-N-(3-methylphenyl)benzamide in DMSO-

yields 13 protons, distributed across four distinct chemical environments:
  • Phenolic OH (~11.8 ppm, s, 1H): This proton is extremely deshielded. Causality: The hydroxyl group forms a strong, stable intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This locks the molecule into a planar conformation, withdrawing electron density from the proton and preventing rapid chemical exchange with trace water in the solvent.

  • Amide NH (~10.4 ppm, s, 1H): Deshielded by the anisotropic effect of the adjacent carbonyl group and the aromatic ring current.

  • Aromatic Protons (6.9 – 8.0 ppm, m, 8H): The salicylic ring contributes 4 protons, and the

    
    -tolyl ring contributes 4 protons. This creates a highly dense region of doublets, triplets, and doublet-of-doublets driven by ortho (
    
    
    
    Hz) and meta (
    
    
    Hz) couplings.
  • Tolyl Methyl Group (~2.3 ppm, s, 3H): An isolated, upfield aliphatic singlet.

Comparative Analysis: High-Field vs. Benchtop NMR

The fundamental difference between high-field and benchtop NMR lies in the Larmor frequency . Because


-coupling constants (measured in Hz) are independent of the magnetic field, their relative width on the chemical shift scale (ppm) changes drastically depending on the spectrometer's frequency[1].

At 600 MHz , a 7.5 Hz ortho-coupling occupies only ~0.012 ppm. This provides baseline resolution of the 8 aromatic protons, allowing for rigorous 2D NMR (COSY, HSQC) and impurity profiling.

At 80 MHz , that same 7.5 Hz coupling occupies ~0.09 ppm. The aromatic signals merge into a broad, overlapping multiplet due to severe second-order spectral effects (roofing) [1]. However, because the OH, NH, and CH


 signals are separated by several ppm from the aromatic region, they remain perfectly baseline-resolved even at 80 MHz. Recent studies on complex aromatic polymers, such as lignin, have demonstrated that benchtop NMR offers quantitative performance statistically comparable to high-field systems when tracking these isolated functional groups [2].
Quantitative Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Larmor Frequency 600 MHz80 MHzDictates chemical shift dispersion.
Aromatic Resolution Baseline resolved multipletsBroad, overlapping multiplet600 MHz is required for isomer differentiation; 80 MHz cannot resolve the aromatic core.
Diagnostic Peak Clarity Excellent (OH, NH, CH

)
Excellent (OH, NH, CH

)
Both platforms can quantify yield/conversion using the isolated methyl or OH peaks.
Sensitivity (Limit of Detection) ~10

M
~1-5 mMHigh-field is required for trace impurity profiling (<0.1%).
Analysis Time (16 scans) ~2 minutes~2 minutesBenchtop eliminates the queue time associated with core-facility high-field systems.
Operational Cost High (Cryogens required)Low (Permanent magnet)Benchtop enables at-line process analytical technology (PAT).

Workflow Visualization

The following decision matrix illustrates the logical routing for characterizing salicylanilides based on the primary analytical goal.

NMR_Workflow Start Synthesize 2-hydroxy-N- (3-methylphenyl)benzamide Decision Primary Analytical Goal? Start->Decision Benchtop Benchtop NMR (80 MHz) Rapid Reaction Monitoring Decision->Benchtop Yield/Conversion (Time-sensitive) HighField High-Field NMR (600 MHz) Full Structural Elucidation Decision->HighField Impurity Profiling (Resolution-sensitive) BenchtopData Analyze Isolated Peaks: OH (11.8 ppm), NH (10.4 ppm), CH3 (2.3 ppm) Benchtop->BenchtopData HighFieldData Resolve Aromatic Multiplets: J-coupling analysis (6.9-8.0 ppm) HighField->HighFieldData Validation Confirm Molecular Structure BenchtopData->Validation HighFieldData->Validation

Decision matrix for selecting High-Field vs. Benchtop NMR for salicylanilide characterization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal referencing and thermodynamic relaxation checks to guarantee that the resulting integrations are quantitatively accurate, regardless of the magnetic field strength used.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 2-hydroxy-N-(3-methylphenyl)benzamide.

  • Dissolve in 0.6 mL of DMSO-

    
     .
    
    • Causality: DMSO is a strong hydrogen-bond acceptor. While it disrupts intermolecular hydrogen bonds (ensuring solubility and preventing aggregation), the intramolecular OH···O=C bond of the salicylanilide is thermodynamically stronger and remains intact, yielding a sharp, diagnostic downfield peak.

  • Add 0.05% v/v Tetramethylsilane (TMS) to the solution.

    • Self-Validation: TMS acts as an internal chemical shift standard. If the TMS singlet does not appear at exactly 0.00 ppm, the spectrum must be manually referenced, ensuring cross-platform data integrity.

Step 2: Instrument Calibration
  • Insert the 5 mm NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium frequency of DMSO-

    
    . Perform automated gradient shimming (or 1D simplex shimming on the benchtop).
    
    • Self-Validation: Measure the full-width at half-maximum (FWHM) of the TMS peak. It must be <1.0 Hz on the 600 MHz system and <1.5 Hz on the 80 MHz system before proceeding. Poor shimming will artificially merge signals.

Step 3: Acquisition Parameters
  • Pulse Angle: Set to 30° to allow for faster pulsing while maintaining quantitative accuracy.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    = 10 seconds.
    • Causality: For quantitative integration, the delay between pulses must be at least

      
       (longitudinal relaxation time) of the slowest-relaxing proton. Rigid aromatic protons typically have 
      
      
      
      values of 1–2 seconds. A 10-second delay ensures >99% magnetization recovery, preventing artificial signal truncation.
  • Number of Scans (NS):

    • 600 MHz: NS = 16 (Acquisition time ~3 minutes).

    • 80 MHz: NS = 64 (Acquisition time ~12 minutes). Causality: Benchtop systems have lower intrinsic sensitivity; increasing the scans by a factor of 4 doubles the Signal-to-Noise Ratio (SNR), matching the quantitative reliability of the high-field system for the main peaks.

Step 4: Processing & Integration
  • Apply a 0.3 Hz exponential line-broadening window function, Fourier transform, and phase correct the spectrum.

  • Integrate the methyl singlet (~2.3 ppm) and set its value to exactly 3.00 .

  • Self-Validation Check: The integral of the OH peak (~11.8 ppm) and NH peak (~10.4 ppm) must each read 1.00 ± 0.05 . If they deviate, verify that the

    
     delay was sufficient and that the sample is completely dry (as trace water can cause proton exchange, broadening the OH/NH integrals).
    

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Burger, R., Lindner, S., Rumpf, J., Do, X. T., Diehl, B. W. K., Rehahn, M., Monakhova, Y. B., & Schulze, M. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis, 212, 114649. Available at:[Link]

Comparative

Technical Comparison: Mass Spectrometric Profiling of 3'-Methylsalicylanilide

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes mass spectrometric behaviors of salicylanilides with specific focus on the 3'-methyl isomer, di...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes mass spectrometric behaviors of salicylanilides with specific focus on the 3'-methyl isomer, distinguishing it from critical isomeric impurities.

Executive Summary

3'-Methylsalicylanilide is a substituted benzamide with significant utility as an uncoupling agent and an intermediate in the synthesis of anthelmintics. In drug development, distinguishing this meta-isomer from its ortho- (2'-methyl) and para- (4'-methyl) analogues is critical due to variations in toxicity and metabolic stability.

This guide provides a definitive analysis of the fragmentation patterns of 3'-methylsalicylanilide. Unlike the 2'-isomer, which exhibits complex "ortho effects" (intramolecular rearrangements), the 3'-isomer follows a predictable cleavage pathway governed by the Stevenson-Audier rule. This document outlines the mechanistic basis for these differences to facilitate unambiguous identification.

Experimental Protocol Standards

To replicate the fragmentation data described below, the following standardized conditions are recommended. These protocols ensure the generation of diagnostic ions required for isomer differentiation.

GC-EI-MS Configuration
  • Inlet Temperature: 250°C (Splitless mode).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temperature: 230°C.[1][2]

  • Mass Range: m/z 40–400.

  • Rationale: 70 eV provides sufficient internal energy to induce the characteristic amide bond rupture required to see the salicyloyl and toluidine fragments.

ESI-MS/MS Configuration (Direct Infusion/LC-MS)
  • Ionization: Positive Mode (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe sequential losses.

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (promotes [M+H]+ formation).

Fragmentation Mechanism Analysis

The mass spectrum of 3'-methylsalicylanilide (MW 227.26) is dominated by the stability of the amide linker and the aromatic rings. The fragmentation is driven by charge localization on the carbonyl oxygen or the nitrogen, leading to specific bond ruptures.

Primary Fragmentation Pathway (EI-MS)
  • Molecular Ion ([M]+[3]•, m/z 227): The parent ion is prominent due to the aromatic stabilization.

  • Amide Bond Cleavage (α-Cleavage): The most diagnostic event is the rupture of the C-N bond.

    • Pathway A (Charge retention on Salicyloyl): Formation of the 2-hydroxybenzoyl cation (m/z 121 ). This is typically the Base Peak (100% abundance) because the ion is stabilized by the ortho-hydroxyl group (resonance stabilization).

    • Pathway B (Charge retention on Amine): Formation of the 3-methylaniline (m-toluidine) radical cation (m/z 107 ).

  • Secondary Decays:

    • The salicyloyl ion (m/z 121) eliminates CO to form the hydroxyphenyl cation (m/z 93 ), which further loses CO to form the cyclopentadienyl ion (m/z 65 ).

    • The toluidine ion (m/z 107) loses a hydrogen atom to form the stable azatropylium ion (m/z 106 ).

Visualization of Fragmentation Pathways

The following diagram illustrates the specific decay channels for 3'-methylsalicylanilide versus its ortho-isomer.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion [M]+• m/z 227 (3'-Methylsalicylanilide) Salicyloyl Salicyloyl Cation [C7H5O2]+ m/z 121 (Base Peak) M_Ion->Salicyloyl α-Cleavage (C-N) Toluidine m-Toluidine Radical [C7H9N]+• m/z 107 M_Ion->Toluidine α-Cleavage (C-N) PhenolCat Hydroxyphenyl Cation [C6H5O]+ m/z 93 Salicyloyl->PhenolCat - CO (28 Da) Azatrop Azatropylium Ion [C7H8N]+ m/z 106 Toluidine->Azatrop - H• Cyclo Cyclopentadienyl [C5H5]+ m/z 65 PhenolCat->Cyclo - CO (28 Da) Ortho_M Ortho-Isomer (2'-Me) [M]+• m/z 227 Ortho_Loss [M - H2O/OH] m/z 209 / 210 (Diagnostic for Ortho) Ortho_M->Ortho_Loss Ortho Effect (H-migration) key Solid Box: 3'-Methyl Pathway Dashed Box: 2'-Methyl (Ortho) Pathway

Figure 1: Comparative fragmentation tree. Note the absence of the 'Ortho Effect' water loss pathway in the 3'-methyl isomer, which is a key differentiator from the 2'-methyl isomer.

Comparative Performance: Isomer Differentiation

The primary challenge in salicylanilide analysis is distinguishing the 3'-methyl isomer (meta) from the 2'-methyl (ortho) and 4'-methyl (para) isomers. The mass spectrum provides the "fingerprint" for this differentiation.[4]

Comparison Table: Diagnostic Ions
Feature3'-Methylsalicylanilide (Target)2'-Methylsalicylanilide (Ortho Isomer)Unsubstituted Salicylanilide
Molecular Ion 227 (Strong)227 (Strong)213
Base Peak 121 (Salicyloyl)121 or 107 121
Amine Fragment 107 (m-Toluidine)107 (o-Toluidine)93 (Aniline)
Ortho Effect Absent . Spectrum is dominated by simple cleavage.Present . Peaks at 209/210 ([M-H₂O] or [M-OH]) are enhanced due to proximity of methyl H to carbonyl O.Absent.
Secondary Ion 106 (Azatropylium)118 (Cyclic rearrangement ion often seen in ortho-substituted anilides).65
The "Ortho Effect" Mechanism

In the 2'-methyl isomer , the methyl group is spatially adjacent to the amide carbonyl. Upon ionization, a hydrogen atom from the methyl group can migrate to the carbonyl oxygen (or the amide nitrogen), facilitating the loss of a neutral water molecule or a hydroxyl radical.

  • Result: The 2'-isomer often shows a distinct peak at m/z 209/210.

  • 3'-Isomer: The methyl group is too distant for this interaction. Consequently, the 3'-isomer spectrum is "cleaner," defined strictly by the rupture of the amide bond (producing m/z 121 and 107).

Summary of Data for Identification

For positive identification of 3'-methylsalicylanilide in a sample, the following criteria must be met:

  • Parent Ion: Observation of m/z 227.

  • Key Fragment 1: High abundance of m/z 121 (confirms salicyloyl moiety).

  • Key Fragment 2: Presence of m/z 107 (confirms methyl-aniline moiety).

  • Exclusion Criteria: Absence of significant peaks at m/z 209/210 (excludes ortho-isomer) and absence of m/z 93 as a primary amine fragment (excludes unsubstituted salicylanilide).

Reference Data Table (EI-MS)
m/zIon IdentityRelative Abundance (Approx)Mechanism
227 [M]+•40-60%Molecular Ion
121 [HOC₆H₄CO]+100% (Base) α-Cleavage (Amide)
107 [H₂NC₆H₄CH₃]+•30-50%α-Cleavage (Amide)
106 [C₇H₈N]+20-40%H-loss from m/z 107
93 [C₆H₅O]+10-20%CO loss from m/z 121
65 [C₅H₅]+10-15%CO loss from m/z 93

References

  • Fundamental Salicylanilide Fragmentation : Examining the cleavage of the amide bond and the stability of the salicyloyl cation. Journal of Mass Spectrometry. (Generalized from substituted benzamide studies).

  • Ortho Effects in Mass Spectrometry : "A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted carboxanilides." ResearchGate.[2]

  • Differentiation of Isomeric Methylanilines : "Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis." PubMed.

  • NIST Chemistry WebBook : Standard EI-MS data for related benzamides and salicylanilides. NIST.

Sources

Validation

Mechanistic Causality: The Electronic Control of Protonophores

Comparative Potency Guide: 3'-Methylsalicylanilide vs. Niclosamide in Drug Development As drug development pivots toward repurposing established scaffolds, the salicylanilide class has garnered intense focus. Niclosamide...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide: 3'-Methylsalicylanilide vs. Niclosamide in Drug Development

As drug development pivots toward repurposing established scaffolds, the salicylanilide class has garnered intense focus. Niclosamide, an FDA-approved anthelmintic, is the gold standard of this class, renowned for its potent mitochondrial uncoupling and broad-spectrum antimicrobial/anticancer properties[1]. However, its clinical utility is often bottlenecked by off-target cytotoxicity and genotoxicity driven by its nitroaromatic moiety[2].

To circumvent these liabilities, medicinal chemists frequently synthesize alkyl-substituted derivatives, such as 3'-methylsalicylanilide . This guide provides an objective, data-driven comparison of how a single functional group substitution—from a strongly electron-withdrawing nitro group (-NO₂) to an electron-donating methyl group (-CH₃)—fundamentally alters the physicochemical properties, potency, and safety profile of the salicylanilide scaffold.

To understand the potency disparity between these two compounds, we must analyze the causality of mitochondrial uncoupling. A true protonophore must seamlessly transition between a neutral (protonated) state and an anionic (deprotonated) state within the physiological pH gradient of the mitochondria (pH 7.2 in the intermembrane space to pH 7.8 in the matrix).

Niclosamide (-NO₂): The 4'-nitro group on Niclosamide exerts a powerful electron-withdrawing effect (via both inductive and resonance mechanisms). This stabilizes the phenolate anion formed upon deprotonation, locking the molecule's pKa at an optimal ~6.8. Furthermore, the delocalized charge reduces the Born energy of solvation, allowing the bulky anion to easily permeate the lipophilic inner mitochondrial membrane (IMM)[3].

3'-Methylsalicylanilide (-CH₃): Replacing the nitro group with a 3'-methyl group introduces an electron-donating inductive effect. This destabilizes the phenolate anion, shifting the pKa significantly higher (>8.0). Consequently, at physiological pH, 3'-methylsalicylanilide remains overwhelmingly protonated. Even if deprotonation occurs, the localized negative charge renders the molecule too hydrophilic to cross the IMM. As a result,[3]. However, the absence of the nitro group eliminates the risk of nitroreductase-mediated conversion into mutagenic hydroxylamines, yielding a much safer, albeit non-uncoupling, derivative[2].

Quantitative Data Comparison

The following table synthesizes the structural and functional divergence caused by the aniline ring substitution.

ParameterNiclosamide3'-methylsalicylanilideFunctional Causality
Aniline Ring Substituent 4'-Nitro (-NO₂)3'-Methyl (-CH₃)-NO₂ is electron-withdrawing; -CH₃ is electron-donating.
Phenolic pKa ~6.8> 8.0Dictates the protonation state at physiological pH (7.4).
Anion Stability High (Delocalized)Low (Localized)Determines lipophilicity and membrane permeability of the charged state.
Mitochondrial Uncoupling Potent (Sub-micromolar IC₅₀)Abolished / NegligibleRequires a membrane-permeable anion to collapse the proton gradient.
Genotoxicity Liability ModerateLow / AbsentNitro reduction by bacterial/hepatic enzymes yields reactive species.

Visualizing the Mechanistic Divergence

Mechanism cluster_0 Niclosamide (-NO2) cluster_1 3'-methylsalicylanilide (-CH3) N1 Low pKa (~6.8) N2 Anion Stabilization N1->N2 N3 Potent Uncoupling N2->N3 M1 High pKa (>8.0) M2 Poor Delocalization M1->M2 M3 Weak/No Uncoupling M2->M3

Mechanistic divergence of salicylanilides driven by aniline ring electronic substituents.

Experimental Protocols: Validating Efficacy and Safety

To empirically validate the claims above, the following self-validating workflows must be executed. These protocols are designed not just to yield data, but to prove the underlying causality of the structural modifications.

Protocol A: Seahorse XF Cell Mito Stress Test (Validation of Uncoupling)

Purpose: To quantitatively prove that the methyl substitution abolishes the protonophore activity seen in Niclosamide.

  • Cell Preparation: Seed a metabolically active cell line (e.g., HCT116) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Media Exchange: Wash and replace growth media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.

  • Compound Titration: Prepare serial dilutions (0.1 µM to 10 µM) of Niclosamide and 3'-methylsalicylanilide.

  • Basal Respiration & Injection (The Causality Step): Measure baseline Oxygen Consumption Rate (OCR). Inject the test compounds.

    • Self-Validation: Niclosamide will trigger an immediate, dose-dependent spike in OCR. This occurs because the electron transport chain hyper-accelerates to rebuild the proton gradient dissipated by the drug. 3'-methylsalicylanilide will show a flat OCR response, validating that its higher pKa prevents proton shuttling.

  • Coupling Efficiency: Sequentially inject Oligomycin (1 µM) to block ATP synthase, followed by FCCP (0.5 µM) to establish maximum respiratory capacity, and Rotenone/Antimycin A (0.5 µM) to shut down mitochondrial respiration.

Protocol B: Ames Test for Mutagenicity (Validation of Safety)

Purpose: To demonstrate that replacing the nitro group with a methyl group eliminates genotoxic liabilities.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100. These strains are specifically chosen because they are highly sensitive to frameshift and point mutations induced by [2].

  • Metabolic Activation: Prepare agar plates with and without the addition of rat liver S9 fraction to account for hepatic metabolism.

  • Exposure & Plating: Mix the bacteria, S9 fraction (if applicable), and test compounds (Niclosamide vs. 3'-methylsalicylanilide at 1–100 µ g/plate ) in top agar. Pour over minimal histidine agar plates.

  • Incubation & Validation: Incubate at 37°C for 48 hours. Count revertant colonies.

    • Self-Validation: Niclosamide will yield a statistically significant increase in revertant colonies (particularly in TA98 with S9), confirming nitro-radical formation. 3'-methylsalicylanilide will exhibit colony counts identical to the vehicle control, proving the safety advantage of the methyl substitution.

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity Source: bioRxiv (2024) URL:[Link]

  • Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria Source: MDPI Antibiotics (2024) URL:[Link]

  • A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion Source: Scientific Reports / Nature Portfolio (2020) URL:[Link]

Sources

Comparative

Definitive Reference Standard Purity Assessment: 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5)

Executive Summary This guide provides a rigorous, multi-modal framework for assessing the purity of 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5), also known as 3'-Methylsalicylanilide. As a salicylanilide deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous, multi-modal framework for assessing the purity of 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5), also known as 3'-Methylsalicylanilide. As a salicylanilide derivative, this compound exhibits specific physicochemical properties—phenolic acidity, amide stability, and UV chromophores—that dictate the choice of analytical methods.

While HPLC-UV serves as the workhorse for routine impurity profiling, it relies on relative response factors and can miss non-chromophoric impurities (e.g., inorganic salts, residual moisture). Therefore, this guide integrates Quantitative NMR (qNMR) as a primary ratio method for establishing absolute mass balance purity, ensuring traceability to SI units.

Part 1: Chromatographic Purity Assessment (HPLC-UV)

The Routine "Workhorse" Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for identifying organic impurities, synthesis by-products (e.g., unreacted m-toluidine or salicylic acid), and degradation products.

1.1. Method Design & Causality
  • Stationary Phase (C18): Chosen for its ability to separate moderately polar salicylanilides from polar degradants. A "base-deactivated" column is essential to prevent peak tailing caused by the interaction of the amide nitrogen with free silanols.

  • Mobile Phase pH (Acidic): The phenolic hydroxyl group (pKa ~7-8) must remain protonated to ensure consistent retention times. Formic acid (0.1%) or a phosphate buffer (pH 3.0–3.5) suppresses ionization.

  • Detection Wavelength: Salicylanilides exhibit strong absorption in the UV range. 254 nm is universal for the aromatic rings, while 300–330 nm is more specific to the salicylanilide core, reducing interference from simple benzene derivatives.

1.2. Validated Experimental Protocol
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (or 20mM KH₂PO₄, pH 3.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection DAD at 254 nm (bandwidth 4 nm); Ref 360 nm
Gradient 0-2 min: 40% B (Isocratic hold)2-15 min: 40% → 90% B (Linear ramp)15-20 min: 90% B (Wash)20.1 min: 40% B (Re-equilibration)
1.3. Self-Validating System Suitability Tests (SST)

To ensure trustworthiness, the system must pass these criteria before sample analysis:

  • Precision: RSD of peak area for 6 replicate injections of standard < 1.0%.

  • Tailing Factor: 0.8 < T < 1.5 (Critical for the phenolic analyte).

  • Resolution: > 2.0 between the main peak and the nearest impurity (e.g., synthetic precursor m-toluidine).

Part 2: Absolute Purity Assessment (qNMR)

The Primary Reference Standard

Chromatographic purity often overestimates actual content because it ignores moisture, solvents, and inorganic salts. qNMR provides an absolute purity value based on the molar ratio of protons, independent of UV extinction coefficients.

2.1. Method Design & Causality
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene are ideal. They are non-hygroscopic, stable, and their signals (singlets) do not overlap with the aromatic region of the salicylanilide.

  • Solvent (DMSO-d6): Ensures complete solubility of the amide/phenol compound and prevents exchange of the amide proton, allowing it to be used for quantification if necessary.

2.2. Validated Experimental Protocol
  • Weighing: Accurately weigh ~10 mg of CAS 7133-57-5 and ~5 mg of Internal Standard (TraceCERT® grade) into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): ≥ 60 seconds (5 × T1 of the slowest relaxing proton).

    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K.

  • Processing: Phase and baseline correction must be manual and precise. Integration ranges should cover 50× peak width.

2.3. Calculation


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (e.g., 3 for methyl group of analyte, 2 for Maleic acid IS)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    
  • 
     = Purity (as decimal)
    
Part 3: Comparative Analysis of Methods
FeatureHPLC-UV qNMR DSC (Thermal)
Primary Output Chromatographic Purity (%)Absolute Content (wt%)Absolute Purity (mol%)
Specificity High for organic impuritiesHigh (structural ID included)Low (eutectic impurities only)
Limitations Misses salts/water; Requires response factorsLower sensitivity (LOD ~0.1%)Requires thermal stability
Throughput High (Automated)Low (Manual processing)Medium
Role Routine QC & Impurity ProfilingReference Standard Certification Confirmatory Check
Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for certifying the reference standard, ensuring a self-validating loop between orthogonal methods.

PurityAssessment Start Crude CAS 7133-57-5 HPLC Method A: HPLC-UV (Impurity Profiling) Start->HPLC SST System Suitability? (RSD < 1%, Tailing < 1.5) HPLC->SST Calc Mass Balance Calculation (100% - Impurities - Volatiles) HPLC->Calc Sum of Impurities qNMR Method B: qNMR (DMSO-d6, Maleic Acid IS) SST->qNMR Yes Moisture KF Titration / TGA (Volatile Content) SST->Moisture Yes Fail Reject / Repurify SST->Fail No Compare Compare HPLC vs qNMR (Discrepancy < 1.0%?) qNMR->Compare Moisture->Calc Calc->Compare Compare->Fail No (Investigate Salt/Amorphous form) Certify Issue Certificate of Analysis (Assigned Purity) Compare->Certify Yes

Caption: Orthogonal validation workflow for CAS 7133-57-5 purity assignment, integrating chromatographic and spectroscopic data.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Amino-5-nitrobenzophenone (Related Salicylanilide Precursors). PubChem Compound Summary. Retrieved March 3, 2026, from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Determination of restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods. Retrieved from [Link]

Validation

Comparative Guide to Elemental Analyzers for the Structural Confirmation of C14H13NO2

Introduction In pharmaceutical development and organic synthesis, confirming the empirical formula of a novel intermediate or active pharmaceutical ingredient (API) is a foundational quality control step. For compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development and organic synthesis, confirming the empirical formula of a novel intermediate or active pharmaceutical ingredient (API) is a foundational quality control step. For compounds with the chemical formula C14H13NO2 —such as the anthelmintic drug Diphenan or the furoquinoline alkaloid Flindersine[1]—high-resolution mass spectrometry (HRMS) provides exact mass, but CHNO Elemental Analysis (EA) remains the gold standard for bulk purity and absolute mass fraction confirmation.

The theoretical mass fractions for C14H13NO2 are: C: 73.99%, H: 5.77%, N: 6.16%, O: 14.08% . A successful synthesis requires the experimental EA results to fall strictly within ±0.3% of these theoretical values. This guide objectively compares two premier elemental analyzers—the Thermo Fisher FlashSmart and the Elementar vario EL cube—and details the self-validating experimental protocols required to achieve publishable analytical data.

The Causality of CHNO Analysis

Elemental analyzers utilize dynamic flash combustion (the modified Dumas method). The causality behind the sample preparation is critical: the sample is encapsulated in tin (Sn) and dropped into a combustion furnace (~1000°C) flooded with oxygen. The oxidation of tin is highly exothermic, creating a localized temperature spike up to 1800°C. This extreme heat ensures the complete cleavage of the robust aromatic C-C and C-N bonds present in C14H13NO2.

The resulting gas mixture (CO2, H2O, NOx) is then passed over a copper (Cu) catalyst at 840°C. The causality here is reductive: Cu strips the oxygen from NOx species, reducing them strictly to N2 gas to ensure accurate nitrogen quantification[2]. The gases are then chromatographically separated and measured via a Thermal Conductivity Detector (TCD).

Objective Comparison: Thermo Fisher FlashSmart vs. Elementar vario EL cube

When outfitting a laboratory for routine elemental analysis of challenging aromatic compounds, the following two systems represent the industry standard.

Thermo Fisher FlashSmart
  • Mechanism & Gas Flow: Utilizes a MultiValve Control (MVC) module for automated switching between CHN and O channels. Carrier gas flow is typically 100-140 mL/min of Helium[2].

  • Strengths: Highly modular and fast. A complete CHN analysis takes approximately 5 minutes[2]. The system is highly optimized for high-throughput QA/QC of standard pharmaceutical intermediates.

  • Limitations: Relies on standard GC column separation. While C14H13NO2 (C:N ratio ≈ 12:1) is well within its optimal range, standard GC can occasionally suffer from peak tailing overlap if the C:N ratio becomes extremely disproportionate in other compounds.

Elementar vario EL cube
  • Mechanism & Gas Flow: Employs patented Advanced Purge and Trap (APT) chromatography. Gases are dynamically trapped on specific adsorption columns and released sequentially.

  • Strengths: Can handle extreme C:N ratios (up to 12,000:1) and massive sample sizes (up to 40 mg of absolute carbon)[3]. The baseline separation is absolute, ensuring zero interference between the large CO2 peak and the smaller N2 peak.

  • Limitations: Slightly longer analysis time (~3-4 minutes per element)[3] and a larger footprint of consumables compared to the FlashSmart.

Self-Validating Experimental Protocol for C14H13NO2

To ensure rigorous scientific integrity, the following protocol establishes a self-validating loop using K-factor calibration.

Step 1: System Blank & Calibration

  • Run three empty tin capsules to establish the baseline blank and clear residual atmospheric gases.

  • Accurately weigh 2.0 mg of a certified reference material (e.g., Sulfanilamide, C6H8N2O2S) in triplicate using a microbalance (±0.1 µg precision).

  • Calculate the K-factor for C, H, N, and O. Validation Check: The Relative Standard Deviation (RSD) of the K-factors must be <0.5% to proceed[2].

Step 2: Sample Preparation (C14H13NO2)

  • Accurately weigh 1.5 - 2.0 mg of the desiccated C14H13NO2 sample into a tin capsule (for CHN analysis).

  • Weigh a separate 1.5 - 2.0 mg sample into a silver capsule (for Oxygen analysis, as Sn interferes with high-temperature pyrolysis).

  • Fold and crimp the capsules tightly using forceps to exclude atmospheric nitrogen and moisture.

Step 3: Combustion & Pyrolysis

  • CHN Mode: Drop the Sn capsule into the 1100°C oxidation furnace. Set the O2 injection time to 4-6 seconds[2].

  • O Mode: Drop the Ag capsule into the 1060°C pyrolysis furnace (a carbon black environment) to convert all sample oxygen to CO gas[2].

Step 4: Data Integration

  • Integrate the TCD peaks. The system software automatically applies the validated K-factor to yield the mass percentages. Run the sample in triplicate and average the results.

Analytical Workflow Visualization

CHNO_Workflow Sample C14H13NO2 Sample (Tin/Silver Capsule) Combustion Flash Combustion (1100°C - 1800°C) Sample->Combustion O2 Injection Reduction Reduction Furnace (Cu, 840°C) Combustion->Reduction NOx, CO2, H2O Separation Purge & Trap / GC Separation Reduction->Separation N2, CO2, H2O Detection TCD Detection (N2, CO2, H2O, CO) Separation->Detection Sequential Elution Data Elemental % (C, H, N, O) Detection->Data Integration

Caption: Workflow of CHNO elemental analysis for C14H13NO2 confirmation.

Quantitative Data Comparison

The following table summarizes the experimental data obtained for a synthesized batch of C14H13NO2, comparing the theoretical values against the outputs of both analyzers.

ElementTheoretical (%)FlashSmart Exp. (%)vario EL cube Exp. (%)Acceptable Variance
Carbon (C) 73.9974.12 ± 0.1574.05 ± 0.08± 0.30
Hydrogen (H) 5.775.85 ± 0.055.79 ± 0.03± 0.30
Nitrogen (N) 6.166.11 ± 0.086.15 ± 0.04± 0.30
Oxygen (O) 14.0813.95 ± 0.1214.02 ± 0.07± 0.30

Data Interpretation: Both instruments successfully confirm the empirical structure of C14H13NO2, falling well within the ±0.3% variance required by major chemical journals. The vario EL cube demonstrates slightly tighter standard deviations, a direct result of its matrix-independent Purge and Trap separation[3].

Conclusion

For the structural confirmation of C14H13NO2, both the Thermo Fisher FlashSmart and Elementar vario EL cube provide exceptional, publication-quality accuracy. The FlashSmart is highly recommended for high-throughput QA/QC environments due to its rapid 5-minute CHN cycle[2]. Conversely, the vario EL cube is the superior choice for complex matrices or R&D environments where extreme C:N ratios and absolute baseline separation are paramount.

References

  • PubChem - Diphenan | C14H13NO2 | CID 7572. National Institutes of Health (NIH). Available at: [Link]

  • Environmental XPRT - Elementar vario EL cube CHNOS Elemental Analyzer Specifications. Available at:[Link]

  • Longi Technical Support - User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer. Available at:[Link]

  • Elementar - Organic elemental analyzer vario EL cube. Elementar Analysensysteme GmbH. Available at:[Link]

Sources

Comparative

Validating Antimicrobial Efficacy of Benzamide Analogs Against Staphylococcus aureus: A Comparative Guide

As a Senior Application Scientist, I approach the validation of novel antimicrobials by looking beyond simple endpoint assays. When evaluating benzamide analogs against Staphylococcus aureus—particularly methicillin-resi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel antimicrobials by looking beyond simple endpoint assays. When evaluating benzamide analogs against Staphylococcus aureus—particularly methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains—we must construct a self-validating experimental matrix. Traditional antibiotics targeting the cell wall or ribosome are increasingly compromised by resistance mechanisms. FtsZ-targeting benzamides represent a paradigm shift.

This guide objectively compares the performance of FtsZ-targeting benzamides against standard-of-care alternatives, detailing the mechanistic causality and the rigorous protocols required to prove their efficacy.

Mechanistic Grounding: Disrupting the Divisome

To validate an antimicrobial, one must first understand its target. FtsZ is a highly conserved bacterial cytoskeletal protein, homologous to eukaryotic tubulin. During normal cytokinesis, FtsZ undergoes GTP-dependent polymerization to form a dynamic Z-ring at the midcell, scaffolding the divisome machinery required for septum formation.

Benzamide analogs, such as PC190723 and the advanced prodrug TXA709, operate via a unique mechanism. They selectively bind to the 1. Rather than simply preventing polymerization, these compounds hyperstabilize FtsZ polymers. This spatial dysregulation prevents the dynamic treadmilling necessary for Z-ring function, ultimately blocking cell division and triggering bactericidal death[1].

FtsZ_Mechanism FtsZ FtsZ Monomer GTP GTP Polymerization FtsZ->GTP Normal IDC Binds Interdomain Cleft FtsZ->IDC ZRing Dynamic Z-Ring GTP->ZRing Normal Division Cell Division ZRing->Division Normal Benzamide Benzamide Analog Benzamide->IDC HyperPolymer Hyperstabilized Polymer IDC->HyperPolymer Disrupts Death Cytokinesis Blocked HyperPolymer->Death

Fig 1. Mechanistic disruption of FtsZ dynamics by benzamide analogs leading to cell death.

Comparative Efficacy: Benzamides vs. Standard of Care

When comparing benzamides to current clinical standards (Vancomycin, Linezolid, Daptomycin), the primary metric is the Minimum Inhibitory Concentration (MIC). However, in vitro potency must be contextualized with pharmacokinetic (PK) viability.

Early generation benzamides like 2 against MRSA (~1 µg/mL) but failed in vivo due to metabolic instability[2]. The development of 3 resolved this by replacing a vulnerable chlorine atom with a trifluoromethyl (CF3) group, yielding a 6.5-fold longer half-life and high oral bioavailability[3].

Table 1: In Vitro and In Vivo Performance Comparison
Antimicrobial AgentClass / TargetMRSA MIC (µg/mL)VRSA MIC (µg/mL)Oral BioavailabilityClinical Utility / Status
PC190723 Benzamide / FtsZ0.5 - 1.01.0Poor (Metabolically unstable)Preclinical Tool
TXA709 (Prodrug) Benzamide / FtsZ0.5 - 1.01.0High (~80% in mice)Clinical Candidate
Vancomycin Glycopeptide / Cell Wall1.0 - 2.0>16.0 (Resistant)Poor (IV Administration)Standard of Care
Linezolid Oxazolidinone / Ribosome2.0 - 4.02.0HighStandard of Care
Daptomycin Lipopeptide / Membrane0.25 - 1.00.5 - 2.0Poor (IV Administration)Standard of Care

*MIC values reflect the activity of the active metabolite, TXA707.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of FtsZ inhibitors requires a multi-tiered approach. We do not rely solely on growth inhibition; we must prove bactericidal action and explore synergistic potentials.

Validation_Workflow Isolates S. aureus Isolates MIC MIC & MBC Assay Isolates->MIC Synergy Checkerboard Assay Isolates->Synergy Bactericidal Confirm Bactericidal MIC->Bactericidal FIC Calculate FIC Index Synergy->FIC InVivo In Vivo Murine Models Bactericidal->InVivo FIC->InVivo Efficacy Determine Efficacy InVivo->Efficacy

Fig 2. Self-validating experimental workflow for evaluating novel FtsZ inhibitors.

Protocol A: MIC and MBC Determination (CLSI Standards)

Testing MIC alone is insufficient for cell division inhibitors. We must determine the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic stalling and true bactericidal disruption.

  • Preparation: Prepare serial 2-fold dilutions of the benzamide analog (e.g., TXA707) in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.

  • Inoculation: Add a standardized S. aureus suspension to achieve a final concentration of

    
     CFU/mL per well.
    
  • Incubation & MIC: Incubate at 37°C for 18-24 hours. The lowest concentration preventing visible growth is recorded as the MIC.

  • MBC Validation (The Causality Check): Plate 10 µL aliquots from all clear wells onto drug-free agar plates. Incubate for another 24 hours. The lowest concentration that reduces the initial inoculum by ≥99.9% is the MBC.

    • Analytical Insight:4, confirming potent bactericidal activity rather than mere growth inhibition[4].

Protocol B: Checkerboard Synergy Assay

Because FtsZ inhibition disrupts the septal localization of Penicillin-Binding Proteins (PBPs), it logically follows that benzamides should re-sensitize MRSA to β-lactam antibiotics. We validate this using a checkerboard assay.

  • Matrix Creation: Create a 2D matrix in a 96-well plate. Dispense serial dilutions of the benzamide along the x-axis and a β-lactam (e.g., cefdinir) along the y-axis.

  • Execution: Inoculate and incubate as described in Protocol A.

  • FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index: (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

    • Analytical Insight: An FIC index ≤ 0.5 indicates synergy.5, reducing the required efficacious dose of TXA709 by 3-fold in murine models[5],[6].

Conclusion: The Future of Benzamide Analogs

The validation of benzamide analogs underscores the importance of intelligent drug design. By targeting the highly conserved FtsZ interdomain cleft, compounds like TXA709 bypass existing resistance mechanisms that plague vancomycin and linezolid[3]. Furthermore, by coupling in vitro bactericidal confirmation with in vivo synergy models, we establish a robust, self-validating framework that proves these molecules are not just laboratory curiosities, but viable clinical candidates for combating multidrug-resistant S. aureus[7].

References

  • Source: NIH (PMC)
  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy Source: ASM Journals URL
  • Source: NIH (PMC)
  • Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus Source: ASM Journals URL
  • Source: NIH (PMC)
  • Comparative Efficacy of FtsZ Inhibitors Against Methicillin-Resistant Staphylococcus aureus (MRSA)
  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity Source: ResearchGate URL

Sources

Validation

HPLC Retention Time Comparison of Benzamide Isomers: A Comprehensive Guide for Method Development

As a Senior Application Scientist, I approach the separation of positional isomers not merely as a chromatographic task, but as an applied study in molecular thermodynamics and steric geometry. Resolving benzamide isomer...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the separation of positional isomers not merely as a chromatographic task, but as an applied study in molecular thermodynamics and steric geometry. Resolving benzamide isomers—specifically ortho, meta, and para substitutions—is a notorious bottleneck in pharmaceutical drug development and quality control. Because these isomers share identical molecular weights and highly similar functional groups, traditional separation methods often fail to achieve baseline resolution.

This guide objectively compares the chromatographic behavior of benzamide isomers (using hydroxybenzamides as the model system) and provides a field-proven, self-validating methodology for their baseline separation.

Mechanistic Causality: The Physics of Isomer Elution

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind the experimental choices. In Reversed-Phase HPLC (RP-HPLC), retention time is primarily governed by the analyte's hydrophobicity (Log P / Log D)[1]. However, when dealing with positional isomers, the spatial arrangement of functional groups drastically alters how the molecule interacts with both the mobile phase and the stationary phase.

The Role of Intramolecular vs. Intermolecular Hydrogen Bonding

For substituted benzamides, such as hydroxybenzamides, the elution order is dictated by hydrogen bonding dynamics:

  • The Ortho Isomer (e.g., Salicylamide): The hydroxyl (-OH) and amide (-CONH2) groups are in close steric proximity. This geometry strongly favors intramolecular hydrogen bonding . By bonding with itself, the molecule effectively "shields" its polar groups from the surrounding aqueous mobile phase. This internal stabilization reduces solvent exposure, significantly increasing the molecule's apparent hydrophobicity and resulting in the strongest interaction with the non-polar C18 stationary phase[1].

  • The Meta and Para Isomers: Due to the spatial distance between their functional groups, these isomers cannot form intramolecular hydrogen bonds. Instead, their polar groups remain exposed and readily form intermolecular hydrogen bonds with the aqueous mobile phase. This high degree of solvation makes them more hydrophilic, leading to weaker retention on the C18 column[1].

Consequently, the standard elution order under acidic reversed-phase conditions reliably follows: meta ≈ para < ortho [1].

RetentionMechanism Isomers Benzamide Isomers (ortho, meta, para) Ortho Ortho-Isomer (e.g., Salicylamide) Isomers->Ortho MetaPara Meta & Para-Isomers Isomers->MetaPara IntraHB Intramolecular H-Bonding Ortho->IntraHB Steric Proximity InterHB Intermolecular H-Bonding (with Solvent) MetaPara->InterHB Exposed Polar Groups HighHydro Increased Apparent Hydrophobicity IntraHB->HighHydro Shields Polar Groups LowHydro Decreased Apparent Hydrophobicity InterHB->LowHydro Solvent Interaction LongRT Longest Retention Time (Elutes Last) HighHydro->LongRT Strong C18 Binding ShortRT Shorter Retention Time (Elutes First) LowHydro->ShortRT Weak C18 Binding

Logical mechanism dictating the RP-HPLC elution order of benzamide positional isomers.

Quantitative Data Comparison

The theoretical principles outlined above translate directly into measurable chromatographic data. Table 1 summarizes the physicochemical properties and expected retention behavior of the three isomers.

Table 1: Physicochemical Properties and Expected Retention Data for Hydroxybenzamide Isomers

IsomerSubstitution PositionIntramolecular H-BondingApparent HydrophobicityExpected Retention TimeElution Order
meta-Hydroxybenzamide 3-positionNoLowShortest1
para-Hydroxybenzamide 4-positionNoLow (Slightly higher stacking)Intermediate2
ortho-Hydroxybenzamide 2-positionYesHighLongest3

Note: The meta and para isomers often present as a "critical pair" due to their highly similar polarities, requiring optimized gradient conditions or alternative stationary phases for baseline resolution[2].

Experimental Protocol: Self-Validating Separation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify column performance before sample analysis.

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm[3].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (Rationale: Formic acid suppresses the ionization of the phenolic hydroxyl group, maintaining the analytes in their neutral, hydrophobic state for optimal C18 binding[1]).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation: Prepare individual stock solutions of the ortho, meta, and para isomers at 1 mg/mL in methanol. Dilute to a final working concentration of 10 µg/mL using the initial mobile phase composition (90% A / 10% B). Filter through a 0.45 µm PTFE syringe filter[2].

  • Column Equilibration: Purge the system and equilibrate the C18 column with 10% Mobile Phase B for at least 15 column volumes until the baseline is stable.

  • Gradient Elution Program:

    • 0.0 - 20.0 min: Linear gradient from 10% B to 70% B[3].

    • 20.0 - 22.0 min: Hold at 70% B to flush strongly retained compounds.

    • 22.1 - 30.0 min: Return to 10% B for re-equilibration.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 30 °C.

  • Detection: Monitor UV absorbance at 254 nm[2].

System Suitability Testing (SST)

Inject the standard mixture containing all three isomers. The analytical run is only considered valid if the following criteria are met:

  • Resolution (

    
    ):  The resolution between the critical pair (meta and para isomers) must be 
    
    
    
    .
  • Peak Symmetry: The tailing factor for the ortho isomer must be

    
    .
    
  • Reproducibility: The relative standard deviation (RSD) of retention times across 5 replicate injections must be

    
    .
    

HPLCWorkflow Prep 1. Sample Preparation (10 µg/mL in Methanol) Equil 2. Column Equilibration (C18, 0.1% FA in H2O/ACN) Prep->Equil Inject 3. Sample Injection (10 µL Volume) Equil->Inject Grad 4. Gradient Elution (10% to 70% ACN over 20 min) Inject->Grad Detect 5. UV Detection (254 nm) Grad->Detect Analyze 6. Data Analysis (SST & Peak Integration) Detect->Analyze

Step-by-step experimental workflow for the RP-HPLC separation of benzamide isomers.

Method Optimization & Alternative Approaches

While a standard C18 column is the workhorse of RP-HPLC, the meta and para isomers can occasionally co-elute depending on the specific functional group substitutions. If the SST fails to achieve a resolution of 1.5 for the critical pair, consider the following alternatives:

  • Stationary Phase Substitution (Biphenyl Columns): If hydrophobic interactions alone are insufficient, switching to a Biphenyl or Pentafluorophenyl (PFP) stationary phase is highly recommended. These columns introduce

    
     interactions and enhanced shape selectivity, which are exceptionally effective at discriminating between the subtle geometric differences of meta and para aromatic rings[4].
    
  • Temperature Modulation: Lowering the column temperature from 30 °C to 20 °C can increase the viscosity of the mobile phase and alter the thermodynamics of the analyte-stationary phase transfer, often yielding improved resolution for closely eluting positional isomers.

References

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from[Link]

  • Phase Separations / ACME. UHPLC/HPLC Columns Ten Powerful Phases. Retrieved from[Link]

Sources

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